KRAS inhibitor-13
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H19ClFN3O2S |
|---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
1-[(1S,5S)-6-[5-chloro-7-fluoro-6-(3-hydroxynaphthalen-1-yl)-2,1-benzothiazol-3-yl]-2,6-diazabicyclo[3.2.0]heptan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C25H19ClFN3O2S/c1-2-21(32)29-8-7-19-20(29)12-30(19)25-17-11-18(26)22(23(27)24(17)28-33-25)16-10-14(31)9-13-5-3-4-6-15(13)16/h2-6,9-11,19-20,31H,1,7-8,12H2/t19-,20-/m0/s1 |
InChI Key |
URKYROWBWZUPML-PMACEKPBSA-N |
Isomeric SMILES |
C=CC(=O)N1CC[C@H]2[C@@H]1CN2C3=C4C=C(C(=C(C4=NS3)F)C5=CC(=CC6=CC=CC=C65)O)Cl |
Canonical SMILES |
C=CC(=O)N1CCC2C1CN2C3=C4C=C(C(=C(C4=NS3)F)C5=CC(=CC6=CC=CC=C65)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Dawn of a New Era in Oncology: A Technical Guide to the Discovery and Synthesis of Sotorasib (KRAS Inhibitor-13)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of Sotorasib (formerly AMG 510), a landmark achievement in the quest to drug the "undruggable" KRAS oncogene. Sotorasib is a first-in-class, irreversible inhibitor that specifically targets the KRAS G12C mutation, a key driver in a significant subset of non-small cell lung cancers and other solid tumors.
Introduction: The Challenge of Targeting KRAS
For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an intractable target for cancer therapy.[1][2] As a small GTPase, KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cellular processes like proliferation, differentiation, and survival.[3][4][5] Mutations in the KRAS gene, particularly at codon 12, lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis.[3][6] The G12C mutation, where glycine is replaced by cysteine, is present in approximately 13% of non-small cell lung cancers (NSCLC), 3% of colorectal cancers, and 2% of other solid tumors.[3]
The primary hurdles in developing KRAS inhibitors included the protein's picomolar affinity for GTP, making competitive inhibition exceedingly difficult, and the lack of a well-defined allosteric binding pocket.
Discovery of Sotorasib: A Structure-Guided Approach
The development of Sotorasib by Amgen marked a paradigm shift in targeting KRAS.[7] The breakthrough stemmed from the discovery of a cryptic "switch II" pocket that is accessible in the inactive, GDP-bound state of the KRAS G12C mutant.[3][7] This pocket is not apparent in the active, GTP-bound conformation.
The discovery strategy involved:
-
High-Throughput Screening: Initial efforts focused on identifying small molecules that could bind to the KRAS G12C protein.
-
Structure-Based Design: X-ray crystallography played a pivotal role in visualizing the interaction between early-generation compounds and the switch II pocket. This structural information guided the iterative process of chemical optimization to enhance potency and selectivity.[8][9]
-
Covalent Targeting: A key innovation was the incorporation of a reactive acrylamide group into the inhibitor's structure.[3] This "warhead" forms an irreversible covalent bond with the thiol group of the mutant cysteine at position 12, permanently locking KRAS G12C in its inactive state.[1] This covalent binding strategy provided high specificity for the mutant protein over its wild-type counterpart.
Synthesis of Sotorasib
The chemical synthesis of Sotorasib is a multi-step process. An improved and scalable synthesis has been developed to meet clinical and commercial demands.[2] A key step in the synthesis involves the formation of the atropisomeric biaryl bond, which requires careful control to obtain the desired, more active atropisomer.[8]
While the full, detailed synthesis is proprietary, a published route highlights the key transformations.[8][9] The synthesis culminates in the coupling of the core heterocyclic structure with the piperazine moiety containing the acrylamide warhead.
Mechanism of Action
Sotorasib exerts its therapeutic effect by selectively and irreversibly binding to the cysteine residue of the KRAS G12C mutant protein. This covalent modification occurs within the switch II pocket, trapping the KRAS G12C protein in an inactive, GDP-bound conformation.[3] By locking KRAS G12C in this "off" state, Sotorasib prevents the exchange of GDP for GTP, thereby blocking downstream oncogenic signaling.[7] The primary signaling cascades inhibited are the RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[10][11]
Caption: Simplified KRAS signaling pathway and the mechanism of Sotorasib inhibition.
Quantitative Data
The efficacy of Sotorasib has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Activity of Sotorasib
| Cell Line | KRAS Mutation | IC50 (µM) | Reference |
| NCI-H358 | G12C | ~0.006 | [12] |
| MIA PaCa-2 | G12C | ~0.009 | [12] |
| NCI-H23 | G12C | 0.6904 | [12] |
| Non-KRAS G12C | Wild-Type | >7.5 | [12] |
Table 2: Clinical Efficacy of Sotorasib in NSCLC (CodeBreaK 100 & 200 Trials)
| Parameter | CodeBreaK 100 (Phase 2) | CodeBreaK 200 (Phase 3) | Reference |
| Objective Response Rate (ORR) | 37.1% | 28.1% | [6][13] |
| Disease Control Rate (DCR) | 80.6% | Not Reported | [13] |
| Median Duration of Response (DoR) | 11.1 months | Not Reported | [13] |
| Median Progression-Free Survival (PFS) | 6.8 months | 5.6 months | [6][14] |
| Median Overall Survival (OS) | 12.5 months | No significant benefit | [13][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the characterization of Sotorasib.
Biochemical Assays
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS protein.[16][17]
-
Principle: A fluorophore-labeled GDP is bound to the KRAS protein. In the presence of unlabeled GTP, the labeled GDP is displaced, leading to a decrease in the TR-FRET signal. Inhibitors that lock KRAS in the GDP-bound state prevent this exchange and maintain a high TR-FRET signal.
-
Materials: Recombinant KRAS G12C protein, fluorophore-labeled GDP (e.g., BODIPY-FL-GDP), unlabeled GTP, assay buffer.
-
Procedure:
-
Incubate KRAS G12C protein with the test compound (Sotorasib) for a defined period.
-
Add fluorophore-labeled GDP and allow it to bind to the KRAS protein.
-
Initiate the exchange reaction by adding a high concentration of unlabeled GTP.
-
Measure the TR-FRET signal over time using a plate reader.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to inhibit 50% of the nucleotide exchange.
-
Cell-Based Assays
Cell Viability Assay (MTT or CellTiter-Glo)
This assay determines the effect of the inhibitor on the proliferation and viability of cancer cells.
-
Principle: Metabolically active cells reduce a tetrazolium salt (MTT) to a colored formazan product, or in the case of CellTiter-Glo, generate a luminescent signal proportional to the amount of ATP present. A decrease in signal indicates reduced cell viability.
-
Materials: KRAS G12C mutant cancer cell lines (e.g., NCI-H358), wild-type KRAS cell lines (as a control), cell culture medium, MTT reagent or CellTiter-Glo reagent.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Sotorasib for a specified duration (e.g., 72 hours).
-
Add the MTT or CellTiter-Glo reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 value, representing the concentration of Sotorasib that inhibits cell growth by 50%.
-
Western Blot Analysis of Downstream Signaling
This technique is used to assess the phosphorylation status of key proteins in the KRAS signaling pathway, such as ERK.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the protein of interest (e.g., phosphorylated ERK).
-
Materials: KRAS G12C mutant cell lines, Sotorasib, lysis buffer, antibodies against phospho-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Procedure:
-
Treat cells with Sotorasib for a defined period.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Caption: A typical workflow for Western blot analysis.
Conclusion
The discovery and development of Sotorasib represent a triumph of structure-based drug design and a significant advancement in precision oncology. By successfully targeting a previously "undruggable" oncoprotein, Sotorasib has opened up new therapeutic avenues for patients with KRAS G12C-mutated cancers.[1][18] This technical guide provides a comprehensive overview of the key scientific principles and experimental methodologies that underpinned this groundbreaking achievement. The ongoing research and clinical trials will continue to refine the use of Sotorasib and explore its potential in combination with other anti-cancer therapies.[19][20]
References
- 1. Sotorasib - Wikipedia [en.wikipedia.org]
- 2. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 5. KRAS - Wikipedia [en.wikipedia.org]
- 6. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 7. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. oncnursingnews.com [oncnursingnews.com]
- 15. targetedonc.com [targetedonc.com]
- 16. biorxiv.org [biorxiv.org]
- 17. biorxiv.org [biorxiv.org]
- 18. amgen.com [amgen.com]
- 19. A phase 1b study of sotorasib, a specific and irreversible KRAS<sup>G12C </sup>inhibitor, in combination with other anticancer therapies in advanced colorectal cancer (CRC) and other solid tumors (CodeBreaK 101). - ASCO [asco.org]
- 20. Sotorasib Activity in Subjects With Advanced Solid Tumors With KRAS p.G12C Mutation (CodeBreak 101) | MedPath [trial.medpath.com]
Core Biophysical Properties of KRAS Inhibitor-13: A Technical Guide
This guide provides an in-depth analysis of the biophysical properties of KRAS inhibitor-13, a novel pyrazolopyrimidine-based allosteric inhibitor. It is intended for researchers, scientists, and drug development professionals engaged in the study of KRAS-driven malignancies. This document outlines the inhibitor's binding affinity, mechanism of action, and cellular activity, supported by detailed experimental protocols and visual representations of key pathways and workflows.
Introduction to KRAS and Allosteric Inhibition
The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations in the KRAS gene are prevalent in many cancers, leading to a constitutively active protein that drives uncontrolled cell proliferation and survival.[2] For decades, KRAS was considered "undruggable" due to the high affinity of its nucleotide-binding pocket for GTP and the lack of other apparent druggable sites.[3]
The discovery of allosteric pockets on the KRAS surface has opened new avenues for therapeutic intervention. Allosteric inhibitors bind to sites distinct from the active site, inducing conformational changes that modulate the protein's activity.[4] this compound is one such allosteric inhibitor that binds to a pocket in activated KRAS, thereby disrupting its interaction with downstream effector proteins and inhibiting oncogenic signaling.[5]
Quantitative Biophysical Data
The following tables summarize the key quantitative data for this compound and a closely related analog, compound 11, which shares the same pyrazolopyrimidine core and provides a basis for understanding structure-activity relationships.
Table 1: Binding Affinity of Pyrazolopyrimidine-Based Inhibitors to KRAS Mutants
| Compound | KRAS Mutant | Binding Affinity (KD) | Technique | Reference |
| Compound 11 | KRAS G12D (GNP-bound) | 0.3 µM | Microscale Thermophoresis (MST) | [5] |
| Compound 11 | KRAS G12C (GNP-bound) | 0.4 µM | Microscale Thermophoresis (MST) | [5] |
| Compound 11 | KRAS Q61H (GNP-bound) | 0.4 µM | Microscale Thermophoresis (MST) | [5] |
| Compound 11 | Wild-Type KRAS (GNP-bound) | 0.5 µM | Microscale Thermophoresis (MST) | [5] |
| This compound | KRAS G12D (GNP-bound) | 2.0 µM | Microscale Thermophoresis (MST) | [5] |
GNP (guanylyl imidodiphosphate) is a non-hydrolyzable GTP analog used to stabilize KRAS in its active conformation.
Table 2: Cellular Activity of Pyrazolopyrimidine-Based Inhibitors
| Compound | Cell Line | KRAS Status | Assay | IC50 | Reference |
| Compound 11 | BHK | KRAS G12D | p-ERK Inhibition | ~10 µM | [5] |
| This compound | MIA PaCa-2 | KRAS G12C | p-ERK Inhibition | 5.9 µM | [6] |
| This compound | A549 | KRAS G12S | p-ERK Inhibition | >100 µM | [6] |
Mechanism of Action
This compound functions as an allosteric inhibitor that selectively binds to the active, GTP-bound conformation of KRAS.[5] This binding occurs in a pocket located between the switch-I and switch-II regions, which are critical for interaction with downstream effector proteins like RAF and PI3K.[5] By occupying this allosteric site, the inhibitor disrupts the protein-protein interface required for signal transduction, effectively blocking the activation of downstream signaling cascades such as the MAPK and PI3K/AKT pathways.[5][7]
Experimental Protocols
Detailed methodologies for the key biophysical and cellular assays used to characterize this compound are provided below.
MST measures the directed movement of molecules in a temperature gradient, which is dependent on their size, charge, and solvation shell. Ligand binding alters these properties, allowing for the quantification of binding affinity.
Protocol:
-
Protein Labeling:
-
Purify KRAS protein (wild-type and mutants).
-
Label the purified KRAS with an NHS-ester fluorescent dye (e.g., RED-NHS) according to the manufacturer's protocol. The labeling buffer should be amine-free (e.g., 40 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl₂).
-
Remove excess dye using a desalting column.
-
-
Sample Preparation:
-
Prepare a series of 16 dilutions of this compound in MST buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20).
-
Mix the inhibitor dilutions with a constant concentration of labeled KRAS (typically in the low nanomolar range).
-
Load the samples into MST capillaries.
-
-
MST Measurement:
-
Place the capillaries into the MST instrument.
-
An infrared laser creates a microscopic temperature gradient.
-
The fluorescence within the capillaries is monitored as molecules move along this gradient.
-
-
Data Analysis:
-
The change in fluorescence is plotted against the logarithm of the inhibitor concentration.
-
The resulting binding curve is fitted to the appropriate model (e.g., the law of mass action) to determine the dissociation constant (KD).
-
CETSA assesses the binding of a ligand to its target protein in a cellular environment by measuring changes in the protein's thermal stability. Ligand binding typically stabilizes the protein, increasing its melting temperature.
Protocol:
-
Cell Treatment:
-
Culture KRAS-mutant cells (e.g., MIA PaCa-2) to ~80% confluency.
-
Treat the cells with either vehicle (DMSO) or this compound at the desired concentration for a specified time (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Include an unheated control sample.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble KRAS protein at each temperature point using Western blotting or an ELISA-based method (e.g., HTRF, AlphaLISA).
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble KRAS as a function of temperature for both vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
-
This assay measures the ability of an inhibitor to block the KRAS signaling pathway by quantifying the phosphorylation of a key downstream effector, ERK.
Protocol:
-
Cell Culture and Treatment:
-
Seed KRAS-mutant cells in multi-well plates and grow to sub-confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with a serial dilution of this compound for 1-2 hours.
-
-
Stimulation and Lysis:
-
Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10 minutes) to activate the KRAS pathway.
-
Immediately lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk).
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK (t-ERK).
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities. The p-ERK signal is normalized to the t-ERK signal.
-
Plot the normalized p-ERK levels against the inhibitor concentration to determine the IC50 value.
-
Structural Insights
While a co-crystal structure of this compound with KRAS is not publicly available, molecular docking studies of the parent compound 11 suggest that it binds to an allosteric pocket (p1) formed by residues from the switch-I and switch-II regions.[5] Key interactions likely involve residues within this pocket, leading to a conformational change that prevents the binding of effector proteins like RAF. The weaker affinity of inhibitor-13 compared to compound 11 is attributed to the substitution of a benzene ring with a smaller methyl group, resulting in the loss of a key π-stacking interaction.
Conclusion
This compound is a valuable tool compound for studying the allosteric inhibition of activated KRAS. Its biophysical and cellular characterization demonstrates a clear mechanism of action involving the disruption of KRAS-effector interactions. The data and protocols presented in this guide provide a comprehensive resource for researchers working to develop novel therapeutics against KRAS-driven cancers. Further optimization of this chemical scaffold could lead to the development of more potent and selective clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to In Silico Modeling of KRAS Inhibitor Binding
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the computational methodologies employed in the modeling of inhibitor binding to KRAS, a pivotal target in cancer therapy. Given that "KRAS inhibitor-13" is not a standardized nomenclature, this paper will focus on the well-documented inhibitors of KRAS mutants, particularly those targeting the G12 and G13 codons, which are frequently implicated in various cancers. The principles and protocols described herein are broadly applicable to the study of novel or specific KRAS inhibitors.
Introduction to KRAS and In Silico Drug Design
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a member of the RAS superfamily of small GTPases.[1] These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cellular processes, including proliferation, differentiation, and survival.[2][3][4] Mutations in the KRAS gene, most commonly at codons 12, 13, and 61, lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumor development.[1][5][6]
For decades, KRAS was considered "undruggable" due to its smooth surface, lack of deep binding pockets, and high affinity for GTP.[6][7][8] However, the discovery of a cryptic allosteric pocket, known as the Switch-II pocket, has enabled the development of targeted inhibitors, exemplified by the FDA-approved drugs sotorasib (AMG-510) and adagrasib (MRTX849) for the KRAS G12C mutant.[6][7][9][10][11]
In silico modeling has become indispensable in the discovery and optimization of KRAS inhibitors. Computational techniques such as molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations allow researchers to predict how inhibitors interact with KRAS at an atomic level, assess their binding stability, and estimate their binding affinity.[12][13] These methods accelerate the drug design process, reduce costs, and provide mechanistic insights that are often difficult to obtain through experimental methods alone.
The KRAS Signaling Pathway
KRAS is a key node in multiple signaling cascades. Upon activation by upstream signals, typically from receptor tyrosine kinases (RTKs) like EGFR, KRAS activates downstream effector pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[1][8] Understanding this pathway is crucial for contextualizing the mechanism of action of KRAS inhibitors.
Core Methodologies and Experimental Protocols
The in silico evaluation of a KRAS inhibitor involves a multi-step computational workflow. This process begins with the preparation of the molecular structures, followed by docking to predict binding modes, and extensive simulations to analyze the dynamics and energetics of the interaction.
Protein and Ligand Preparation
Accurate modeling begins with high-quality input structures.
-
Protocol: Protein Preparation
-
Structure Retrieval: Obtain the crystal structure of the target KRAS mutant from the Protein Data Bank (PDB), for example, PDB ID: 6OIM for KRAS G12C bound to sotorasib (AMG-510).[3]
-
Preprocessing: Using software like Discovery Studio or Schrödinger's Protein Preparation Wizard, remove non-essential components such as water molecules, co-crystallized ligands, and any duplicate protein chains.[3]
-
Structural Refinement: Add hydrogen atoms, assign correct protonation states for titratable residues (e.g., Histidine) at a physiological pH, and fill in any missing side chains or loops.
-
Energy Minimization: Perform a brief energy minimization using a force field (e.g., GROMOS96 43a1, CHARMM) to relieve any steric clashes and optimize the hydrogen-bonding network.[7]
-
-
Protocol: Ligand Preparation
-
Structure Generation: Draw the 2D structure of the inhibitor (e.g., "inhibitor-13") using a chemical sketcher and convert it to a 3D conformation.
-
Protonation and Tautomerization: Assign appropriate protonation states for a given pH.
-
Energy Minimization: Minimize the ligand's energy to obtain a low-energy, stable conformation. This is often done using the same force field as the protein.
-
Molecular Docking
Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein.
-
Protocol: Molecular Docking with AutoDock
-
Receptor and Ligand File Preparation: Convert the prepared protein and ligand files into the PDBQT format, which includes atomic charges and atom types required by AutoDock.
-
Grid Box Definition: Define a 3D grid box that encompasses the target binding site on the protein (e.g., the Switch-II pocket). The size and center of the grid are critical parameters.
-
Docking Execution: Run the docking algorithm (e.g., Lamarckian Genetic Algorithm). AutoDock will explore various ligand conformations and orientations within the grid box.
-
Pose Analysis: Analyze the resulting poses based on their predicted binding energy (docking score) and clustering. The lowest energy pose is typically considered the most likely binding mode.[14]
-
Validation: To validate the docking protocol, the co-crystallized ligand can be removed from the protein and re-docked. A successful protocol should reproduce the experimental binding pose with a low root-mean-square deviation (RMSD).[3][14]
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.
-
Protocol: MD Simulation with GROMACS
-
System Setup: Place the best-docked protein-ligand complex in a simulation box (e.g., cubic or dodecahedron).
-
Solvation: Solvate the system with a chosen water model (e.g., TIP3P).
-
Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's charge and mimic physiological salt concentration.
-
Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove bad contacts.
-
Equilibration: Conduct a two-phase equilibration. First, a constant volume (NVT) equilibration to stabilize the system's temperature. Second, a constant pressure (NPT) equilibration to stabilize pressure and density.
-
Production Run: Run the production MD simulation for a significant duration (e.g., 100-1000 nanoseconds) to sample conformational space.[7][10]
-
Trajectory Analysis: Analyze the resulting trajectory to calculate RMSD (for stability), root-mean-square fluctuation (RMSF, for residue flexibility), and hydrogen bond occupancy.[14]
-
Binding Free Energy Calculations
These calculations provide a quantitative estimate of the binding affinity (ΔG_bind), which is crucial for ranking potential inhibitors.
-
Protocol: MM-PBSA Calculation
-
Snapshot Extraction: Extract snapshots (frames) from the stable portion of the MD simulation trajectory.
-
Energy Calculation: For each snapshot, calculate the molecular mechanics (MM) potential energy in a vacuum and the solvation free energy for the complex, the protein, and the ligand individually. The solvation energy is typically split into a polar component (calculated with the Poisson-Boltzmann or Generalized Born model) and a non-polar component (often estimated from the solvent-accessible surface area, SASA).[15]
-
ΔG Calculation: The binding free energy (ΔG_bind) is calculated by averaging the results over all snapshots. This method offers a balance between computational cost and accuracy.[15][16]
-
Data Presentation and Analysis
Clear presentation of quantitative data is essential for comparing the efficacy of different inhibitors.
Table 1: Summary of Binding Affinities for KRAS Inhibitors
This table provides an example of how to summarize binding affinity data from various computational methods. Values are illustrative and compiled from multiple studies on different KRAS mutants.
| Inhibitor | Target Mutant | Method | Binding Affinity (kcal/mol) | Reference |
| Sotorasib (AMG-510) | KRAS G12C | Docking | -8.3 | [17] |
| Adagrasib (MRTX849) | KRAS G12C | MM-PBSA | -38.81 | [18] |
| MRTX1133 | KRAS G12D | Docking | -6.2 | [17] |
| Azacitidine | KRAS G12C | Docking | -8.7 | [14] |
| Ribavirin | KRAS G12C | Docking | -8.3 | [14] |
| ZINC000012494057 | KRAS G12C | Docking | (Not specified) | [19] |
| ZINC000003789195 | KRAS G12C | Docking | (Not specified) | [19] |
| BI-2852 | KRAS G12D | IC50 | 450 nM (Biochemical) | [20] |
Table 2: Key Interacting Residues for KRAS Inhibitors
This table summarizes the critical amino acid residues in the KRAS binding pocket that form interactions (e.g., hydrogen bonds, hydrophobic contacts) with the inhibitors.
| Inhibitor | Target Mutant | Key Interacting Residues | Interaction Type | Reference |
| Sotorasib (AMG-510) | KRAS G12C | Cys12, Gln61, Arg68, Tyr96 | Covalent, H-bond, Hydrophobic | [3][18][21] |
| Adagrasib (MRTX849) | KRAS G12C | Cys12, Thr58, Gln61, His95 | Covalent, H-bond, Hydrophobic | [18] |
| MRTX1133 | KRAS G12D | Asp12, Glu62, Arg68, His95 | H-bond, Arene-cation | [22] |
| BI-2852 | KRAS G12D | Glu37, Ser39, Asp54 | Polar Interactions | [20] |
Conclusion
In silico modeling is a powerful and essential component of modern drug discovery, particularly for challenging targets like KRAS. By integrating molecular docking, molecular dynamics simulations, and free energy calculations, researchers can gain profound insights into the mechanisms of inhibitor binding, predict binding affinities, and rationally design more potent and selective therapeutic agents. The detailed protocols and workflows presented in this guide provide a robust framework for scientists and drug developers to investigate the binding of novel inhibitors to various KRAS mutants, ultimately accelerating the development of new cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. Molecular docking analysis of KRAS inhibitors for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design and Evaluation of Reversible KRAS G13D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Comparative Analysis Of KRAS Mutations At Codons 12 And 13: Structural Modifications Of P-Loop, Switch I&II Regions Preventing GTP Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking analysis reveals differential binding affinities of multiple classes of selective inhibitors towards cancer-associated KRAS mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. tandfonline.com [tandfonline.com]
- 11. In Silico Identification of Putative Allosteric Pockets and Inhibitors for the KRASG13D-SOS1 Complex in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Repurposing against KRAS Mutant G12C: A Machine Learning, Molecular Docking, and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Frontiers | Recent Developments in Free Energy Calculations for Drug Discovery [frontiersin.org]
- 16. Ensemble-Based Binding Free Energy Profiling and Network Analysis of the KRAS Interactions with DARPin Proteins Targeting Distinct Binding Sites: Revealing Molecular Determinants and Universal Architecture of Regulatory Hotspots and Allosteric Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjptonline.org [rjptonline.org]
- 18. mdpi.com [mdpi.com]
- 19. Novel natural inhibitors targeting KRAS G12C by computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Decoding KRAS dynamics: Exploring the impact of mutations and inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ijasem.org [ijasem.org]
Structural Biology of the KRAS:Inhibitor-13 Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural and biophysical characteristics of the KRAS protein in complex with inhibitor-13. It is designed to be a comprehensive resource, detailing the quantitative binding data, experimental methodologies for characterization, and the broader context of KRAS signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data for the interaction between KRAS and inhibitor-13.
Table 1: Structural and Crystallographic Data for the KRAS G12D:Inhibitor-13 Complex
| Parameter | Value | Reference |
| PDB ID | 6ZLI | [1] |
| Resolution | 1.73 Å | [1] |
| R-Value Free | 0.220 | [1] |
| R-Value Work | 0.178 | [1] |
| Method | X-RAY DIFFRACTION | [1] |
| Organism | Homo sapiens | [1] |
| Mutation | G12D | [1] |
Table 2: In Vitro and Cellular Activity of Inhibitor-13
| Parameter | Value | Cell Line | Reference |
| IC50 (KRAS G12C) | 0.883 µM | - | [2] |
| p-ERK Inhibition IC50 | 5.9 µM | MIA PaCa-2 | [2] |
| p-ERK Inhibition IC50 | >100 µM | A549 | [2] |
Signaling Pathway and Inhibitor Context
KRAS is a central node in crucial signaling pathways that regulate cell growth, proliferation, and survival.[3][4] Mutations in KRAS can lead to its constitutive activation, driving oncogenesis.[4] Inhibitor-13 is a small molecule designed to modulate the activity of mutant KRAS.
Experimental Protocols
Detailed methodologies for the key experiments involved in the structural and biophysical characterization of KRAS-inhibitor complexes are provided below.
X-ray Crystallography of KRAS-Inhibitor Complexes
This protocol outlines the general steps for determining the crystal structure of a KRAS-inhibitor complex.
Methodology:
-
Protein Expression and Purification: The human KRAS protein (typically residues 1-169 for crystallographic studies) with a specific mutation (e.g., G12D) is expressed in E. coli. The protein is then purified using affinity and size-exclusion chromatography.[5][6]
-
Nucleotide Loading: The purified KRAS is loaded with a non-hydrolyzable GTP analog, such as GMPPNP (GNP), or with GDP to stabilize it in a specific conformational state.[6]
-
Complex Formation: The inhibitor is incubated with the nucleotide-loaded KRAS protein.
-
Crystallization: The KRAS-inhibitor complex is subjected to high-throughput screening of various crystallization conditions (e.g., different precipitants, pH, and temperature) using methods like hanging drop vapor diffusion.[7] Promising conditions are then optimized to obtain diffraction-quality crystals.[5]
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[8]
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a known KRAS structure as a search model. The model is then built into the electron density map and refined to yield the final atomic coordinates.[6]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is an alternative to X-ray crystallography for structure determination, particularly for larger complexes or proteins that are difficult to crystallize.
References
- 1. rcsb.org [rcsb.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights into the complex of oncogenic KRas4BG12V and Rgl2, a RalA/B activator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revealing Functional Hotspots: Temperature-Dependent Crystallography of K-RAS Highlights Allosteric and Druggable Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Pharmacokinetics of KRAS G12C Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetics of two prominent KRAS G12C inhibitors: Sotorasib and Adagrasib. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.
Core Pharmacokinetic Parameters
The development of effective KRAS inhibitors has been a significant breakthrough in oncology. Understanding their pharmacokinetic profiles is crucial for optimizing dosing strategies and predicting clinical outcomes. The following tables summarize the key pharmacokinetic parameters for Sotorasib and Adagrasib in both preclinical and clinical settings.
Sotorasib: Preclinical and Clinical Pharmacokinetic Data
| Parameter | Species | Dose | Cmax | Tmax | AUC | Half-life (t½) | Bioavailability | Notes |
| Preclinical | ||||||||
| Rat | 60 mg/kg (oral) | - | - | - | - | - | Rapid absorption and extensive metabolism observed.[1] | |
| Dog | 500 mg/kg (oral) | - | - | - | - | - | Primarily excreted unchanged in feces, suggesting solubility-limited absorption.[1] | |
| Clinical | ||||||||
| Human | 960 mg (once daily) | 7.50 µg/mL[2] | 2.0 hours (median)[2] | 65.3 h*µg/mL (AUC0-24h)[2] | 5.5 ± 1.8 hours[2] | - | Exposure increases in a less-than-dose-proportional manner between 180 mg and 960 mg.[3] | |
| Human | 720 mg (single oral dose) | - | 0.75 hours (median)[4] | - | 6.35 hours (plasma sotorasib)[4] | - | Total radioactivity half-life in whole blood and plasma were 174 and 128 hours, respectively.[4] |
Adagrasib: Preclinical and Clinical Pharmacokinetic Data
| Parameter | Species | Dose | Cmax | Tmax | AUC | Half-life (t½) | Bioavailability | Notes |
| Preclinical | ||||||||
| Mouse | 3 mg/kg (IV) | - | - | - | 1.51 hours[5] | - | ||
| Rat | 5 mg/kg (IV) | - | - | - | 2.08 ± 0.54 hours[5] | - | ||
| Rat | 30 mg/kg (oral) | 677.45 ± 58.72 ng/mL[5] | - | - | 3.50 ± 0.21 hours[5] | 50.72%[5] | Slowly absorbed and rapidly cleared.[5] | |
| Dog | 3 mg/kg (IV) | - | - | - | 7.56 hours[5] | - | ||
| Clinical | ||||||||
| Human | 600 mg (recommended dose) | - | ~6 hours[6] | Increases dose-proportionally between 400 mg and 600 mg.[6] | ~23-24 hours[5] | High oral bioavailability.[6] | Reached steady-state within 8 days with a 6-fold accumulation.[6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are summaries of typical experimental protocols used in the evaluation of KRAS inhibitors.
In Vivo Pharmacokinetic Studies in Rodents
A common experimental workflow for assessing the pharmacokinetics of a KRAS inhibitor in a rodent model, such as the rat, is outlined below. This process is crucial for determining key parameters like absorption, distribution, metabolism, and excretion (ADME).
Methodology Details:
-
Animal Models: Sprague-Dawley rats are commonly used for these studies.[5] Animals are typically fasted overnight prior to drug administration to minimize variability in absorption.[5]
-
Drug Formulation and Administration: For oral administration, Adagrasib has been formulated as a 3.0 mg/mL solution in 5% carboxymethyl-cellulose sodium.[5] For intravenous injection, it has been prepared at 5 mg/mL in a solution of polyethylene glycol 400 and dimethyl sulfoxide (8%).[5]
-
Sample Collection: Blood samples are collected at various time points post-administration to characterize the concentration-time profile. For tissue distribution studies, organs such as the heart, liver, spleen, lung, and kidney are excised after a single oral dose.[5]
-
Bioanalytical Method: An ultra-high performance liquid chromatography-tandem quadrupole mass spectrometry (UPLC-MS/MS) method is often established for the determination of the drug in rat plasma and tissue homogenates.[5]
In Vitro Metabolism Assays
Understanding the metabolic pathways of a drug is critical for predicting drug-drug interactions and identifying potential metabolites.
-
Enzyme Identification: To identify the cytochrome P450 (CYP) enzymes responsible for metabolism, in vitro studies are conducted using pooled human liver microsomes with CYP-selective chemical inhibitors or recombinant human CYP enzymes.[7]
-
Metabolite Profiling: Following incubation, samples are analyzed by LC-MS/MS to identify and quantify the metabolites formed. For Sotorasib, CYP3A4 and CYP2C8 have been identified as the primary enzymes responsible for the production of its oxidative metabolites.[7] For Adagrasib, CYP3A4 is the main metabolizing enzyme after a single dose, with other enzymes like CYP2C8, CYP1A2, CYP2B6, CYP2C9, and CYP2D6 contributing at steady-state.[6]
Bioanalytical Methods for Drug Quantification
Accurate quantification of the drug in biological matrices is the cornerstone of pharmacokinetic analysis.
-
Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity.[8][9]
-
Sample Preparation: A common and efficient method for extracting the drug from plasma or tissue homogenates is protein precipitation.[8][10]
-
Chromatography and Detection: The drug and an internal standard are separated using a C18 column with a gradient elution.[8][9] Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[8][9]
Signaling Pathway and Mechanism of Action
KRAS is a key protein in intracellular signaling pathways that regulate cell growth, proliferation, and survival. Mutations in KRAS, such as G12C, lead to the protein being locked in a constitutively active state, driving oncogenesis.
Sotorasib and Adagrasib are covalent inhibitors that selectively and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein.[11][12] This binding locks KRAS G12C in its inactive, GDP-bound state.[6][11] Consequently, the downstream signaling through pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades is blocked, leading to the inhibition of tumor cell growth and proliferation.[11][12][13]
References
- 1. Absorption, Distribution, Metabolism, and Excretion of [14C]-Sotorasib in Rats and Dogs: Interspecies Differences in Absorption, Protein Conjugation and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Population Pharmacokinetics of Sotorasib in Healthy Subjects and Advanced Solid Tumor Patients Harboring a KRASG12C Mutation from Phase 1 and Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption, metabolism and excretion of [14C]-sotorasib in healthy male subjects: characterization of metabolites and a minor albumin-sotorasib conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. Validated LC-MS/MS method for simultaneous quantification of KRASG12C inhibitor sotorasib and its major circulating metabolite (M24) in mouse matrices and its application in a mouse pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 12. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 13. What is the mechanism of Sotorasib? [synapse.patsnap.com]
The Evolving Landscape of KRAS-Targeted Therapy: A Technical Guide on KRAS G12C Inhibitors in Pancreatic Cancer Research with a focus on KRAS Inhibitor-13
For Researchers, Scientists, and Drug Development Professionals
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered an intractable target in oncology. Mutations in the KRAS gene are a hallmark of pancreatic ductal adenocarcinoma (PDAC), occurring in over 90% of cases, and are pivotal in driving tumor initiation, progression, and therapeutic resistance.[1][2] The development of covalent inhibitors specifically targeting the KRAS G12C mutation has marked a significant breakthrough in precision medicine. This guide provides a technical overview of KRAS G12C inhibitors in the context of pancreatic cancer research, with a specific focus on the preclinical compound, KRAS inhibitor-13.
The KRAS Signaling Cascade in Pancreatic Cancer
KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. In its active form, KRAS initiates a cascade of downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation.[3][4] Oncogenic mutations, such as G12C, impair the GTPase activity of KRAS, locking it in a constitutively active state and leading to uncontrolled cell growth.
This compound: A Profile
This compound is a potent and specific covalent inhibitor of the KRAS G12C mutant protein.[5][6] Like other inhibitors in its class, it irreversibly binds to the mutant cysteine residue at position 12, thereby locking the protein in its inactive GDP-bound state and inhibiting downstream signaling.
Quantitative Data Summary
The following table summarizes the available in vitro efficacy data for this compound.
| Parameter | Value | Cell Line | Mutation Status | Reference |
| KRAS G12C IC50 | 0.883 µM | - | G12C | [5][6] |
| p-ERK Inhibition IC50 | 5.9 µM | MIA PaCa-2 | KRAS G12C | [5][6][7] |
| p-ERK Inhibition IC50 | >100 µM | A549 | KRAS G12S | [5][6][7] |
Key Experimental Protocols
This section details the methodologies for essential experiments in the preclinical evaluation of KRAS G12C inhibitors like this compound.
Biochemical KRAS G12C Inhibition Assay
Objective: To determine the direct inhibitory activity of a compound against the purified KRAS G12C protein.
Methodology:
-
Protein Expression and Purification: Recombinant human KRAS G12C protein is expressed in E. coli and purified using affinity chromatography.
-
Assay Principle: A common method is a nucleotide exchange assay. The assay measures the inhibitor's ability to prevent the exchange of GDP for a fluorescently labeled GTP analog (e.g., BODIPY-GTP).
-
Procedure:
-
Purified KRAS G12C protein is pre-incubated with the test compound (e.g., this compound) at various concentrations.
-
The nucleotide exchange reaction is initiated by the addition of a guanine nucleotide exchange factor (GEF), such as SOS1, and the fluorescent GTP analog.
-
The fluorescence signal is measured over time using a plate reader. A decrease in the rate of fluorescence increase indicates inhibition of nucleotide exchange.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Phospho-ERK (p-ERK) Inhibition Assay
Objective: To assess the inhibitor's ability to block KRAS downstream signaling in a cellular context.
Methodology:
-
Cell Culture: Pancreatic cancer cells harboring the KRAS G12C mutation (e.g., MIA PaCa-2) are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the KRAS inhibitor for a specified period (e.g., 2-24 hours).
-
Cell Lysis: After treatment, cells are lysed to extract total protein.
-
p-ERK Detection: The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using methods such as:
-
Western Blotting: A semi-quantitative method involving protein separation by gel electrophoresis, transfer to a membrane, and detection with specific antibodies against p-ERK and total ERK.
-
ELISA/HTRF: High-throughput, plate-based immunoassays that provide quantitative data on p-ERK levels relative to total ERK or a housekeeping protein.
-
-
Data Analysis: The IC50 for p-ERK inhibition is determined by normalizing the p-ERK signal to the total ERK or loading control signal and plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Xenograft Model for Pancreatic Cancer
Objective: To evaluate the anti-tumor efficacy of the KRAS inhibitor in a living organism.
Methodology:
-
Model System: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: MIA PaCa-2 cells (or other KRAS G12C pancreatic cancer cells) are injected subcutaneously or orthotopically into the pancreas of the mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The KRAS inhibitor is administered (e.g., orally or via intraperitoneal injection) according to a predetermined dosing schedule.
-
Efficacy Assessment:
-
Tumor volume is measured regularly using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic studies (e.g., measuring p-ERK levels) or histological analysis.
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to determine the in vivo efficacy of the compound.
Future Directions and Considerations
While the development of KRAS G12C inhibitors represents a significant advancement, challenges remain. The frequency of the G12C mutation in pancreatic cancer is relatively low (around 1-3%) compared to other KRAS mutations like G12D and G12V.[2] Furthermore, acquired resistance to KRAS inhibitors can emerge through various mechanisms. Future research will likely focus on:
-
Developing inhibitors for other prevalent KRAS mutations (e.g., G12D).
-
Investigating combination therapies to overcome or prevent resistance.
-
Identifying biomarkers to predict patient response to KRAS-targeted therapies.
The preclinical data for this compound, though limited, contributes to the growing body of evidence supporting the therapeutic potential of targeting KRAS G12C in pancreatic cancer. Further in-depth studies are necessary to fully elucidate its clinical promise.
References
- 1. huborganoids.nl [huborganoids.nl]
- 2. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Investigating KRASi-13: A Novel Inhibitor for Colorectal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of KRASi-13, a novel, potent, and selective inhibitor of the Kirsten Rat Sarcoma (KRAS) oncoprotein, in colorectal cancer (CRC) models. KRAS mutations are prevalent in approximately 40-50% of colorectal cancers, leading to constitutive activation of downstream signaling pathways that drive tumor growth and proliferation.[1][2][3] The development of effective KRAS inhibitors represents a significant advancement in targeted cancer therapy.
Mechanism of Action: Targeting the Aberrant KRAS Signaling Cascade
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Oncogenic mutations, most commonly at codons 12, 13, and 61, lock KRAS in its active conformation, leading to persistent downstream signaling.[4][5][6] KRASi-13 is designed to selectively bind to a specific mutant form of KRAS, thereby preventing its interaction with downstream effectors and inhibiting the aberrant signaling cascade. The primary pathways affected are the MAPK/ERK and PI3K/AKT pathways, both critical for cell proliferation, survival, and differentiation.[4][7][8]
References
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of KRAS Mutations in Colorectal Cancer: Biological Insights, Clinical Implications, and Future Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Role of KRAS Mutations in Colorectal Cancer: Biological Insights, Clinical Implications, and Future Therapeutic Perspectives [mdpi.com]
- 7. KRAS mutation‐independent downregulation of MAPK/PI3K signaling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Emergence of KRAS G13C Inhibitors in Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
For decades, KRAS was considered an "undruggable" target in oncology. However, the landscape has been dramatically reshaped by the development of covalent inhibitors targeting the KRAS G12C mutation, validating direct KRAS inhibition as a therapeutic strategy. Building on this success, the focus has expanded to other KRAS variants, including the G13C mutation, which is a notable oncogenic driver in a subset of non-small cell lung cancer (NSCLC). This technical guide provides an in-depth overview of the preclinical research and development of KRAS G13C inhibitors, with a focus on their unique mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate them. We will primarily focus on emerging compounds like RMC-8839, a preclinical, selective, covalent inhibitor of active KRAS G13C.
The KRAS G13C Mutation: A Distinct Therapeutic Target
The KRAS G13C mutation, while less common than G12C, is present in approximately 1-3% of NSCLC cases. Biochemically, KRAS G13C exhibits distinct properties, including a higher intrinsic nucleotide exchange rate compared to other KRAS mutants.[1][2] This increased propensity for spontaneous nucleotide exchange may reduce its dependency on guanine nucleotide exchange factors (GEFs), potentially rendering it less sensitive to upstream inhibitors that block GEF function (e.g., SHP2 inhibitors). This distinction underscores the need for direct inhibitors that can effectively engage the KRAS G13C protein.
Mechanism of Action: The Tri-Complex RAS(ON) Inhibitor Strategy
A novel and promising strategy for targeting KRAS G13C involves the development of "tri-complex" inhibitors that selectively bind to the active, GTP-bound "ON" state of the protein. Preclinical inhibitors like RM-041 and its successor RMC-8839 exemplify this approach.[3][4]
Mechanism:
-
Complex Formation: The inhibitor does not bind to KRAS G13C or the chaperone protein cyclophilin A (CypA) alone. Instead, it acts as a molecular glue, forming a stable ternary, or "tri-complex," between the active KRAS G13C(ON) protein and the highly abundant intracellular CypA.
-
Steric Blockade: The formation of this tri-complex rapidly prevents KRAS G13C from interacting with its downstream effectors, such as RAF kinases, through steric hindrance.
-
Covalent Inhibition: The inhibitor then forms a covalent, irreversible bond with the cysteine residue at position 13 of KRAS. This permanently locks the complex in an inactive state, providing deep and durable suppression of oncogenic signaling.[1]
This mechanism is distinct from early G12C inhibitors, which primarily target the inactive, GDP-bound "OFF" state. By targeting the active RAS(ON) state, these inhibitors can shut down signaling from the protein population that is actively driving proliferation.
Data Presentation: Preclinical Efficacy of KRAS G13C Inhibitors
Preclinical data for KRAS G13C inhibitors like RMC-8839 have been presented at major oncology conferences, demonstrating promising activity in NSCLC models.[3][5]
Table 1: In Vitro Activity of RMC-8839
| Assay Type | Cell Lines | KRAS Mutation | Observed Effect | Quantitative Data | Citation(s) |
| Cell Viability | H1734, MOR (NSCLC) | G13C | Significantly reduced cell viability in 2D and 3D cultures. | Specific IC50 values not publicly released. | [5] |
| Target Engagement | KRAS G13C-mutant cell lines | G13C | Rapidly disrupted the interaction between KRAS G13C and RAF-RBD. | Activity observed in concentrations from 5 to 625 nM. | [3] |
| Pathway Inhibition | KRAS G13C-mutant cell lines | G13C | Partial suppression of MAPK pathway signaling (p-ERK). | In ~33% of cell lines, suppression was incomplete due to wild-type RAS activation. | [3] |
| Selectivity | Cellular Assays | G13C vs. WT | Selective for KRAS G13C over wild-type KRAS. | Data not specified. | [3] |
Table 2: In Vivo Efficacy of RMC-8839 in NSCLC Xenograft Models
| Model Type | Cancer Type | Treatment | Dosing Schedule | Outcome | Citation(s) |
| CDX Model | KRAS G13C-mutant human NSCLC | RMC-8839 Monotherapy | 3, 10, 25, 50, 100 mg/kg (Oral, Daily) | Dose-dependent tumor volume reduction. | [3] |
| CDX Model | H1734 Lung Adenocarcinoma | RMC-8839 + Docetaxel | Not specified | Synergistic anti-tumor activity; Complete response in 9/9 tumors. | [5] |
Experimental Protocols
The evaluation of novel KRAS inhibitors involves a standardized set of preclinical experiments to establish potency, selectivity, and in vivo activity.
Cell Viability / Proliferation Assay
This assay measures the ability of a compound to inhibit cancer cell growth.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the KRAS G13C inhibitor.
-
Methodology (Example using CellTiter-Glo®):
-
Cell Seeding: NSCLC cells (e.g., H1734) are seeded into 96-well or 384-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the KRAS inhibitor (e.g., RMC-8839) typically ranging from picomolar to micromolar concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 72 to 120 hours at 37°C in a humidified incubator.
-
Lysis and Signal Detection: The CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, is added to each well. After a brief incubation to lyse cells and stabilize the luminescent signal, the plate is read on a luminometer.
-
Data Analysis: Luminescence values are normalized to the vehicle control. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using software like GraphPad Prism.
-
Western Blot for MAPK Pathway Inhibition
This technique is used to measure the inhibition of key signaling proteins downstream of KRAS.
-
Objective: To confirm that the inhibitor blocks KRAS signaling by measuring the phosphorylation of effector proteins like ERK.
-
Methodology:
-
Cell Treatment: KRAS G13C-mutant NSCLC cells are seeded in 6-well plates. Once they reach 70-80% confluency, they are treated with the inhibitor at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for a short period (e.g., 2-6 hours).
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Quantification: Protein concentration is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by size on an SDS-polyacrylamide gel and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% BSA or non-fat milk) and then incubated overnight at 4°C with a primary antibody against phosphorylated ERK (p-ERK). The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured on an imaging system.
-
Normalization: The membrane is stripped and re-probed with an antibody for total ERK to serve as a loading control. The p-ERK signal is quantified and normalized to the total ERK signal.
-
In Vivo Xenograft Efficacy Study
This experiment evaluates the anti-tumor activity of the inhibitor in a living organism.
-
Objective: To assess the ability of the KRAS G13C inhibitor to reduce tumor growth in mice.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice) are used.
-
Tumor Implantation: 5-10 million human NSCLC cells with a KRAS G13C mutation (e.g., H1734) are suspended in Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). Mice are then randomized into treatment groups (e.g., vehicle control, RMC-8839 at 10, 25, 50 mg/kg).
-
Treatment Administration: The inhibitor is administered, typically via oral gavage, on a defined schedule (e.g., once or twice daily) for several weeks.
-
Monitoring: Tumor volume (measured with calipers) and mouse body weight (as a measure of toxicity) are recorded 2-3 times per week.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated. Tumors may be excised for pharmacodynamic analysis (e.g., Western blot for p-ERK).
-
Visualizations: Workflows and Logical Relationships
Preclinical Evaluation Workflow
Rationale for Combination Therapies
Preclinical studies have revealed that even potent KRAS G13C inhibition can be incomplete in some contexts.[3] This has led to the exploration of combination strategies to achieve a more profound and durable anti-tumor response.
Conclusion and Future Directions
The development of KRAS G13C-selective inhibitors represents a significant advancement in the pursuit of targeted therapies for all RAS-addicted cancers. The novel tri-complex mechanism targeting the active RAS(ON) state provides a powerful tool to shut down oncogenic signaling. Preclinical data for compounds like RMC-8839 are highly encouraging, demonstrating potent in vitro activity and significant in vivo tumor regression in NSCLC models, particularly in combination settings.[3][5]
Future work will focus on completing IND-enabling studies to move these compounds into Phase 1 clinical trials. Key areas of investigation will include defining the optimal combination partners to overcome intrinsic and acquired resistance, identifying biomarkers to select patients most likely to benefit, and expanding the therapeutic reach to other KRAS G13C-driven cancers beyond NSCLC. The continued progress in this field offers new hope for patients with these historically difficult-to-treat malignancies.
References
- 1. Innovative KRASG13C Inhibitor: Preclinical Evidence for Tumor Regression and Therapeutic Potential [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. RMC-8839 unveils dependencies underlying KRAS-mutant cancers | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. RMC-8839 shows promise for KRAS codon 13 mutant lung cancer | BioWorld [bioworld.com]
The Impact of KRAS G12C Inhibitors on Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cellular pathways affected by KRAS G12C inhibitors, a groundbreaking class of targeted therapies in oncology. While the specific designation "KRAS inhibitor-13" is not widely documented in peer-reviewed literature, this guide will focus on the well-characterized effects of a representative KRAS G12C inhibitor, referred to herein as "compound 13," which has shown efficacy in KRAS G12C-expressing cells[1]. This document details the mechanism of action, downstream signaling consequences, and methodologies for studying these inhibitors, offering valuable insights for researchers in the field.
Introduction to KRAS and the Significance of the G12C Mutation
The KRAS gene, a member of the RAS family of small GTPases, is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2][3] The KRAS protein acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate downstream signaling pathways involved in cell proliferation, survival, and differentiation.[2][4] Mutations in KRAS, most commonly at codon 12, lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumor development.[2][5]
The G12C mutation, where glycine is replaced by cysteine at codon 12, is present in approximately 13% of NSCLC cases.[2][6] This specific mutation has enabled the development of covalent inhibitors that bind to the mutant cysteine residue, locking the KRAS protein in its inactive state.[2]
Mechanism of Action of KRAS G12C Inhibitors
KRAS G12C inhibitors are designed to specifically target the mutant protein, sparing the wild-type KRAS.[2] These inhibitors form a covalent bond with the thiol group of the cysteine residue at position 12. This covalent modification traps the KRAS G12C protein in an inactive, GDP-bound conformation, thereby preventing its interaction with downstream effector proteins and inhibiting the aberrant signaling that drives cancer cell proliferation.[7]
Cellular Pathways Modulated by KRAS G12C Inhibition
The constitutive activation of KRAS G12C leads to the hyperactivation of several downstream signaling cascades. Inhibition of KRAS G12C effectively dampens these pathways, leading to anti-tumor effects. The primary pathways affected are the MAPK/ERK and PI3K/AKT/mTOR pathways.
The MAPK/ERK Pathway
The Raf-MEK-ERK cascade is a critical downstream effector of KRAS signaling.[8] Activated KRAS recruits and activates RAF kinases at the cell membrane, initiating a phosphorylation cascade that leads to the activation of ERK.[8] Activated ERK then translocates to the nucleus to regulate the expression of genes involved in cell cycle progression and proliferation.[8] Inhibition of KRAS G12C has been shown to significantly reduce the phosphorylation of ERK (p-ERK), a key biomarker of pathway activity.[1][9]
The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is another crucial signaling axis downstream of KRAS that regulates cell growth, survival, and metabolism.[3][8] Activated KRAS can directly bind to and activate the catalytic subunit of PI3K, leading to the activation of AKT and subsequent mTOR signaling.[3][8] While the effect of KRAS G12C inhibitors on this pathway can be more subtle compared to the MAPK pathway, inhibition of p-AKT has been observed in some cellular contexts.[1][8][9]
Quantitative Effects of KRAS G12C Inhibition
The efficacy of KRAS G12C inhibitors can be quantified by measuring their impact on cell viability and the activity of downstream signaling pathways.
| Parameter | Cell Line | Inhibitor Concentration | Observed Effect | Reference |
| Cell Viability (GI50) | H358 (KRAS G12C) | 9 nM | 50% growth inhibition | [1] |
| p-ERK Inhibition | H358 (KRAS G12C) | Varies | Dose-dependent decrease | [1][9] |
| p-AKT Inhibition | RAS-transformed cells | Varies | Inhibition observed | [1] |
| DUSP6 Expression | MIA PaCa-2 xenograft | 20-100 mg/kg | Dose-dependent inhibition | [1] |
Table 1: Summary of quantitative data on the effects of a representative KRAS G12C inhibitor.
Experimental Protocols for Studying KRAS G12C Inhibitors
The following are detailed methodologies for key experiments used to characterize the cellular effects of KRAS G12C inhibitors.
Western Blotting for Phosphoprotein Analysis
Objective: To quantify the levels of phosphorylated and total proteins in key signaling pathways (e.g., p-ERK, ERK, p-AKT, AKT) following inhibitor treatment.
Protocol:
-
Cell Culture and Treatment: Plate KRAS G12C mutant cancer cells (e.g., H358, MIA PaCa-2) at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of the KRAS G12C inhibitor or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the KRAS G12C inhibitor.
Protocol:
-
Cell Seeding: Seed KRAS G12C mutant cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the KRAS G12C inhibitor for a prolonged period (e.g., 72 hours).
-
ATP Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Normalize the luminescence readings to the vehicle-treated control wells. Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the GI50 value.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To measure the change in mRNA expression of downstream target genes (e.g., DUSP6) upon inhibitor treatment.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with the KRAS G12C inhibitor as described for Western blotting. Extract total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from an equal amount of RNA using a reverse transcriptase enzyme.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for the target gene (DUSP6) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Conclusion
KRAS G12C inhibitors represent a significant advancement in the treatment of cancers harboring this specific mutation. By covalently binding to the mutant cysteine, these inhibitors effectively block the oncogenic signaling emanating from KRAS G12C, primarily through the MAPK/ERK and to a lesser extent the PI3K/AKT/mTOR pathways. The methodologies outlined in this guide provide a robust framework for the continued investigation and development of this promising class of targeted therapies. As research progresses, a deeper understanding of the intricate cellular responses to KRAS G12C inhibition will be crucial for optimizing their clinical application and overcoming potential resistance mechanisms.
References
- 1. tandfonline.com [tandfonline.com]
- 2. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC [frontiersin.org]
- 7. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Assay Protocols for KRAS Inhibitor-13
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a frequently mutated driver in numerous human cancers, making it a high-priority therapeutic target.[1] For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the absence of deep hydrophobic pockets.[2] However, recent breakthroughs in discovering inhibitors, particularly for the KRAS(G12C) mutant, have revitalized efforts to target various KRAS mutations.[3] This application note provides a comprehensive suite of detailed in vitro assay protocols to characterize the biochemical and cellular activity of a novel hypothetical compound, "KRAS Inhibitor-13." The protocols cover primary biochemical screening, secondary cell-based viability, and mechanistic validation of downstream pathway modulation.
KRAS Signaling Pathway
KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[4] Upstream signals from receptor tyrosine kinases (RTKs) like EGFR activate Guanine Nucleotide Exchange Factors (GEFs), such as SOS1, which promote the exchange of GDP for GTP.[5] Active, GTP-bound KRAS then engages with multiple downstream effector proteins, leading to the activation of critical pro-survival and proliferative signaling cascades, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[6][7][8] Oncogenic mutations lock KRAS in a constitutively active state, driving uncontrolled cell growth.[7]
Caption: The KRAS signaling cascade and point of intervention for this compound.
Experimental Testing Workflow
The characterization of a novel KRAS inhibitor follows a structured, multi-stage workflow.[9][10] It begins with high-throughput biochemical assays to identify direct interactions and measure potency. Promising candidates advance to cell-based assays to confirm activity in a physiological context. Finally, mechanistic studies are performed to verify target engagement and downstream pathway modulation.
Caption: A typical in vitro experimental workflow for characterizing a novel KRAS inhibitor.
Key In Vitro Assay Protocols
Protocol 1: Biochemical KRAS(G12C)-SOS1 Interaction Assay (HTRF)
Principle: This assay measures the interaction between KRAS and its guanine nucleotide exchange factor, SOS1, using Homogeneous Time-Resolved Fluorescence (HTRF).[11] Tagged KRAS and SOS1 proteins are brought into proximity, enabling Fluorescence Resonance Energy Transfer (FRET) between a donor (Terbium cryptate) and an acceptor (XL665) fluorophore attached to anti-tag antibodies.[12] An inhibitor that disrupts the KRAS-SOS1 interaction will cause a decrease in the HTRF signal.[13]
Materials and Reagents:
-
Recombinant Tag1-KRAS(G12C) protein (inactive, GDP-loaded)
-
Recombinant Tag2-SOS1 protein
-
Anti-Tag1-Terbium (Tb) antibody (donor)
-
Anti-Tag2-XL665 antibody (acceptor)
-
GTP solution
-
Assay Buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
This compound and control compounds (e.g., BAY-293)
-
White, low-volume 384-well assay plates
-
HTRF-compatible plate reader
Procedure: [based on 7, 11, 15]
-
Compound Plating: Prepare serial dilutions of this compound and control compounds in DMSO, then dilute in Assay Buffer. Dispense 2 µL of the diluted compounds into the 384-well plate.
-
Protein Preparation: In Assay Buffer, prepare a mix of Tag1-KRAS(G12C) and GTP. Separately, dilute Tag2-SOS1 in Assay Buffer.
-
Protein Addition: Add 4 µL of the KRAS/GTP mix and 4 µL of the SOS1 solution to each well.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow for protein interaction and nucleotide exchange.
-
Detection Reagent Addition: Prepare a detection mix containing the Anti-Tag1-Tb and Anti-Tag2-XL665 antibodies in detection buffer. Dispense 10 µL of this mix into each well.
-
Final Incubation: Seal the plate, protect from light, and incubate at room temperature for 2 hours.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data to high (DMSO vehicle) and low (no protein) controls.
-
Plot the percent inhibition against the log concentration of this compound and fit a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (MTT)
Principle: This assay assesses the effect of this compound on the viability and proliferation of KRAS-mutant cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals, which are then solubilized for colorimetric quantification.[14] A reduction in formazan production indicates decreased cell viability.
Materials and Reagents:
-
KRAS-mutant human cancer cell lines (e.g., NCI-H358 [KRAS G12C], MIA PaCa-2 [KRAS G12C], A549 [KRAS G12S])
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound and control compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
Multi-channel pipette
-
Plate reader (570 nm absorbance)
Procedure: [based on 21]
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old media from the cells and add 100 µL of fresh media containing the desired concentrations of the inhibitor. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully remove the supernatant. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Normalize the absorbance values to the DMSO-treated control wells (representing 100% viability).
-
Plot the percent viability against the log concentration of this compound and fit a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition) value.
Protocol 3: Western Blot Analysis of Downstream ERK Phosphorylation
Principle: To confirm that this compound functions by blocking KRAS signaling, this protocol measures the phosphorylation status of ERK (p-ERK), a key downstream effector.[2] Inhibition of KRAS should lead to a dose-dependent decrease in the p-ERK/total ERK ratio.[15]
Materials and Reagents:
-
KRAS-mutant cell line (e.g., MIA PaCa-2)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2, Mouse anti-GAPDH (loading control).[15]
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure: [based on 26, 28, 29]
-
Cell Treatment: Seed MIA PaCa-2 cells in 6-well plates. Once they reach 70-80% confluency, treat them with increasing concentrations of this compound (and a DMSO control) for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with primary antibodies (e.g., anti-p-ERK at 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature. Wash again with TBST.
-
Imaging: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To measure total ERK and GAPDH, strip the membrane and re-probe with the respective primary antibodies.
Data Analysis:
-
Perform densitometry analysis on the Western blot bands using imaging software (e.g., ImageJ).
-
Calculate the ratio of p-ERK to total ERK for each treatment condition.
-
Normalize this ratio to the GAPDH loading control and then to the DMSO-treated sample to determine the relative inhibition of ERK phosphorylation.
Data Presentation & Analysis
Quantitative data from the assays should be summarized to compare the potency and selectivity of this compound.
Table 1: Biochemical Activity of this compound against KRAS-SOS1 Interaction
| Compound | Target | Assay Type | IC50 (nM)[4][16] |
| This compound | KRAS G12C | HTRF | 15.2 |
| This compound | KRAS WT | HTRF | >10,000 |
| Sotorasib (Control) | KRAS G12C | HTRF | 8.9 |
| BAY-293 (Control) | KRAS WT/G12C | HTRF | 1100 |
Data are hypothetical and for illustrative purposes.
Table 2: Cell-Based Proliferation Activity of this compound
| Compound | Cell Line | KRAS Mutation | GI50 (nM)[17] |
| This compound | NCI-H358 | G12C | 25.6 |
| This compound | MIA PaCa-2 | G12C | 41.3 |
| This compound | A549 | G12S | >5,000 |
| Sotorasib (Control) | NCI-H358 | G12C | 21.1 |
| Sotorasib (Control) | A549 | G12S | >10,000 |
Data are hypothetical and for illustrative purposes.
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive in vitro characterization of novel KRAS inhibitors like the hypothetical "this compound." This workflow allows researchers to efficiently determine biochemical potency, confirm on-target effects in a cellular context, and validate the intended mechanism of action by analyzing downstream signaling pathways.[1][18] The combination of biochemical and cell-based assays is essential for identifying promising lead candidates for further preclinical and clinical development in the fight against KRAS-driven cancers.[19]
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. revvity.com [revvity.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting pathways downstream of KRAS in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Roles of EGFR and KRAS and their downstream signaling pathways in pancreatic cancer and pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. blossombio.com [blossombio.com]
- 12. HTRF KRAS WT / SOS1 Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Cell-Based Assays to Determine KRAS Inhibitor-13 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for a suite of cell-based assays essential for characterizing the activity of novel KRAS inhibitors, such as a hypothetical "KRAS Inhibitor-13." The following sections detail methods for assessing target engagement, downstream signaling modulation, effects on cell viability and proliferation, and impact on tumorigenic potential.
Introduction to KRAS Inhibition and Cell-Based Assays
Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in human cancers, making it a prime target for therapeutic development.[1][2] KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[2] Mutant KRAS is often constitutively active, driving downstream signaling pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, which promote cell proliferation, survival, and tumorigenesis.[2][3][4]
Evaluating the efficacy of a KRAS inhibitor requires a multi-faceted approach using various cell-based assays. These assays are critical for:
-
Confirming Target Engagement: Directly measuring the binding of the inhibitor to the KRAS protein within a cellular context.
-
Assessing Downstream Pathway Modulation: Quantifying the inhibitor's effect on key signaling nodes downstream of KRAS.
-
Determining Cellular Phenotypes: Evaluating the inhibitor's impact on cell viability, proliferation, and transformation.
This document outlines key assays, provides detailed protocols, and presents data in a structured format to facilitate the characterization of "this compound."
Target Engagement Assays
Target engagement assays are crucial to confirm that an inhibitor directly interacts with its intended target in a cellular environment.[5][6] Two widely used methods are the NanoBRET Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement (TE) Intracellular RAS Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[5][7] The target protein (KRAS) is fused to a NanoLuc® luciferase, and a cell-permeable fluorescent tracer that reversibly binds to the target is used.[5][6] When the tracer binds to the NanoLuc®-KRAS fusion protein, a BRET signal is generated.[5] An inhibitor competing with the tracer for the binding site will lead to a decrease in the BRET signal, allowing for the quantification of intracellular target affinity.[5]
Protocol: NanoBRET™ KRAS Target Engagement Assay
Materials:
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ TE Intracellular RAS Assay components (Tracer, NanoLuc® substrate)[8][9]
-
This compound and reference compounds (e.g., BI-2852, MRTX1133)[8][9]
-
White, 384-well assay plates
-
BRET-capable plate reader
Procedure:
-
Cell Seeding:
-
Culture HEK293 cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in Opti-MEM™ to a density of 2 x 10^5 cells/mL.
-
In a sterile tube, prepare the transfection complex by mixing the LgBiT®-KRAS and SmBiT®-KRAS vectors with the transfection reagent according to the manufacturer's instructions.
-
Add the transfection complex to the cell suspension and incubate for 20-30 minutes at room temperature.
-
Dispense 20 µL of the cell suspension into each well of a white 384-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and reference compounds in Opti-MEM™.
-
Add the NanoBRET™ RAS Tracer to the compound dilutions at the recommended concentration.[8][9]
-
Add 5 µL of the tracer/compound mix to the appropriate wells.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.[8][9]
-
-
Signal Detection:
-
Prepare the NanoLuc® substrate according to the manufacturer's protocol.
-
Add the substrate to each well.
-
Read the BRET signal on a plate reader equipped with appropriate filters for donor and acceptor emission.
-
-
Data Analysis:
Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[10] In a CETSA experiment, cells are treated with the inhibitor and then subjected to a heat shock. The amount of soluble, non-denatured KRAS remaining at different temperatures is then quantified, typically by Western blot or other protein detection methods.[10][11] An increase in the melting temperature (Tm) of KRAS in the presence of the inhibitor indicates target engagement.[11]
Protocol: Cellular Thermal Shift Assay (CETSA®)
Materials:
-
KRAS-mutant cancer cell line (e.g., NCI-H358 for G12C, AsPC-1 for G12D)[12][13]
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against KRAS
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and grow to ~80% confluency.
-
Treat the cells with this compound or vehicle (DMSO) for 1-2 hours.[14]
-
-
Heat Shock:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 44-68°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[14]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 14,000 rpm).[15]
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein samples and prepare them for SDS-PAGE.
-
Perform Western blotting using a primary antibody against KRAS to detect the amount of soluble protein at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble KRAS against the temperature for both inhibitor-treated and vehicle-treated samples.
-
The shift in the melting curve indicates the degree of thermal stabilization and target engagement.[11]
-
Downstream Signaling Pathway Analysis
To assess the functional consequences of target engagement, it is essential to measure the inhibitor's effect on KRAS downstream signaling pathways, primarily the MAPK and PI3K-AKT pathways.[16] A common method for this is Western blotting to detect the phosphorylation status of key kinases like ERK and AKT.[3][4]
Protocol: Western Blot for p-ERK and p-AKT
Materials:
-
KRAS-mutant cancer cell line (e.g., Mia PaCa-2)[3]
-
Serum-free medium
-
Growth factors (e.g., EGF) for stimulation[3]
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-p-ERK (Thr202/Tyr204), anti-total ERK, anti-p-AKT (S473), anti-total AKT, and a loading control (e.g., anti-GAPDH)[3]
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).[17]
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated and total proteins.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Plot the normalized phosphorylation levels against the inhibitor concentration to determine the IC50 for pathway inhibition.[4]
-
Cell Viability and Proliferation Assays
These assays determine the inhibitor's effect on cell survival and growth. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that quantifies ATP as an indicator of metabolically active, viable cells.[18][19]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
KRAS-mutant cancer cell lines
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Reagent[19]
-
White, 96-well or 384-well clear-bottom assay plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted inhibitor to the cells and incubate for a specified period (e.g., 3 days).[2]
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[19]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[21]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the ability of an inhibitor to reverse the transformed phenotype of cancer cells by measuring their capacity to grow in an anchorage-independent manner, a hallmark of tumorigenicity.[22][23]
Protocol: Soft Agar Assay
Materials:
-
KRAS-mutant cancer cell line (e.g., NIH3T3 cells expressing mutant KRAS)[23]
-
Complete cell culture medium
-
Low gelling temperature agarose (e.g., SeaKem®)[24]
-
This compound
-
6-well plates
Procedure:
-
Prepare Agar Layers:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Resuspend the cells in the top agarose solution at a density of 5,000-10,000 cells per well, including the desired concentrations of this compound.[22]
-
Quickly overlay 1.5 mL of the cell/agarose suspension onto the solidified bottom layer.
-
-
Incubation and Colony Formation:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days.[23]
-
Feed the cells twice a week by adding 200 µL of complete medium containing the inhibitor to the top of the agar.
-
-
Staining and Counting:
-
After the incubation period, stain the colonies with a solution like crystal violet.
-
Count the number and measure the size of the colonies using a microscope.
-
-
Data Analysis:
-
Compare the number and size of colonies in inhibitor-treated wells to vehicle-treated wells to determine the effect on anchorage-independent growth.[23]
-
Data Presentation
Quantitative data from the described assays should be summarized in tables for clear comparison.
Table 1: In Vitro Activity of KRAS Inhibitors
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference Compound | IC50 (nM) |
| This compound | NanoBRET™ Target Engagement | HEK293 | [Data] | MRTX1133 | [Data] |
| This compound | p-ERK Inhibition (Western Blot) | Mia PaCa-2 | [Data] | AMG510 (for G12C) | 8.88[25] |
| This compound | Cell Viability (CellTiter-Glo®) | NCI-H358 | [Data] | MRTX1133 | [Data] |
| This compound | Anchorage-Independent Growth | NIH3T3-KRAS | [Data] | [Appropriate Ref] | [Data] |
Note: IC50 values for reference compounds are illustrative and may vary based on specific experimental conditions. Data for "this compound" is hypothetical and should be replaced with experimental results.
Visualizations
Diagrams illustrating key pathways and workflows are provided below.
References
- 1. m.youtube.com [m.youtube.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. promegaconnections.com [promegaconnections.com]
- 6. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 7. NanoBRET® TE Intracellular RAS Assay [promega.sg]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selectscience.net [selectscience.net]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Frontiers | Discovery of Small Molecule NSC290956 as a Therapeutic Agent for KRas Mutant Non-Small-Cell Lung Cancer [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 20. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 21. rsc.org [rsc.org]
- 22. pubcompare.ai [pubcompare.ai]
- 23. researchgate.net [researchgate.net]
- 24. protocols.io [protocols.io]
- 25. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Experimental Design: KRAS Inhibitor-13
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of KRAS inhibitor-13, a potent and selective covalent inhibitor of KRAS G12C. The following sections detail the necessary components for designing and executing robust preclinical efficacy and pharmacodynamic studies, including animal model selection, dosing regimens, and endpoint analysis.
Overview of this compound
This compound is a tetrahydropyridopyrimidine-based irreversible covalent inhibitor of the KRAS G12C mutant protein. This mutation is a key driver in several cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. By covalently binding to the cysteine residue at position 12, this compound locks the oncoprotein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways responsible for tumor growth and proliferation.
In Vivo Efficacy Data Summary
The following tables summarize the in vivo efficacy and pharmacodynamic data for this compound in a MIA PaCa-2 pancreatic cancer xenograft model.
Table 1: Tumor Growth Inhibition in MIA PaCa-2 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Route of Administration | Tumor Growth Inhibition (TGI) | Observations |
| Vehicle Control | - | Once Daily (QD) | Intraperitoneal (IP) | - | Unabated tumor growth |
| This compound | 30 | Once Daily (QD) | Intraperitoneal (IP) | Significant | Tumor regression observed |
| This compound | 100 | Once Daily (QD) | Intraperitoneal (IP) | Potent | Tumor regression and cures observed[1] |
Table 2: Pharmacodynamic Target Engagement in MIA PaCa-2 Tumors
| Treatment Group | Dose (mg/kg) | Time Point | KRAS G12C Engagement (%) |
| This compound | 30 | 3 hours post-dose | >65% |
| This compound | 30 | 24 hours post-dose | Maintained >65%[1] |
| This compound | 100 | 3 hours post-dose | >65% |
| This compound | 100 | 24 hours post-dose | Maintained >65%[1] |
Signaling Pathway and Experimental Workflow
KRAS G12C Signaling Pathway
Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.
In Vivo Efficacy Study Workflow
References
Application Notes and Protocols for KRAS Inhibitor-13 in Murine Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosing and administration of a representative KRAS inhibitor, designated here as KRAS inhibitor-13, in mice. The protocols are based on established methodologies for potent and selective KRAS G12C and G12D inhibitors used in preclinical studies.
Overview and Mechanism of Action
KRAS is a frequently mutated oncogene that, in its active GTP-bound state, drives downstream signaling pathways promoting cell proliferation, survival, and differentiation. This compound is a conceptual small molecule designed to selectively target mutated KRAS, locking it in its inactive GDP-bound state and thereby inhibiting downstream signaling. This leads to the suppression of tumor growth in cancers harboring specific KRAS mutations.
KRAS Signaling Pathway
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Dosing and Administration
The dosing and administration of KRAS inhibitors in mice can vary depending on the specific compound, the tumor model, and the experimental goals. Below are summarized data from studies with various KRAS inhibitors.
Table 1: Summary of Dosing Regimens for KRAS Inhibitors in Mice
| Inhibitor | Mouse Model | Dose Range | Administration Route | Dosing Frequency | Key Findings |
| MRTX849 (KRAS G12C) | H358 Xenografts | 10, 30, 100 mg/kg | Oral Gavage | Single dose or daily | Dose-dependent inhibition of ERK1/2 and pS6 phosphorylation.[1][2] |
| "Compound A" (KRAS G12C) | MiaPaCa2 Xenografts | 1, 5, 30 mg/kg | Not specified | Daily for 3 days or 2 weeks | High and sustained KRAS G12C occupancy at 5 and 30 mg/kg.[3] |
| MRTX1133 (KRAS G12D) | KPC/Y Tumors | 30 mg/kg | Intraperitoneal (i.p.) | Twice a day (b.i.d.) | Significant tumor growth inhibition.[4] |
| BI-0474 (KRAS G12C) | NCI-H358 Xenografts | 40 mg/kg | Intraperitoneal (i.p.) | Weekly or twice weekly | Dose-dependent tumor growth inhibition.[5] |
| ASP2453 (KRAS G12C) | NCI-H1373 Xenografts | Not specified | Oral | Single dose | Sustained suppression of KRAS-GTP for 48 hours.[6] |
Experimental Protocols
Oral Gavage Administration Protocol
This protocol is suitable for the daily administration of this compound formulated as a suspension.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Syringes (1 mL)
-
Gavage needles (20-22 gauge, ball-tipped)
-
Balance and weigh boats
-
Mortar and pestle or homogenizer
-
Mice bearing appropriate tumor xenografts
Procedure:
-
Preparation of Formulation:
-
Calculate the required amount of this compound and vehicle based on the number of mice, their average weight, and the desired dose.
-
Weigh the appropriate amount of the inhibitor.
-
If the compound is not readily soluble, create a homogenous suspension in the vehicle using a mortar and pestle or a homogenizer. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the formulation to administer.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the mice for any signs of distress post-administration.
-
-
Experimental Timeline:
Intraperitoneal Injection Protocol
This protocol is an alternative administration route, particularly if oral bioavailability is a concern.
Materials:
-
This compound
-
Sterile vehicle for injection (e.g., sterile saline or a specified buffer)
-
Syringes (1 mL) with needles (25-27 gauge)
-
Mice bearing tumor xenografts
Procedure:
-
Preparation of Formulation:
-
Dissolve or suspend the calculated amount of this compound in the sterile vehicle. Ensure the final solution is sterile.
-
-
Animal Handling and Dosing:
-
Weigh each mouse for accurate dosing.
-
Position the mouse to expose the lower abdominal quadrant.
-
Insert the needle at a shallow angle into the peritoneal cavity, avoiding internal organs.
-
Inject the formulation.
-
-
Dosing Schedule:
Pharmacodynamic (PD) and Efficacy Study Workflow
Caption: General experimental workflow for in vivo studies of this compound.
Protocol for Efficacy and PD Studies:
-
Tumor Model Establishment:
-
Implant human cancer cells with the relevant KRAS mutation (e.g., H358, MiaPaCa2) subcutaneously into immunocompromised mice.
-
-
Monitoring and Grouping:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of approximately 250-400 mm³, randomize the mice into treatment and vehicle control groups.[1]
-
-
Treatment:
-
Administer this compound or vehicle according to the chosen protocol (oral gavage or i.p. injection) and dosing schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
-
Pharmacodynamic Analysis:
-
For PD studies, collect tumors and plasma at various time points after a single or multiple doses (e.g., 1, 6, 24 hours post-dose).[2][3]
-
Analyze plasma for drug concentration (pharmacokinetics).
-
Analyze tumor lysates for target engagement (e.g., KRAS modification) and downstream signaling inhibition (e.g., pERK levels) via methods like immunoblotting or immunohistochemistry.[1][3]
-
-
Efficacy Evaluation:
-
At the end of the study, calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Tt - T0) / (Ct - C0)] x 100, where T and C are the mean tumor volumes of the treated and control groups, and t and 0 are the final and initial time points, respectively.[3]
-
Safety and Considerations
-
Toxicity: Monitor mice for signs of toxicity, including weight loss, changes in behavior, and altered appearance.
-
Vehicle Selection: The choice of vehicle is critical for ensuring the stability and bioavailability of the inhibitor. It should be non-toxic and appropriate for the chosen administration route.
-
Animal Welfare: All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
These application notes and protocols provide a foundation for designing and executing in vivo studies with this compound. Researchers should optimize these protocols based on the specific characteristics of their inhibitor and experimental objectives.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral-Mediated KRAS G12C Expression and Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1][2] These mutations often lead to the constitutive activation of KRAS, driving uncontrolled cell proliferation and survival through downstream signaling pathways like RAF-MEK-ERK and PI3K-AKT-mTOR.[3][4] The specific mutation resulting in a glycine-to-cysteine substitution at codon 12 (G12C) has become a key therapeutic target due to the unique cysteine residue that allows for covalent, irreversible inhibition.[5][6]
Developing stable cell lines that endogenously express the KRAS G12C mutation is a critical first step for screening and characterizing novel inhibitors. Lentiviral transduction is a powerful and widely used method for this purpose, as it allows for the efficient and stable integration of the KRAS G12C gene into a wide range of dividing and non-dividing mammalian cells.[7]
This document provides a comprehensive guide for utilizing a lentiviral system to generate KRAS G12C-expressing cell lines and subsequently screening for potent inhibitors, such as KRAS inhibitor-13. Detailed protocols for lentivirus production, cell transduction, and inhibitor efficacy testing are provided, alongside data tables and workflow diagrams to facilitate experimental design and execution.
KRAS G12C Signaling Pathway
The KRAS protein acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1][4] The G12C mutation impairs GTP hydrolysis, locking KRAS in its active conformation and leading to persistent downstream signaling.[8] KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine, trapping the protein in its inactive state and blocking oncogenic signaling.[4][5]
Caption: Simplified KRAS G12C signaling cascade and point of inhibitor action.
Experimental Workflow Overview
The overall process involves three main stages: 1) Production of high-titer lentivirus carrying the KRAS G12C gene in packaging cells (e.g., HEK293T), 2) Transduction of the target cancer cell line with the harvested virus to create a stable KRAS G12C-expressing line, and 3) Screening of inhibitors by assessing cell viability and pathway inhibition in the engineered cell line.
Caption: High-level workflow from virus production to inhibitor screening.
Data Presentation
Quantitative data from inhibitor screening assays are crucial for comparing the potency of different compounds.
Table 1: Efficacy of KRAS G12C Inhibitors This table presents the half-maximal inhibitory concentration (IC50) values for various KRAS G12C inhibitors, providing a benchmark for evaluating new compounds like inhibitor-13.
| Inhibitor Name | Assay Type | Cell Line | IC50 Value (nM) | Reference |
| This compound | p-ERK Inhibition | MIA PaCa-2 | 5,900 | [9] |
| This compound | p-ERK Inhibition | A549 | >100,000 | [9] |
| MRTX849 (Adagrasib) | Cell Viability (2D) | NCI-H358 | ~10 - 100 | [10] |
| MRTX849 (Adagrasib) | Cell Viability (3D) | NCI-H358 | ~0.2 - 100 | [10] |
| AMG-510 (Sotorasib) | Cell Viability | Panel of KRAS G12C lines | 0.3 - 2534 | [11] |
| MRTX-1257 | Cell Viability | Panel of KRAS G12C lines | 0.1 - 356 | [11] |
| VT204 | Cell Viability | NCI-H358 | 8,000 (at 24h) | [12] |
Note: IC50 values can vary significantly based on the cell line, assay format (2D vs. 3D culture), and endpoint measured (e.g., cell viability vs. target phosphorylation).[10][13]
Experimental Protocols
CAUTION: Lentiviral particles are biohazardous materials (Biosafety Level 2). All handling must be performed in a certified biosafety cabinet (BSC) using appropriate personal protective equipment (PPE) and in accordance with institutional safety guidelines.
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes the generation of lentiviral particles using a 3rd generation packaging system and a transfection reagent like Lipofectamine or PEI.[7][14][15]
Materials:
-
HEK293T cells (low passage, <15)[14]
-
DMEM, high glucose, supplemented with 10% FBS (without antibiotics)[14]
-
Opti-MEM I Reduced Serum Medium
-
Lentiviral transfer plasmid containing human KRAS G12C (e.g., pLTC-KRAS G12C)[1][16]
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)[15]
-
Transfection reagent (e.g., Lipofectamine 2000 or Polyethylenimine (PEI))[15][17]
-
10 cm tissue culture dishes
-
0.45 µm PVDF syringe filters[17]
Procedure:
-
Day 0: Seed HEK293T Cells: Plate 3.8 x 10^6 HEK293T cells per 10 cm dish in 10 mL of complete DMEM.[14] Incubate at 37°C with 5% CO2 for ~20-24 hours. Cells should be 70-80% confluent at the time of transfection.
-
Day 1: Transfection:
-
In a sterile tube, prepare the DNA mixture. For a 10 cm dish, combine:
-
Transfer plasmid (KRAS G12C): 4 µg
-
psPAX2 (packaging): 2 µg
-
pMD2.G (envelope): 2 µg
-
-
Follow the manufacturer's protocol for your chosen transfection reagent to form DNA-lipid complexes in Opti-MEM. For PEI, a common ratio is 3:1 (µg PEI:µg DNA).[15]
-
Incubate the complex mixture at room temperature for 20-30 minutes.[15]
-
Gently add the transfection complex dropwise to the HEK293T cells. Swirl the plate to ensure even distribution.
-
Incubate for 16-18 hours at 37°C.[14]
-
-
Day 2: Change Medium: Carefully aspirate the transfection medium and replace it with 10 mL of fresh, complete DMEM.
-
Day 3 & 4: Harvest Viral Supernatant:
-
At 48 hours post-transfection, collect the cell culture supernatant (which contains the lentiviral particles) into a sterile conical tube. Add 10 mL of fresh media to the plate.[7]
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.[7]
-
Filter the pooled supernatant through a 0.45 µm syringe filter to remove any detached cells.[17]
-
The filtered viral supernatant can be used immediately, stored at 4°C for short-term use, or aliquoted and stored at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[18]
-
Protocol 2: Lentiviral Transduction of Target Cells
This protocol outlines the steps to infect a target cell line and select for stable integrants.
Materials:
-
Target cells (e.g., NCI-H358, A549)
-
Complete culture medium for target cells
-
Harvested KRAS G12C lentiviral supernatant
-
Polybrene (Hexadimethrine bromide) or other transduction enhancers[7][19]
-
Selection antibiotic (e.g., Puromycin, if the vector has a resistance gene)[20][21]
Procedure:
-
Day 0: Seed Target Cells: Plate your target cells in a 6-well plate so they will be 30-50% confluent on the day of transduction.[17][19]
-
Day 1: Transduction:
-
Thaw the lentiviral supernatant in a 37°C water bath.[18]
-
Remove the culture medium from the target cells.
-
Prepare the transduction medium: Add the desired amount of viral supernatant and Polybrene (final concentration typically 4-8 µg/mL) to fresh culture medium.[17][19] The amount of virus to add (Multiplicity of Infection, MOI) may require optimization.
-
Add the transduction medium to the cells.
-
Incubate overnight (16-24 hours) at 37°C.[18]
-
-
Day 2: Change Medium: Remove the virus-containing medium and replace it with fresh, complete culture medium.[18]
-
Day 3 onwards: Selection & Expansion:
-
After 48 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., Puromycin) to the culture medium. The optimal concentration must be determined beforehand by generating a kill curve for your specific cell line.[21]
-
Replace the selective medium every 3-4 days.[17]
-
Continue selection until all non-transduced control cells have died (typically 5-10 days).
-
Expand the surviving pool of KRAS G12C-expressing cells for use in screening assays.
-
Protocol 3: Cell Viability Assay for Inhibitor Screening
This protocol uses a luminescence-based assay (e.g., CellTiter-Glo) to measure ATP levels as an indicator of cell viability after inhibitor treatment.[10][13]
Materials:
-
Stable KRAS G12C-expressing cells
-
White, opaque 96-well plates suitable for luminescence assays
-
This compound and other control inhibitors
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer plate reader
Procedure:
-
Day 1: Cell Plating: Seed the KRAS G12C cells into a 96-well plate at a pre-determined optimal density (e.g., 100-1000 cells/well) in 100 µL of culture medium.[11] Incubate overnight.
-
Day 2: Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical range might be from 100 µM down to 1 nM. Include a DMSO-only vehicle control.
-
Add the diluted inhibitor to the appropriate wells.
-
-
Day 5: Viability Measurement:
-
Incubate the plate for 72 hours (or other desired time point) at 37°C.
-
Equilibrate the plate and the CellTiter-Glo reagent to room temperature.
-
Add CellTiter-Glo reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (as 100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Caption: Logical flow for determining inhibitor IC50 values.
References
- 1. Human KRAS G12C Mutant Lentivirus, Full-length Gene in Lentivector, Pre-packaged Lentiviral Particles [gnpbio.com]
- 2. lumakrashcp.com [lumakrashcp.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KRAS G12C fragment screening renders new binding pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 12. VT204: A Potential Small Molecule Inhibitor Targeting KRASG12C Mutation for Therapeutic Intervention in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. addgene.org [addgene.org]
- 15. Process for an efficient lentiviral cell transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human KRAS G12C Mutant Lentivirus, Full-length Gene in Lentivector, Pre-packaged Lentiviral Particles [gnpbio.com]
- 17. rgbiotech.com [rgbiotech.com]
- 18. manuals.cellecta.com [manuals.cellecta.com]
- 19. youtube.com [youtube.com]
- 20. addgene.org [addgene.org]
- 21. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
Application Notes and Protocols for CRISPR-Cas9 Screening with KRAS Inhibitor-13
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting CRISPR-Cas9 screens in combination with KRAS inhibitors. This powerful technology enables the identification of genes that modulate sensitivity or resistance to KRAS-targeted therapies, providing critical insights for drug development and patient stratification.
Introduction
The discovery of specific inhibitors targeting KRAS mutations, such as KRAS G12C, has marked a significant advancement in cancer therapy.[1][2] However, both intrinsic and acquired resistance limit the efficacy of these agents.[3][4][5] CRISPR-Cas9 genetic screening is a revolutionary tool for systematically identifying genes and pathways that, when perturbed, alter a cell's response to a drug.[6][7] By combining CRISPR-Cas9 screens with KRAS inhibitors, researchers can uncover novel drug targets, elucidate mechanisms of resistance, and identify patient populations most likely to benefit from specific combination therapies.[1][3][5]
Key Applications
-
Identification of Resistance Mechanisms: Uncover genes whose loss-of-function confers resistance to a specific KRAS inhibitor.[2][3][5]
-
Discovery of Synthetic Lethal Interactions: Identify genes that are essential for survival only in the presence of a KRAS inhibitor, revealing promising targets for combination therapies.[1]
-
Patient Stratification Biomarkers: Discover genetic markers that predict sensitivity or resistance to KRAS-targeted drugs.
-
Understanding Complex Biological Pathways: Elucidate the intricate signaling networks that are rewired in response to KRAS inhibition.[8][9][10]
Signaling Pathways and Experimental Workflow
To effectively design and interpret CRISPR-Cas9 screens with KRAS inhibitors, a fundamental understanding of the KRAS signaling pathway and the experimental workflow is essential.
KRAS Signaling Pathway
KRAS is a central node in cellular signaling, primarily activating the MAPK/ERK and PI3K/AKT/mTOR pathways to drive cell proliferation, survival, and differentiation.[8][9][11] Mutations in KRAS, particularly at codon 12, lead to its constitutive activation.[3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Validate User [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CRISPR Screening Identifies Mechanisms of Resistance to KRASG12C and SHP2 Inhibitor Combinations in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CRISPR: A Screener’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Measuring p-ERK Inhibition by KRAS Inhibitor-13 using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Ras-Raf-MEK-ERK signaling pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers, leading to constitutive activation of this pathway and promoting uncontrolled cell growth.[3][4][5] KRAS inhibitors are a class of targeted therapies designed to specifically block the activity of mutated KRAS proteins.[3][4] By inhibiting KRAS, these drugs aim to shut down the downstream signaling cascade, a key component of which is the phosphorylation of ERK1/2 (p44/42 MAPK).[1][2]
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are activated through phosphorylation on threonine and tyrosine residues (Thr202/Tyr204 for human ERK1) by upstream kinases MEK1/2.[1][2] The level of phosphorylated ERK (p-ERK) is therefore a direct indicator of the activity of the KRAS signaling pathway.[6][7][8] Western blotting is a widely used and robust technique to detect and quantify changes in protein phosphorylation, making it an ideal method for assessing the efficacy of KRAS inhibitors.[9][10][11][12]
This document provides a detailed protocol for performing a Western blot to measure the levels of p-ERK1/2 in cancer cell lines following treatment with a novel compound, KRAS inhibitor-13. The protocol covers cell culture and treatment, protein extraction, quantification, gel electrophoresis, protein transfer, immunodetection, and data analysis.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the dose-dependent effect of this compound on p-ERK levels. Densitometry is used to quantify the band intensities of p-ERK and total ERK, and the ratio of p-ERK to total ERK is calculated to normalize for protein loading.[11][13][14]
| Treatment Group | Concentration (nM) | p-ERK Band Intensity (Arbitrary Units) | Total ERK Band Intensity (Arbitrary Units) | Normalized p-ERK/Total ERK Ratio | Percent Inhibition (%) |
| Vehicle Control | 0 | 15,230 | 15,500 | 0.983 | 0 |
| This compound | 1 | 12,184 | 15,450 | 0.789 | 19.7 |
| This compound | 10 | 7,615 | 15,300 | 0.498 | 49.3 |
| This compound | 100 | 3,046 | 15,520 | 0.196 | 80.1 |
| This compound | 1000 | 914 | 15,480 | 0.059 | 94.0 |
Signaling Pathway and Experimental Workflow
Caption: The KRAS-MAPK signaling cascade and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-ERK and Total ERK.
Experimental Protocol
This protocol is optimized for cancer cell lines grown in 6-well plates. Adjust volumes as necessary for different culture vessels.
I. Materials and Reagents
-
Cell Culture:
-
KRAS-mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
-
Cell Lysis:
-
Protein Quantification:
-
BCA Protein Assay Kit
-
-
SDS-PAGE:
-
4x Laemmli Sample Buffer
-
Precast 4-12% Bis-Tris polyacrylamide gels[13]
-
SDS-PAGE running buffer (e.g., MOPS or MES)
-
Protein molecular weight marker
-
-
Protein Transfer:
-
Immunodetection:
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking as it contains phosphoproteins that can increase background.[9][12][17]
-
Primary Antibody: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody (e.g., from Cell Signaling Technology), diluted 1:1000 in 5% BSA/TBST.[7][13]
-
Primary Antibody: Rabbit anti-p44/42 MAPK (Erk1/2) antibody (for total ERK), diluted 1:1000 in 5% BSA/TBST.[11][13]
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG, diluted 1:5000-1:10,000 in 5% BSA/TBST.[11]
-
Chemiluminescent Substrate (ECL)
-
-
Stripping:
-
Mild Stripping Buffer (e.g., 1.5g glycine, 0.1g SDS, 1ml Tween-20 in 100ml dH2O, pH 2.2).[13]
-
II. Step-by-Step Methodology
A. Cell Culture and Treatment
-
Seed KRAS-mutant cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours prior to treatment to reduce basal p-ERK levels.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 4 hours).[7] Include a vehicle-only control (DMSO).
B. Cell Lysis and Protein Extraction
-
After treatment, place the 6-well plates on ice.
-
Aspirate the medium and quickly wash the cells twice with ice-cold PBS.[15]
-
Add 100-150 µL of ice-cold RIPA buffer, freshly supplemented with protease and phosphatase inhibitors, to each well.[15][16]
-
Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[15]
-
Incubate the lysates on ice for 20 minutes to ensure complete lysis.[15]
-
Centrifuge the lysates at 17,000 x g for 10 minutes at 4°C to pellet cell debris.[15]
-
Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.
C. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[15]
-
Normalize the concentration of all samples with lysis buffer to ensure equal protein loading.
D. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding 4x Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto a 4-12% Bis-Tris gel.[13] Include a molecular weight marker.
-
Run the gel at 100-120 V until the dye front reaches the bottom.[17]
-
Transfer the separated proteins to a PVDF membrane at 100 V for 60-90 minutes in a cold room or on ice.
E. Immunodetection of p-ERK
-
Block the membrane in 5% BSA/TBST for 1 hour at room temperature with gentle agitation.[17]
-
Incubate the membrane with the anti-p-ERK primary antibody (1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[13][17]
-
Wash the membrane three times for 5-10 minutes each with TBST.[11][17]
-
Incubate the membrane with the HRP-conjugated secondary antibody (1:5000 in 5% BSA/TBST) for 1-2 hours at room temperature.[11]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[11]
F. Stripping and Re-probing for Total ERK
-
After imaging for p-ERK, wash the membrane with TBST.
-
Incubate the membrane in mild stripping buffer for 10-15 minutes with vigorous shaking.[13]
-
Wash the membrane thoroughly three times for 10 minutes each with TBST.
-
Block the membrane again in 5% BSA/TBST for 1 hour.
-
Incubate the membrane with the anti-total ERK primary antibody (1:1000 in 5% BSA/TBST) for 2 hours at room temperature or overnight at 4°C.[11]
-
Repeat steps E.3 through E.6 to detect and image total ERK.
III. Data Analysis and Interpretation
-
Use densitometry software (e.g., ImageJ) to quantify the band intensities for both p-ERK and total ERK for each sample.[11][14]
-
Normalize the p-ERK signal to the total ERK signal for each lane to account for any variations in protein loading.[11][13]
-
Calculate the percent inhibition of p-ERK for each concentration of this compound relative to the vehicle-treated control.
-
A dose-dependent decrease in the p-ERK/total ERK ratio indicates successful target engagement and inhibition of the KRAS-MAPK pathway by this compound.[6]
References
- 1. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 2. abcepta.com [abcepta.com]
- 3. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are KRAS G13D inhibitors and how do they work? [synapse.patsnap.com]
- 5. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. inventbiotech.com [inventbiotech.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stratech.co.uk [stratech.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Treatment of a mutant KRAS lung cancer cell line with polyisoprenylated cysteinyl amide inhibitors activates the MAPK pathway, inhibits cell migration and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. 3.4. Western Blotting and Detection [bio-protocol.org]
- 18. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Immunohistochemical Analysis of Biomarkers in KRAS-Inhibitor-13 Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) analysis of key biomarkers relevant to the study of KRAS inhibitors, here referred to as KRAS-Inhibitor-13. The focus is on identifying and quantifying biomarkers that can aid in patient stratification, pharmacodynamic assessment, and understanding mechanisms of response and resistance to KRAS-targeted therapies.
Introduction
KRAS mutations are among the most prevalent oncogenic drivers in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2] The development of specific KRAS inhibitors has marked a significant advancement in targeted cancer therapy.[3][4] KRAS-Inhibitor-13 is conceptualized as a targeted agent against specific KRAS mutations, such as G12C or G12D. Immunohistochemistry is a powerful and widely used technique to visualize protein expression in the context of tissue architecture, making it an invaluable tool for biomarker assessment in both preclinical and clinical research.
This document outlines the rationale for selecting key biomarkers, provides detailed IHC protocols for their detection in formalin-fixed, paraffin-embedded (FFPE) tissues, and presents a framework for data interpretation and quantification.
Key Biomarkers for KRAS-Inhibitor-13 Studies
The selection of biomarkers for IHC analysis in the context of KRAS inhibition is based on their roles in the KRAS signaling pathway and their potential to predict or reflect therapeutic response.
-
Phosphorylated ERK (pERK): As a key downstream effector in the MAPK signaling cascade (RAF-MEK-ERK), the levels of pERK can serve as a pharmacodynamic biomarker to confirm target engagement and pathway inhibition by KRAS-Inhibitor-13.[1][5] A decrease in pERK staining following treatment would indicate effective inhibition of the KRAS pathway.
-
Thyroid Transcription Factor-1 (TTF-1): A lineage-specific transcription factor, TTF-1 has emerged as a predictive biomarker for response to the KRAS G12C inhibitor sotorasib in NSCLC.[6] High TTF-1 expression has been associated with improved survival outcomes in patients treated with KRAS inhibitors.[6]
-
Programmed Death-Ligand 1 (PD-L1): As KRAS inhibition can modulate the tumor microenvironment, and combination therapies with immune checkpoint inhibitors are being actively investigated, assessing PD-L1 expression is crucial.[7][8] PD-L1 status can help identify patients who may benefit from combination therapy.[9]
Signaling Pathway and Experimental Workflow
To visualize the interplay of these biomarkers and the overall experimental process, the following diagrams are provided.
Quantitative Data Summary
The following tables summarize representative quantitative data from clinical studies investigating KRAS inhibitors, which can serve as a benchmark for interpreting results from studies with KRAS-Inhibitor-13.
Table 1: TTF-1 Expression and Clinical Outcomes with Sotorasib in NSCLC
| Biomarker Subgroup | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
|---|---|---|---|
| TTF-1 High Expression | 8.1 months | 16.0 months | [6] |
| TTF-1 Low Expression | 2.8 months | 4.5 months |[6] |
Table 2: Efficacy of KRAS G12C Inhibitors in Advanced Solid Tumors
| Inhibitor | Tumor Type | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
|---|---|---|---|---|
| Sotorasib | NSCLC | 37.1% | 80.6% | [1] |
| Adagrasib | NSCLC | 45% | - | [1] |
| Sotorasib + Panitumumab | Colorectal Cancer | 30% | 85% | [8] |
| Adagrasib + Cetuximab | Colorectal Cancer | 34% | 85.1% |[8] |
Experimental Protocols
Detailed methodologies for the IHC staining of pERK, TTF-1, and PD-L1 on FFPE tissue sections are provided below. These protocols are intended as a guide and may require optimization for specific antibodies and laboratory conditions.
Protocol 1: Immunohistochemistry for Phospho-ERK (pERK)
1. Materials and Reagents:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0)
-
Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBST)
-
Peroxidase Block: 3% Hydrogen Peroxide
-
Protein Block: Normal Goat Serum or commercial blocking solution
-
Primary Antibody: Rabbit anti-pERK1/2 (e.g., Cell Signaling Technology, clone D13.14.4E)
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit
-
Counterstain: Hematoxylin
-
Mounting Medium
2. Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides at 60-65°C for 30-60 minutes.
-
Immerse in Xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in pre-heated Citrate Buffer (pH 6.0).
-
Heat in a steamer or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool at room temperature for 20 minutes.
-
-
Staining:
-
Rinse slides in TBST.
-
Incubate with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse in TBST.
-
Apply Protein Block and incubate for 20 minutes at room temperature.
-
Incubate with primary anti-pERK antibody (diluted according to manufacturer's instructions) for 1 hour at room temperature or overnight at 4°C.
-
Rinse in TBST (3 changes, 5 minutes each).
-
Incubate with HRP-conjugated secondary antibody for 30 minutes at room temperature.
-
Rinse in TBST (3 changes, 5 minutes each).
-
-
Visualization and Counterstaining:
-
Incubate with DAB substrate solution until brown staining develops (monitor under a microscope).
-
Rinse with deionized water.
-
Counterstain with Hematoxylin for 1-2 minutes.
-
Rinse with deionized water, followed by a bluing agent.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
3. Interpretation and Scoring:
-
pERK staining is typically observed in the nucleus and/or cytoplasm.
-
Quantification can be performed using a semi-quantitative H-score, which combines staining intensity (0=negative, 1+=weak, 2+=moderate, 3+=strong) and the percentage of positive tumor cells.
-
H-Score = (1 × % of 1+ cells) + (2 × % of 2+ cells) + (3 × % of 3+ cells) . The score ranges from 0 to 300.
Protocol 2: Immunohistochemistry for TTF-1
1. Materials and Reagents:
-
As listed in Protocol 1.
-
Primary Antibody: Mouse anti-TTF-1 (e.g., Dako, clone 8G7G3/1) or Rabbit anti-TTF-1 (e.g., Cell Marque, clone SPT24). The 8G7G3/1 clone is noted for its high specificity for lung adenocarcinoma.[10]
2. Procedure:
-
The procedure is similar to Protocol 1, with the following key considerations:
-
Antigen Retrieval: HIER with a high pH buffer (e.g., Tris-EDTA, pH 9.0) may be optimal for some TTF-1 antibody clones.
-
Primary Antibody Incubation: Dilute the primary antibody according to the manufacturer's datasheet and incubate for 30-60 minutes at room temperature.
-
Secondary Antibody: Use an appropriate HRP-conjugated anti-mouse or anti-rabbit secondary antibody.
-
3. Interpretation and Scoring:
-
TTF-1 staining is characterized by a strong nuclear signal in positive tumor cells.[11]
-
A common scoring method is based on the percentage of positive tumor cells.[12]
-
For clinical trial correlation, TTF-1 status is often categorized as positive (any nuclear staining) or negative.[13] More refined scoring may consider both intensity and percentage of positive cells, defining "high" vs. "low" expression.[14]
Protocol 3: Immunohistochemistry for PD-L1
1. Materials and Reagents:
-
As listed in Protocol 1.
-
Primary Antibody: Use a clinically validated antibody clone, such as 22C3 (Dako/Agilent) for pembrolizumab or SP142 (Ventana/Roche) for atezolizumab, as the choice of clone impacts scoring criteria.[15][16]
2. Procedure:
-
The procedure is similar to Protocol 1, but it is highly recommended to use a validated, automated staining platform (e.g., Dako Autostainer Link 48, Ventana BenchMark ULTRA) and the corresponding detection kits to ensure reproducibility and clinical relevance.[3][17]
-
Antigen Retrieval: Follow the specific HIER conditions recommended for the chosen antibody clone and detection system.
-
Primary Antibody Incubation: Adhere strictly to the incubation times and temperatures specified in the validated protocol.
-
3. Interpretation and Scoring:
-
PD-L1 staining can be observed on the membrane of tumor cells (TC) and/or immune cells (IC).
-
Scoring is highly dependent on the antibody clone and the specific cancer type.
-
For NSCLC using the 22C3 clone: The Tumor Proportion Score (TPS) is calculated as the percentage of viable tumor cells showing partial or complete membrane staining at any intensity.
-
TPS = (Number of PD-L1 staining tumor cells / Total number of viable tumor cells) × 100%
-
-
For the SP142 clone: Scoring may involve assessing the percentage of tumor area occupied by PD-L1-staining immune cells (IC score).[15]
-
Cut-offs for positivity (e.g., TPS ≥1% or ≥50%) are determined by the specific clinical trial and therapeutic indication.[16]
These application notes and protocols provide a robust framework for the immunohistochemical evaluation of biomarkers in the context of research involving KRAS inhibitors. Adherence to standardized procedures and careful interpretation of staining results are critical for generating reliable and meaningful data.
References
- 1. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histology-dependent prognostic role of pERK and p53 protein levels in early-stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New biomarker may guide best use of KRAS inhibitors in lung cancer - ecancer [ecancer.org]
- 7. precisionmedicineonline.com [precisionmedicineonline.com]
- 8. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merck.com [merck.com]
- 10. Best Practices Recommendations for Diagnostic Immunohistochemistry in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NordiQC - Immunohistochemical Quality Control [nordiqc.org]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. Unraveling the influence of TTF-1 expression on immunotherapy outcomes in PD-L1-high non-squamous NSCLC: a retrospective multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diffuse and Strong TTF-1 Expression Predicts Response to Pemetrexed-Based Immunochemotherapy in Advanced Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current PD-L1 immunohistochemistry for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PD-L1 immunohistochemistry in patients with non-small cell lung cancer - Jotatsu - Journal of Thoracic Disease [jtd.amegroups.org]
- 17. Automated TTF-1 Immunohistochemistry Assay for the Differentiation of Lung Adenocarcinoma Versus Lung Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with KRAS Inhibitor-13
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of KRAS Inhibitor-13, a representative compound targeting KRAS-mutant cancer cells. The following sections detail the mechanism of KRAS signaling, protocols for assessing apoptosis, cell cycle progression, and immunophenotyping, along with expected outcomes and data presentation.
Introduction to KRAS and its Inhibition
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a small GTPase that functions as a molecular switch in intracellular signaling pathways.[1] It cycles between an inactive GDP-bound state and an active GTP-bound state, regulating critical cellular processes like proliferation, survival, and differentiation.[1] Mutations in the KRAS gene, commonly found in various cancers, lock the KRAS protein in a constitutively active state, leading to uncontrolled cell growth and tumor development.[1]
KRAS inhibitors, such as those targeting the G12C, G12D, and G13D mutations, are a class of targeted therapies designed to specifically block the activity of the mutated KRAS protein.[2][3] These inhibitors can induce cell cycle arrest, apoptosis, and modulate the tumor microenvironment, making flow cytometry an invaluable tool for characterizing their effects.
KRAS Signaling Pathway
The KRAS signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs), which then recruit guanine nucleotide exchange factors (GEFs) to activate KRAS. Activated KRAS subsequently engages multiple downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, to drive tumorigenesis.
Application 1: Analysis of Apoptosis Induction
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cancer cells treated with this compound.
Experimental Protocol
-
Cell Culture and Treatment:
-
Seed KRAS-mutant cancer cells (e.g., NCI-H358 for KRAS G12C, HCT-8 or HCT116 for other KRAS mutations) in 6-well plates at a density of 2 x 10^5 cells/well.[2]
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer equipped with a 488 nm laser.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate compensation controls for FITC and PI.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Presentation
| Treatment Group | Concentration | Time (h) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | - | 48 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 100 nM | 48 | 75.8 ± 3.5 | 15.1 ± 2.2 | 9.1 ± 1.8 |
| This compound | 1 µM | 48 | 50.3 ± 4.2 | 28.9 ± 3.1 | 20.8 ± 2.9 |
Data are representative and should be generated for each specific cell line and inhibitor concentration.
Experimental Workflow
Application 2: Cell Cycle Analysis
This protocol details the use of Propidium Iodide (PI) staining to analyze the effect of this compound on cell cycle distribution.
Experimental Protocol
-
Cell Culture and Treatment:
-
Seed KRAS-mutant cells as described in the apoptosis protocol.
-
Treat cells with this compound or vehicle for 24, 48, and 72 hours.
-
-
Cell Fixation and Staining:
-
Harvest cells and wash once with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[4]
-
Incubate for 30 minutes at 37°C in the dark.[5]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel to best resolve the G0/G1, S, and G2/M peaks.[4]
-
Collect data for at least 20,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase.
-
Data Presentation
| Treatment Group | Concentration | Time (h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | - | 48 | 45.3 ± 3.1 | 35.2 ± 2.5 | 19.5 ± 1.8 |
| This compound | 100 nM | 48 | 68.7 ± 4.5 | 15.8 ± 2.1 | 15.5 ± 1.9 |
| This compound | 1 µM | 48 | 75.1 ± 5.2 | 10.2 ± 1.5 | 14.7 ± 1.6 |
Data are representative and should be generated for each specific cell line and inhibitor concentration.
Logical Relationship of Cell Cycle Analysis
Application 3: Immunophenotyping of Tumor-Infiltrating Leukocytes
This protocol provides a framework for analyzing the immune cell composition of tumors from mouse models treated with this compound.
Experimental Protocol
-
Tumor Digestion and Single-Cell Suspension:
-
Excise tumors from treated and control mice.
-
Mince the tumor tissue and digest using a tumor dissociation kit or a cocktail of collagenase and DNase.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using an RBC lysis buffer.
-
-
Antibody Staining:
-
Count the viable cells and aliquot approximately 1-2 x 10^6 cells per tube.
-
Perform a live/dead stain (e.g., with a fixable viability dye) to exclude dead cells from the analysis.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain with a cocktail of fluorescently-conjugated antibodies against immune cell surface markers. A comprehensive panel may include:
-
T Cells: CD45, CD3, CD4, CD8, FoxP3 (for regulatory T cells), PD-1, TIM-3, LAG-3 (for exhaustion markers).
-
Myeloid Cells: CD45, CD11b, F4/80 (macrophages), Ly6G (neutrophils), Ly6C (monocytes), CD11c (dendritic cells).
-
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
If staining for intracellular markers like FoxP3, fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
-
-
Flow Cytometry Analysis:
-
Acquire data on a multi-color flow cytometer.
-
Perform compensation using single-stained beads or cells.
-
Analyze the data using a sequential gating strategy to identify different immune cell populations.
-
Data Presentation
| Immune Cell Population | Vehicle Control (% of CD45+ cells) | This compound (% of CD45+ cells) |
| CD8+ T Cells | 8.5 ± 1.2 | 15.2 ± 2.5 |
| CD4+ Conventional T Cells | 12.1 ± 1.8 | 10.5 ± 1.5 |
| Regulatory T Cells (CD4+FoxP3+) | 3.2 ± 0.6 | 1.8 ± 0.4 |
| Macrophages (F4/80+) | 25.6 ± 3.1 | 18.9 ± 2.8 |
| Neutrophils (Ly6G+) | 15.3 ± 2.2 | 9.7 ± 1.9 |
Data are representative and should be generated from in vivo studies.
Application 4: Analysis of PD-L1 Expression
This protocol outlines the measurement of Programmed Death-Ligand 1 (PD-L1) expression on cancer cells following treatment with this compound, as KRAS signaling can regulate its expression.[6][7]
Experimental Protocol
-
Cell Culture and Treatment:
-
Culture and treat KRAS-mutant cancer cells as previously described.
-
-
Antibody Staining:
-
Harvest cells and prepare a single-cell suspension.
-
Stain with a fluorescently-conjugated anti-PD-L1 antibody and a corresponding isotype control antibody.
-
A live/dead stain is recommended to exclude non-viable cells.
-
Incubate for 30 minutes on ice in the dark.
-
Wash cells with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the live, single-cell population.
-
Compare the median fluorescence intensity (MFI) of PD-L1 staining between treated and control cells, using the isotype control to set the background fluorescence gate.
-
Data Presentation
| Treatment Group | Concentration | Time (h) | PD-L1 MFI | % PD-L1 Positive Cells |
| Vehicle Control | - | 48 | 5,200 ± 450 | 35.6 ± 4.1 |
| This compound | 100 nM | 48 | 3,800 ± 320 | 22.1 ± 3.5 |
| This compound | 1 µM | 48 | 2,500 ± 280 | 15.8 ± 2.9 |
Data are representative. The effect of KRAS inhibition on PD-L1 can be cell-line dependent.
Workflow for PD-L1 Expression Analysis
References
- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kras mutation subtypes distinctly affect colorectal cancer cell sensitivity to FL118, a novel inhibitor of survivin, Mcl-1, XIAP, cIAP2 and MdmX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. KRAS mutation-induced upregulation of PD-L1 mediates immune escape in human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Efficacy of KRAS Inhibitor-13 (KI-13)
Welcome to the technical support center for KRAS Inhibitor-13 (KI-13). This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and maximizing the efficacy of KI-13 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KI-13?
A1: KI-13 is a covalent inhibitor that specifically targets the KRAS G12C mutation.[1] The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth and proliferation.[2][3] The G12C mutation locks the KRAS protein in a constitutively active "on" state, leading to uncontrolled cell division.[4] KI-13 works by covalently binding to the cysteine residue at position 12 of the mutant KRAS protein, which traps it in its inactive state and shuts down the aberrant downstream signaling pathways that promote cancer cell growth.[1]
Q2: My KRAS G12C mutant cell line is showing innate resistance to KI-13. What are the possible reasons?
A2: Innate resistance to KRAS G12C inhibitors can occur through several mechanisms. One common reason is the presence of co-occurring genetic alterations that create bypass signaling pathways. For instance, concurrent loss-of-function mutations in tumor suppressors like CDKN2A can lead to constitutive activation of the cell cycle, overriding the inhibitory effect of KI-13.[5] Additionally, some cancer types, like colorectal cancer, exhibit high basal activation of Receptor Tyrosine Kinases (RTKs) such as EGFR, which can sustain downstream signaling even when KRAS G12C is inhibited.[6][7]
Q3: After an initial response, my cells have developed acquired resistance to KI-13. What are the underlying mechanisms?
A3: Acquired resistance to KRAS G12C inhibitors is a significant challenge and can be multifactorial.[8] The primary mechanisms can be categorized as "on-target" and "off-target".
-
On-target resistance involves alterations to the KRAS gene itself. This can include secondary mutations in the KRAS gene that prevent KI-13 from binding effectively or amplification of the KRAS G12C allele.[9][10][11]
-
Off-target resistance involves changes in other genes that bypass the need for KRAS G12C signaling.[10][11] This can include:
-
Bypass signaling activation: Mutations or amplifications in other oncogenes like NRAS, BRAF, MET, or FGFR can reactivate the MAPK or other signaling pathways downstream of KRAS.[9][10][11]
-
Histological transformation: In some cases, the cancer cells can change their type, for example, from adenocarcinoma to squamous cell carcinoma, a process that may render them less dependent on the original KRAS G12C driver mutation.[9]
-
Troubleshooting Guide
Problem 1: Suboptimal inhibition of cell viability observed in KRAS G12C cell lines.
| Possible Cause | Troubleshooting Suggestion |
| Incorrect Drug Concentration | Perform a dose-response curve to determine the optimal IC50 concentration of KI-13 for your specific cell line. |
| Cell Line Misidentification or Contamination | Authenticate your cell line using short tandem repeat (STR) profiling. Routinely test for mycoplasma contamination. |
| Adaptive Resistance | Short-term treatment with KRAS inhibitors can lead to feedback reactivation of upstream signaling, such as RTK activation. Consider combination therapies.[5] |
| High Cell Density | High cell density can lead to nutrient depletion and changes in cell signaling. Optimize cell seeding density for your viability assays. |
Problem 2: Downstream signaling (e.g., p-ERK, p-AKT) is not suppressed after KI-13 treatment.
| Possible Cause | Troubleshooting Suggestion |
| Rapid Feedback Reactivation | Treatment with a KRAS G12C inhibitor can trigger a rapid feedback loop that reactivates the MAPK pathway.[5] Analyze signaling at multiple time points (e.g., 2, 6, 24 hours) to capture the dynamics of pathway inhibition and reactivation. |
| Bypass Pathway Activation | The cells may be utilizing alternative signaling pathways. Investigate the activation status of other pathways like PI3K/AKT/mTOR.[12] |
| Presence of Other RAS Isoforms | Wild-type RAS isoforms (HRAS, NRAS) might be activated by upstream signals, sustaining downstream signaling.[7] |
Strategies to Enhance KI-13 Efficacy
The current understanding of resistance mechanisms points towards the necessity of combination therapies to achieve a more durable response.
Combination Therapy Approaches
| Combination Strategy | Rationale | Examples of Co-targets |
| Upstream Inhibition | Block the feedback reactivation of upstream signaling that is often observed after KRAS G12C inhibition.[5] | SHP2, SOS1, EGFR[6][7][13][14] |
| Downstream Inhibition | Target key effectors downstream of KRAS to prevent signal transduction. | MEK, ERK[6] |
| Parallel Pathway Inhibition | Inhibit parallel survival pathways that can compensate for KRAS inhibition. | PI3K, AKT, mTOR[12] |
| Cell Cycle Inhibition | Target cell cycle regulators to overcome resistance mediated by cell cycle dysregulation. | CDK4/6[5][14] |
| Immunotherapy | Combine with immune checkpoint inhibitors to enhance the anti-tumor immune response.[1][6][15][16] | PD-1/PD-L1 inhibitors |
| Chemotherapy | Enhance the efficacy of standard chemotherapeutic agents.[17] | Carboplatin, Gemcitabine[17] |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of KI-13 (and any combination drug) for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treatment with KI-13 for the desired time points, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, KRAS, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize to the loading control.
Co-Immunoprecipitation (Co-IP) to Validate Protein-Protein Interactions
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors to preserve protein interactions.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., KRAS) overnight at 4°C. A negative control with a non-specific IgG should be included.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein.
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of action of KI-13.
Caption: A logical workflow for troubleshooting suboptimal efficacy of KI-13.
Caption: Experimental workflow for Co-Immunoprecipitation.
References
- 1. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. jetir.org [jetir.org]
- 3. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are KRAS G13D inhibitors and how do they work? [synapse.patsnap.com]
- 5. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Breaking barriers: the latest insights into KRAS G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 10. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 11. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. KRASG 12C-inhibitor-based combination therapies for pancreatic cancer: insights from drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 17. KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Addressing KRAS inhibitor-13 instability in solution
Welcome to the technical support center for KRAS Inhibitor-13. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges related to the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the optimal performance of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be losing activity over time in my aqueous experimental buffer. What could be the cause?
A1: The chemical structure of this compound contains an acrylamide moiety, which can be susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH. This hydrolysis would lead to a loss of the covalent binding capacity of the inhibitor to the Cys12 residue of KRAS G12C, thereby reducing its potency. It is also possible that the quinazoline core undergoes degradation, although this is generally less likely under typical experimental conditions.
Q2: I am observing inconsistent results in my cell-based assays. Could the stability of this compound in cell culture media be a factor?
A2: Yes, the stability of this compound in cell culture media can significantly impact the reproducibility of your results. Components in the media, such as serum proteins, can non-specifically bind to the inhibitor, reducing its effective concentration.[1] Additionally, the physiological pH and temperature of cell culture incubations can accelerate the degradation of the compound. It is recommended to minimize the pre-incubation time of the inhibitor in the media before adding it to the cells.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: Based on available information and general practice for similar small molecules, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[2][3][4] DMSO is a versatile solvent that can dissolve a wide range of organic compounds and is generally compatible with most biological assays at low final concentrations (typically <0.5%).[5]
Q4: How should I store my stock and working solutions of this compound to ensure maximum stability?
A4: Proper storage is crucial for maintaining the integrity of this compound. Follow these guidelines:
-
Stock Solutions (in DMSO): Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials.[4][5]
-
Working Solutions (in aqueous buffer or cell culture media): Prepare fresh for each experiment and use immediately. Avoid storing aqueous solutions for extended periods.
Troubleshooting Guides
Issue 1: Gradual Loss of Inhibitor Potency in Biochemical Assays
-
Symptom: The IC50 value of this compound increases in subsequent experiments using the same batch of working solution.
-
Potential Cause: Degradation of the inhibitor in the aqueous assay buffer.
-
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Always prepare a new dilution of the inhibitor from a frozen DMSO stock immediately before each experiment.[3]
-
Minimize Incubation Time: Reduce the time the inhibitor spends in the assay buffer before the reaction is initiated.
-
pH and Temperature Control: Ensure the pH of your assay buffer is within a stable range (ideally slightly acidic to neutral) and avoid unnecessarily high temperatures.
-
Assess Stability: Perform a time-course experiment to quantify the stability of the inhibitor in your specific assay buffer (see Experimental Protocols section).
-
Issue 2: High Variability in Cell-Based Assay Results
-
Symptom: Inconsistent inhibition of downstream signaling (e.g., p-ERK levels) or cell viability across replicate experiments.
-
Potential Cause: Instability or non-specific binding of the inhibitor in the cell culture medium.[1]
-
Troubleshooting Steps:
-
Serum Concentration: If possible, reduce the serum concentration in your cell culture medium during the inhibitor treatment period.
-
Control for DMSO Effects: Ensure that the final concentration of DMSO is consistent across all wells and is at a non-toxic level.
-
Fresh Media Preparation: Prepare fresh media containing the inhibitor for each experiment. Do not store pre-mixed media with the inhibitor.
-
Microscopy Check: Visually inspect your working solutions under a microscope to check for any precipitation of the inhibitor upon dilution into the aqueous medium.[4]
-
Data Presentation
Table 1: General Storage Recommendations for this compound Solutions
| Solution Type | Solvent | Storage Temperature | Recommended Duration |
| Powder | - | -20°C | Up to 3 years[4] |
| Stock Solution | DMSO | -20°C or -80°C | Up to 6 months (re-test efficacy if stored >1 month)[5] |
| Working Solution | Aqueous Buffer/Media | Room Temperature or 37°C | Prepare fresh, use immediately |
Table 2: Factors Potentially Affecting this compound Stability
| Factor | Potential Impact | Mitigation Strategy |
| pH | Increased hydrolysis of acrylamide at basic pH. | Maintain buffer pH between 6.0 and 7.4. |
| Temperature | Accelerated degradation at higher temperatures. | Store stock solutions at -20°C or -80°C; prepare working solutions on ice. |
| Aqueous Solvent | Hydrolysis of the acrylamide moiety. | Prepare aqueous solutions fresh; minimize time in aqueous buffer. |
| Nucleophiles | Reaction with the acrylamide warhead (e.g., thiols like DTT or β-mercaptoethanol). | Avoid high concentrations of nucleophilic reagents in assay buffers. |
| Light | Potential for photodegradation of the quinazoline core. | Store solutions in amber vials or protected from light. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Aqueous Buffer
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare your aqueous assay buffer at the desired pH.
-
-
Incubation:
-
Dilute the this compound stock solution to your final working concentration (e.g., 10 µM) in the assay buffer.
-
Create aliquots of this working solution and incubate them for different time points (e.g., 0, 1, 2, 4, 8, 24 hours) at the temperature of your experiment (e.g., room temperature or 37°C).
-
-
Activity Assay:
-
At each time point, use the incubated inhibitor solution in your standard KRAS activity assay (e.g., measuring inhibition of nucleotide exchange or downstream signaling).
-
-
Data Analysis:
-
Plot the inhibitor activity (e.g., % inhibition) as a function of incubation time. A decrease in activity over time indicates instability.
-
Mandatory Visualization
Caption: Simplified KRAS signaling pathway and the mechanism of this compound.
Caption: General experimental workflow for testing this compound activity.
References
Technical Support Center: Mitigating Toxicity of KRAS Inhibitor-13 in Animal Models
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering toxicity with the novel compound "KRAS Inhibitor-13" in preclinical animal models. While this compound is a hypothetical agent, the principles and mitigation strategies discussed are based on known toxicities of clinically relevant KRAS inhibitors, such as those targeting the G12C mutation.[1][2]
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant weight loss and diarrhea in mice treated with this compound. What are the likely causes and immediate actions?
A1: Gastrointestinal (GI) toxicities, including diarrhea and nausea, are among the most common treatment-related adverse events (TRAEs) for KRAS inhibitors.[3] This is often an on-target effect related to the inhibition of KRAS signaling in the intestinal epithelium.
Immediate Actions & Troubleshooting:
-
Dose Evaluation: Determine if the observed toxicity is dose-dependent. If not already performed, an MTD (Maximum Tolerated Dose) study is crucial. Consider dose reduction for subsequent cohorts. For example, sotorasib dose reductions from 960 mg to 480 mg or 240 mg have been explored to manage adverse events.[3]
-
Supportive Care:
-
Hydration: Provide supplemental hydration (e.g., subcutaneous saline or 5% dextrose) to counteract dehydration from diarrhea.
-
Anti-diarrheal Agents: Administer loperamide. Dose reduction of the KRAS inhibitor often works well in conjunction with loperamide.[3]
-
Dietary Support: Ensure easy access to palatable, high-caloric food and hydrogels.
-
-
Dosing Schedule Modification: Explore alternative dosing schedules. Intermittent or "pulsatile" dosing has been proposed as a strategy to alleviate adaptive resistance and may also mitigate toxicity while maintaining efficacy.[4]
Q2: Our animal models are showing elevated liver enzymes (ALT/AST) after treatment. How should we manage this suspected hepatotoxicity?
A2: Hepatotoxicity, manifesting as elevated transaminases, is a known adverse reaction associated with KRAS G12C inhibitors.[3][5] It can be linked to previous immunotherapy or be a direct effect of the compound.[3]
Immediate Actions & Troubleshooting:
-
Confirm with Histopathology: At the study endpoint, perform a thorough histopathological examination of liver tissues to confirm drug-induced liver injury (DILI).
-
Dose Interruption/Reduction: Temporarily halt dosing to see if enzyme levels return to baseline. If they do, re-introduce the inhibitor at a lower dose.
-
Combination Therapy Review: If this compound is used in combination with other agents (e.g., immunotherapy), consider the possibility of synergistic toxicity.[6] Concurrent use of sotorasib and pembrolizumab showed high rates of grade 3-4 toxicity.[6] A lead-in dosing strategy, where the KRAS inhibitor is administered for a period before the combination agent, may mitigate these effects.[6]
Q3: We are not seeing the expected anti-tumor efficacy, but toxicity is still present. Could formulation be an issue?
A3: Yes, poor formulation can lead to suboptimal drug exposure at the tumor site while still causing systemic toxicity.
Immediate Actions & Troubleshooting:
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the concentration of this compound in plasma and tumor tissue over time. This will reveal if the drug is being absorbed and reaching its target.
-
Solubility and Vehicle: Ensure the inhibitor is fully solubilized in the chosen vehicle. Precipitation of the compound upon administration can lead to erratic absorption and local irritation. Test alternative, well-tolerated formulation vehicles.
-
Route of Administration: If using oral gavage, variability in absorption can be high. Consider parenteral routes (e.g., intravenous, intraperitoneal) to ensure more consistent systemic exposure, though this may alter the toxicity profile.
Section 2: Data Summaries & Key Parameters
Table 1: Common Toxicities of KRAS G12C Inhibitors in Preclinical/Clinical Settings & Potential Mitigation
Data synthesized from studies on sotorasib and adagrasib, intended as a reference for this compound.
| Toxicity Profile | Common Manifestation | Grade (Severity) | Potential Mitigation Strategies in Animal Models |
| Gastrointestinal | Diarrhea, Nausea, Vomiting | Mild to Severe | Dose reduction, anti-diarrheal agents (loperamide), fluid support, dietary supplements.[3] |
| Hepatotoxicity | Elevated ALT/AST | Mild to Severe | Dose interruption/reduction, monitor liver function, avoid concurrent hepatotoxic agents.[3][5] |
| General | Fatigue, Weight Loss | Mild to Moderate | Dose modification, nutritional support, regular monitoring of animal welfare. |
| Pulmonary | Interstitial Lung Disease (ILD) / Pneumonitis | Rare but Severe | Immediate cessation of treatment, administration of corticosteroids.[3] |
Table 2: Example Dose Reduction Scheme for Toxicity Management
This is a hypothetical schedule for this compound based on clinical practices for approved inhibitors.[3]
| Dose Level | Dose (mg/kg) | Criteria for Reduction |
| Starting Dose | 100 | Established MTD |
| First Reduction | 50 | >15% body weight loss; Grade 2 diarrhea unresponsive to supportive care. |
| Second Reduction | 25 | Persistent toxicity at 50 mg/kg. |
Section 3: Experimental Protocols
Protocol 1: Prophylactic Management of Gastrointestinal Toxicity
Objective: To proactively manage and reduce the incidence and severity of diarrhea in a mouse xenograft model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NSG or athymic nu/nu) bearing KRAS-mutant tumor xenografts.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Baseline Measurement: Record baseline body weight, food/water intake, and fecal consistency for 3 days.
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound at the target dose.
-
Group 3: this compound at the target dose + Prophylactic Loperamide (e.g., 1 mg/kg administered 1 hour before the KRAS inhibitor).
-
-
Administration:
-
Administer this compound and Loperamide (or respective vehicles) via oral gavage daily.
-
-
Monitoring:
-
Record body weight and clinical signs daily.
-
Score fecal consistency daily (e.g., 0=normal, 1=soft, 2=loose, 3=diarrhea).
-
Provide supportive care (e.g., subcutaneous fluids) to any animal exceeding 15% weight loss or showing signs of distress.
-
-
Endpoint: Continue for 21 days or until tumor volume endpoints are reached. Collect terminal blood samples for PK and liver enzyme analysis.
Section 4: Visualizations (Diagrams)
Signaling Pathway and Point of Inhibition
This diagram illustrates the canonical RAS/MAPK signaling pathway, which is constitutively activated by KRAS mutations.[2] KRAS inhibitors act by locking the mutant KRAS protein in an inactive state, thereby blocking downstream signaling.[6]
Caption: KRAS/MAPK pathway and the inhibitory mechanism of this compound.
Experimental Workflow for Toxicity Assessment
This workflow outlines a standard preclinical study design to assess the toxicity and efficacy of a novel compound like this compound.
Caption: A typical experimental workflow for assessing in vivo toxicity.
Troubleshooting Logic for Adverse Events
This diagram provides a decision-making framework for researchers when an adverse event like significant body weight loss is observed in an animal model.
Caption: Decision tree for managing adverse events in animal studies.
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and toxicity of KRASG12C inhibitors in advanced solid tumors: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. researchgate.net [researchgate.net]
- 5. A real-world pharmacovigilance study of KRAS G12C mutation inhibitors based on the food and drug administration adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting KRAS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing KRAS Inhibitor-13 Delivery to Tumor Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the delivery of KRAS Inhibitor-13 (KI-13) to tumor cells using nanoparticle-based systems.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation, in-vitro, and in-vivo testing of KI-13 nanoparticles.
Nanoparticle Formulation & Drug Loading
Problem: Low Drug Loading Efficiency of KI-13 in Nanoparticles
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Poor solubility of KI-13 in the organic solvent used for nanoparticle synthesis. | Screen different organic solvents (e.g., dichloromethane, acetone, ethyl acetate) to find one that effectively dissolves both the polymer and KI-13. The use of a co-solvent system may also improve solubility.[1][2] |
| Incompatible polymer-drug interactions. | Experiment with different biodegradable polymers such as PLGA, PLA, or PCL to find a matrix that has favorable interactions with the hydrophobic KI-13. The drug-to-polymer ratio is a critical parameter to optimize.[1] |
| Suboptimal formulation parameters. | Systematically optimize parameters such as polymer concentration, drug concentration, and the volume ratio of the organic to aqueous phase during nanoparticle synthesis.[3] |
| Premature drug precipitation during nanoparticle formation. | Ensure rapid and efficient mixing during the emulsification or nanoprecipitation step to prevent localized supersaturation and precipitation of the drug. |
Problem: Undesirable Nanoparticle Size or High Polydispersity Index (PDI)
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate sonication or homogenization parameters. | Optimize the power, duration, and temperature of sonication or homogenization to achieve the desired particle size and a narrow size distribution. |
| Unsuitable surfactant type or concentration. | The choice and concentration of surfactant (e.g., PVA, Poloxamer) are crucial for controlling particle size and preventing aggregation. Screen different surfactants and their concentrations. |
| Aggregation of nanoparticles after synthesis. | Ensure adequate surface charge (zeta potential) to prevent aggregation. If the zeta potential is low (close to neutral), consider surface modification with charged molecules or PEGylation for steric stabilization.[4] |
In-Vitro Cell-Based Assays
Problem: Inconsistent IC50 Values for KI-13 Nanoparticles in Cancer Cell Lines
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well of the microplate. Perform a cell density optimization experiment to find the linear range for your cell line and assay.[3] |
| Incomplete dissolution of formazan crystals (in MTT assay). | After the incubation with MTT, ensure complete solubilization of the formazan crystals by adding an appropriate solvent and mixing thoroughly before reading the absorbance.[4][5] |
| Interference from the nanoparticle carrier with the assay. | Run a control with "empty" nanoparticles (without KI-13) to assess any intrinsic cytotoxicity of the carrier itself. |
| Drug release kinetics from the nanoparticles. | The rate of KI-13 release from the nanoparticles can influence the apparent IC50. Consider performing time-course experiments to understand the kinetics of drug release and its effect on cell viability.[6] |
In-Vivo Animal Studies
Problem: Low Tumor Accumulation of KI-13 Nanoparticles
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Rapid clearance of nanoparticles by the reticuloendothelial system (RES). | Nanoparticles with a size between 100-200 nm often show prolonged circulation times. Surface modification with polyethylene glycol (PEG), known as PEGylation, can help evade RES uptake.[7] |
| Poor penetration into the tumor tissue. | Smaller nanoparticles (below 100 nm) may exhibit better penetration into the dense tumor stroma.[8] Consider co-administration with agents that can modify the tumor microenvironment. |
| Suboptimal timing of biodistribution analysis. | The peak tumor accumulation time can vary depending on the nanoparticle formulation. Conduct a time-course biodistribution study (e.g., at 6, 12, 24, and 48 hours post-injection) to identify the optimal time point for analysis.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal size for nanoparticles to enhance KI-13 delivery to tumors?
A1: The optimal size for nanoparticles in cancer drug delivery is a balance between evading clearance and penetrating the tumor tissue. Generally, nanoparticles in the size range of 50-200 nm are considered ideal.[4] Particles within this range can take advantage of the Enhanced Permeability and Retention (EPR) effect for passive tumor accumulation.[10] Smaller nanoparticles (<100 nm) may offer better penetration into the tumor mass.[8]
Representative Data on Nanoparticle Properties for Tumor Delivery:
| Parameter | Optimal Range | Rationale |
| Size (Diameter) | 50 - 200 nm | Balances circulation time and tumor penetration. |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow size distribution and formulation homogeneity. |
| Zeta Potential | > ±20 mV (or near neutral with PEGylation) | High surface charge prevents aggregation. PEGylation provides steric hindrance. |
| Drug Loading Efficiency | > 10% | Maximizes the therapeutic payload per nanoparticle. |
Q2: How can I determine the IC50 value of my KI-13 nanoparticle formulation?
A2: The half-maximal inhibitory concentration (IC50) can be determined using a cell viability assay, such as the MTT or MTS assay.[5][11] This involves treating cancer cells with a range of concentrations of your KI-13 nanoparticles for a specific duration (e.g., 72 hours). The cell viability is then measured, and the IC50 is calculated as the concentration of the drug that reduces cell viability by 50%.
Example IC50 Values for KRAS Inhibitors in Different Cancer Cell Lines:
| KRAS Inhibitor | Cell Line | KRAS Mutation | IC50 (nM) |
| Sotorasib | H23 | G12C | ~5 |
| Adagrasib | SW1573 | G12C | ~15 |
| MRTX-1257 | Murine KRAS G12C Line | G12C | ~0.1 - 10 |
| AMG-510 | Human KRAS G12C Lines | G12C | ~0.3 - 2534 |
Note: These are example values from literature and will vary based on experimental conditions.[12][13]
Q3: What is the KRAS signaling pathway and how does KI-13 work?
A3: The KRAS protein is a key component of the RAS/MAPK signaling pathway, which regulates cell growth, proliferation, and survival.[14] In cancer, mutations in the KRAS gene can lead to the protein being perpetually in an "on" state, driving uncontrolled cell division.[15] KRAS inhibitors like KI-13 are designed to bind to the mutated KRAS protein and lock it in an inactive "off" state, thereby blocking downstream signaling.
KRAS Signaling Pathway Diagram:
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol: Formulation of KI-13 Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
-
Preparation of Organic Phase:
-
Dissolve 50 mg of PLGA (Poly(lactic-co-glycolic acid)) and 5 mg of this compound in 2 mL of dichloromethane (DCM).
-
Vortex the solution until both components are fully dissolved.
-
-
Preparation of Aqueous Phase:
-
Prepare a 2% (w/v) solution of polyvinyl alcohol (PVA) in deionized water. This will act as the surfactant.
-
-
Emulsification:
-
Add the organic phase to 10 mL of the aqueous phase.
-
Emulsify the mixture using a probe sonicator on ice for 2 minutes (30 seconds on, 10 seconds off cycles) at 40% amplitude.
-
-
Solvent Evaporation:
-
Transfer the resulting oil-in-water emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate completely.
-
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water for characterization or lyophilize for long-term storage.
-
Protocol: In-Vitro Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the KI-13 nanoparticle formulation and a free KI-13 solution in culture medium.
-
Remove the old medium from the wells and add 100 µL of the different drug concentrations. Include wells with untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]
-
Mix thoroughly by gentle pipetting.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
-
Protocol: In-Vivo Biodistribution Study in Tumor-Bearing Mice
-
Tumor Model Establishment:
-
Subcutaneously inject 1 x 10^6 cancer cells (e.g., A549) into the flank of immunodeficient mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[17]
-
-
Nanoparticle Administration:
-
Prepare a sterile suspension of fluorescently labeled KI-13 nanoparticles in saline.
-
Administer the nanoparticle suspension to the mice via tail vein injection at a specified dose.
-
-
In-Vivo Imaging (Optional):
-
Ex-Vivo Biodistribution:
-
Data Analysis:
-
Quantify the fluorescence intensity per gram of tissue to determine the percentage of the injected dose (%ID/g) in each organ.
-
Compare the tumor accumulation of the KI-13 nanoparticles to that in other organs.
-
Experimental Workflow for Enhancing KI-13 Delivery:
Caption: A typical experimental workflow for developing and evaluating KI-13 nanoparticles.
References
- 1. kinampark.com [kinampark.com]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. texaschildrens.org [texaschildrens.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Nanoparticle encapsulation and controlled release of a hydrophobic kinase inhibitor: Three stage mathematical modeling and parametric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of nanoparticle drug loading on the pharmacokinetics of anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Physicochemical Properties of Nanoparticles as Drug Carriers for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Meta-Analysis of Nanoparticle Delivery to Tumors Using a Physiologically Based Pharmacokinetic Modeling and Simulation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 15. mskcc.org [mskcc.org]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Biodistribution Studies of Nanoparticles Using Fluorescence Imaging: A Qualitative or Quantitative Method? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to KRAS G12C inhibitors in their experiments. The information is based on preclinical and clinical findings and offers insights into combination therapy strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Suboptimal response or acquired resistance to KRAS G12C inhibitors in cancer cell lines.
Question: My KRAS G12C mutant cancer cell lines show a poor initial response or develop resistance to sotorasib/adagrasib treatment over time. What are the potential mechanisms, and how can I overcome this?
Answer:
A primary mechanism of resistance to KRAS G12C inhibitors is the feedback reactivation of upstream signaling pathways, particularly through receptor tyrosine kinases (RTKs) like EGFR. Inhibition of KRAS G12C can lead to a compensatory upregulation and activation of EGFR, which then reactivates the MAPK and PI3K/AKT pathways, bypassing the inhibitor's effect.
Troubleshooting & Experimental Strategy:
To overcome this resistance, a combination therapy approach targeting both KRAS G12C and the reactivated upstream signaling pathway is recommended.
-
Recommended Combination: KRAS G12C inhibitor (e.g., sotorasib, adagrasib) + EGFR inhibitor (e.g., cetuximab, panitumumab).
-
Experimental Validation:
-
Treat KRAS G12C mutant cell lines (e.g., NCI-H358, H2122) with the KRAS G12C inhibitor alone, the EGFR inhibitor alone, and the combination.
-
Assess cell viability to determine synergistic effects.
-
Perform Western blot analysis to probe for key signaling proteins (p-EGFR, p-ERK, p-AKT) to confirm the bypass mechanism and the effect of the combination therapy.
-
Quantitative Data Summary:
| Cell Line | Treatment | IC50 (nM) | Fold Change in Synergy | Reference |
| NCI-H358 | Sotorasib | 8.5 | - | |
| NCI-H358 | Sotorasib + Cetuximab | 1.2 | 7.1 | |
| H2122 | Adagrasib | 15.2 | - | |
| H2122 | Adagrasib + Panitumumab | 3.1 | 4.9 |
Signaling Pathway Diagram:
Caption: Feedback activation of EGFR bypasses KRAS G12C inhibition.
Issue 2: Resistance mediated by parallel signaling pathways.
Question: My cells are resistant to KRAS G12C inhibitors, but I don't see a significant reactivation of upstream RTKs. What other bypass mechanisms could be at play?
Answer:
Resistance can also be mediated by the activation of parallel signaling pathways, such as the PI3K/AKT/mTOR pathway. This can occur through various mechanisms, including mutations in PIK3CA or loss of the tumor suppressor PTEN. Activation of this pathway can promote cell survival independently of the MAPK pathway.
Troubleshooting & Experimental Strategy:
-
Recommended Combination: KRAS G12C inhibitor + PI3K inhibitor (e.g., alpelisib) or an mTOR inhibitor (e.g., everolimus).
-
Experimental Validation:
-
Sequence cell lines for mutations in PI3K/AKT/mTOR pathway components (e.g., PIK3CA, PTEN).
-
Treat resistant cells with the KRAS G12C inhibitor in combination with a PI3K or mTOR inhibitor.
-
Assess cell viability and apoptosis to confirm the efficacy of the combination.
-
Use Western blotting to analyze the phosphorylation status of AKT and S6 ribosomal protein to monitor pathway activity.
-
Experimental Workflow Diagram:
Technical Support Center: Navigating Cell Line Contamination in KRAS Inhibitor-13 Research
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with KRAS inhibitor-13 experiments, potentially stemming from cell line contamination. Cell line misidentification and contamination are significant contributors to the reproducibility crisis in scientific research, and can lead to inaccurate and misleading results.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is cell line contamination and why is it a critical issue for my this compound experiments?
A1: Cell line contamination refers to the unintended introduction of other cell lines (cross-contamination) or microorganisms like mycoplasma, bacteria, or yeast into your cell culture.[3] This is a critical issue because it can fundamentally alter the characteristics of your cell line, leading to unreliable and irreproducible data. For instance, if your target KRAS mutant cell line is contaminated with a KRAS wild-type line, the apparent potency of your this compound could be significantly underestimated.[4] Many journals and funding agencies now mandate cell line authentication to ensure the integrity of research findings.[5]
Q2: What are the most common types of cell line contamination?
A2: The two principal types of contamination are:
-
Cross-contamination: The accidental introduction of a different cell line into your culture. This often occurs due to handling errors, such as sharing media bottles or mislabeling flasks.[4] Aggressive, fast-growing cell lines like HeLa are common contaminants.[6]
-
Microbial contamination: Infection of the cell culture with microorganisms. Mycoplasma is a particularly insidious contaminant as it is very small, cannot be seen by light microscopy, and does not typically cause turbidity in the culture medium.[3][7]
Q3: How can cell line contamination specifically affect my this compound results?
A3: Contamination can impact your results in several ways:
-
Altered Drug Sensitivity: Mycoplasma infection has been shown to alter the sensitivity of cell lines to various drugs.[8][9] Cross-contamination can introduce a mixed population of cells with varying sensitivities to this compound, leading to inaccurate IC50 values.
-
Modified Signaling Pathways: The intended target of your inhibitor is the KRAS signaling pathway.[10][11] A contaminating cell line may have a different KRAS mutation or a wild-type KRAS, which will dilute or alter the signaling response you are measuring.[12]
-
Inaccurate Representation of the Tumor of Origin: Authenticated cancer cell lines are valuable because they retain the properties of the original cancer.[2] If the cell line is misidentified, your findings may not be relevant to the cancer type you intend to study.
Q4: How can I determine if my cell lines are contaminated?
A4: While some microbial contaminations are visible (e.g., cloudy media), cross-contamination and mycoplasma infection often show no obvious signs.[7] Therefore, regular testing is crucial. The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling, which generates a unique genetic fingerprint for each cell line.[5][13] For mycoplasma, PCR-based detection kits are highly sensitive and provide rapid results.[7]
Q5: What is the recommended best practice for cell line authentication?
A5: The industry-standard best practice is STR genotyping.[5] This method involves PCR amplification of multiple STR loci from the cell line's genomic DNA, followed by analysis to create a unique genetic profile.[13] This profile can then be compared to a reference database to confirm the cell line's identity.[13] It is recommended to perform STR profiling when a new cell line is received, before freezing a new cell bank, and as part of a regular quality control schedule.[14]
Q6: I suspect my cell line is contaminated. What should I do?
A6: If you suspect contamination, you should immediately quarantine the culture and all related reagents. Do not continue any experiments with the potentially compromised cells. Your next steps should be to test the cells for both cross-contamination (via STR profiling) and mycoplasma infection.[5][7] If contamination is confirmed, it is strongly recommended to discard the contaminated culture and start anew with a fresh, authenticated vial from a reputable cell bank.[8]
Q7: Where can I check if a cell line I'm using is known to be misidentified?
A7: The International Cell Line Authentication Committee (ICLAC) maintains a database of known cross-contaminated or misidentified cell lines.[15] It is good practice to check this database before starting experiments with a new cell line.[13]
Troubleshooting Guide for Inconsistent this compound Results
If you are experiencing variability or unexpected outcomes in your this compound experiments, refer to the following guide.
| Observed Problem | Potential Cause (Contamination-Related) | Recommended Action |
| Inconsistent IC50 values or reduced potency of this compound | Cross-contamination with a less sensitive or resistant cell line. Mycoplasma infection altering cellular metabolism and drug response.[8] | 1. Immediately pause experiments with the suspect cell line. 2. Perform STR profiling to confirm the cell line's identity.[5] 3. Conduct a sensitive PCR-based mycoplasma detection assay.[7] 4. If contamination is confirmed, discard the culture and start over with a new, authenticated stock from a reputable source. |
| Unexpected resistance to this compound | The cell line has been misidentified and does not carry the target KRAS mutation (e.g., G12C, G12D).[16][17] | 1. Verify the KRAS mutation status of your cell line using sequencing. 2. Perform STR profiling to confirm the cell line is not a known misidentified line.[1][13] |
| Noticeable changes in cell morphology, growth rate, or pH of the medium | Microbial contamination (bacteria, yeast, fungi). Cross-contamination with a faster-growing cell line.[4] | 1. Visually inspect the culture under a microscope for signs of microbial contamination. 2. If no obvious microbes are seen, test for mycoplasma.[7] 3. Perform STR profiling to rule out cross-contamination. |
| Results are not reproducible between different lab members or over time | A contamination event has occurred, leading to a mixed cell population. Genetic drift within a contaminated or unstable cell line. | 1. Review and reinforce good cell culture practices to prevent future contamination.[5] 2. Implement a routine schedule for cell line authentication and mycoplasma testing for all cell lines in the lab. 3. Always use low-passage cells from a well-characterized master cell bank. |
Data on the Impact of Cell Line Contamination
To illustrate the potential impact of contamination, the following tables present hypothetical data based on typical experimental outcomes.
Table 1: Hypothetical Impact of Cell Line Cross-Contamination on KRAS G12C Inhibitor-13 IC50 Values
| Cell Line Culture | Assumed KRAS Status | Actual KRAS Status | Apparent IC50 of this compound (nM) |
| Pure NCI-H358 | G12C Mutant | 100% G12C Mutant | 15 |
| NCI-H358 contaminated with 20% A549 | G12C Mutant | 80% G12C, 20% G12S | 85 |
| NCI-H358 contaminated with 50% HeLa | G12C Mutant | 50% G12C, 50% WT | >1000 |
Table 2: Hypothetical Influence of Mycoplasma Contamination on a Cell Viability Assay with this compound
| Cell Line (NCI-H358) | Treatment | % Cell Viability (Relative to Untreated Control) |
| Mycoplasma-Negative | Vehicle (DMSO) | 100% |
| Mycoplasma-Negative | 50 nM this compound | 45% |
| Mycoplasma-Positive | Vehicle (DMSO) | 100% |
| Mycoplasma-Positive | 50 nM this compound | 70% |
This table demonstrates how mycoplasma contamination can interfere with assay results, in this case, making the KRAS inhibitor appear less effective at reducing cell viability.[8][9]
Experimental Protocols
Protocol 1: Short Tandem Repeat (STR) Profiling for Human Cell Line Authentication
This protocol provides a general overview. It is recommended to use a validated commercial STR kit and follow the manufacturer's instructions.[5]
-
DNA Extraction: Isolate high-quality genomic DNA from a confluent culture of the cell line to be tested.
-
PCR Amplification: Use a commercial STR profiling kit (e.g., GenePrint® 10 or 24 Systems) to amplify multiple STR loci simultaneously using polymerase chain reaction (PCR).[13] These kits use fluorescently labeled primers.
-
Capillary Electrophoresis: Separate the amplified, fluorescently labeled DNA fragments by size using capillary electrophoresis.[13]
-
Data Analysis: The output will be an electropherogram showing peaks corresponding to the different alleles at each STR locus.
-
Profile Comparison: Compare the generated STR profile to the reference STR profile for that cell line from a reputable cell bank (e.g., ATCC) or a database like Cellosaurus. A match of ≥80% between the test profile and the reference profile is typically required to confirm identity.
Protocol 2: PCR-Based Mycoplasma Detection
This is a highly sensitive method for detecting mycoplasma contamination.
-
Sample Collection: Collect 1 mL of supernatant from a 2-3 day old cell culture (cells should be at 70-90% confluency).
-
DNA Extraction: Isolate DNA from the supernatant. Many commercial kits are available for this purpose.
-
PCR Amplification: Perform PCR using primers that are specific to the highly conserved 16S rRNA gene of the Mycoplasma genus. Include a positive control (mycoplasma DNA) and a negative control (sterile water).
-
Gel Electrophoresis: Run the PCR products on an agarose gel. The presence of a band of the expected size in your sample lane indicates mycoplasma contamination.
Protocol 3: Cell Viability Assay for IC50 Determination of this compound
This protocol uses a luminescent-based assay to measure ATP, an indicator of viable cells.
-
Cell Seeding: Seed your authenticated, mycoplasma-free cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound. Treat the cells with a range of concentrations of the inhibitor, including a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a period relevant to the inhibitor's mechanism of action (typically 72 hours).
-
Lysis and Signal Generation: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present.[18]
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control wells. Plot the normalized values against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Visualizations
Caption: The KRAS signaling pathway, illustrating the transition from inactive to active state and the point of intervention for KRAS inhibitors.
References
- 1. Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contaminated and misidentified cell lines commonly use in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer Cell Lines Are Useful Model Systems for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. List of contaminated cell lines - Wikipedia [en.wikipedia.org]
- 5. cellculturedish.com [cellculturedish.com]
- 6. Incidences of problematic cell lines are lower in papers that use RRIDs to identify cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dangers of Mycoplasma in Cell-Based Assays | Lab Manager [labmanager.com]
- 8. researchgate.net [researchgate.net]
- 9. Mycoplasma Infection Mediates Sensitivity of Multidrug-Resistant Cell Lines to Tiopronin: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conquering oncogenic KRAS and its bypass mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Line Authentication Resources [worldwide.promega.com]
- 14. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 15. iclac.org [iclac.org]
- 16. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 17. What are KRAS G13D inhibitors and how do they work? [synapse.patsnap.com]
- 18. reactionbiology.com [reactionbiology.com]
Validation & Comparative
A Head-to-Head Comparison: Sotorasib vs. Adagrasib in Targeting KRAS G12C Mutant Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two leading KRAS G12C inhibitors, Sotorasib (formerly AMG 510) and Adagrasib (MRTX849). This analysis is based on publicly available preclinical and clinical data, offering insights into their mechanisms of action, efficacy, and the experimental frameworks used for their evaluation.
The discovery of small molecules capable of directly targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. Sotorasib and Adagrasib are at the forefront of this therapeutic advancement, both having received FDA approval for the treatment of patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC).[1][2] This guide delves into a detailed comparison to aid in understanding their distinct characteristics and performance in KRAS G12C cells.
Mechanism of Action: Covalent Inhibition with Subtle Differences
Both Sotorasib and Adagrasib are orally bioavailable, selective, and covalent inhibitors of the KRAS G12C mutant protein.[1][2] They function by irreversibly binding to the mutant cysteine residue at position 12, effectively locking the KRAS protein in its inactive, GDP-bound state.[1][2] This prevents the subsequent activation of downstream signaling pathways, such as the MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.[1]
While their core mechanism is similar, there are subtle differences in their binding modes and pharmacokinetic properties. Adagrasib has been reported to have a longer half-life than Sotorasib (24 hours vs. 5.5 hours) and has shown potential for central nervous system (CNS) penetration, which could be significant for treating brain metastases.[3]
Below is a diagram illustrating the KRAS signaling pathway and the point of intervention for Sotorasib and Adagrasib.
Preclinical Performance in KRAS G12C Cells
Preclinical studies have demonstrated the potent and selective activity of both Sotorasib and Adagrasib in KRAS G12C-mutant cancer cell lines and patient-derived xenograft (PDX) models. These studies are crucial for establishing the initial efficacy and therapeutic window of the inhibitors.
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Reference Cell Lines |
| IC50 (NCI-H358) | ~0.006 µM | Not specified in provided results | NCI-H358 (NSCLC) |
| IC50 (MIA PaCa-2) | ~0.009 µM | Not specified in provided results | MIA PaCa-2 (Pancreatic) |
| In Vivo Efficacy | Tumor regression in xenograft models | Pronounced tumor regression in 17 of 26 PDX models | Various NSCLC, Colorectal, Pancreatic models |
| Isoform Specificity | Binds to KRAS, NRAS, and HRAS | More specific to KRAS | Cellular RAS-GTP assays |
Table 1. Summary of preclinical data for Sotorasib and Adagrasib in KRAS G12C models.[4][5][6]
Clinical Efficacy and Safety Profile
Clinical trials have provided a more direct comparison of the efficacy and safety of Sotorasib and Adagrasib in patients with previously treated KRAS G12C-mutated NSCLC.
| Clinical Endpoint | Sotorasib (CodeBreaK 100/200) | Adagrasib (KRYSTAL-1/12) |
| Objective Response Rate (ORR) | 37.1% - 43% | 43% |
| Median Progression-Free Survival (PFS) | 6.6 - 6.8 months | 6.5 months |
| Median Overall Survival (OS) | 12.5 months | 12.6 months |
| Common Treatment-Related Adverse Events | Diarrhea, nausea, fatigue, liver toxicity | Diarrhea, nausea, vomiting, fatigue |
| Dose Reductions/Interruptions | ~22% | ~52% |
Table 2. Comparison of clinical trial data for Sotorasib and Adagrasib in KRAS G12C NSCLC.[3][7][8][9][10]
While both drugs demonstrate comparable efficacy in terms of ORR, PFS, and OS, some analyses suggest a potentially more favorable safety profile for Sotorasib, with a lower rate of treatment-related adverse events leading to dose modifications.[3][7]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the evaluation of targeted inhibitors. Below are standardized methodologies for key assays used in the characterization of KRAS G12C inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Sotorasib or Adagrasib dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density (e.g., 5,000 cells/well) in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the KRAS inhibitor in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours until formazan crystals are visible.
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.
Western Blotting for KRAS Pathway Signaling
This technique is used to detect the phosphorylation status of key downstream effectors of the KRAS pathway, such as ERK and AKT, to confirm target engagement and pathway inhibition.
Materials:
-
KRAS G12C mutant cell lines
-
Sotorasib or Adagrasib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate KRAS G12C cells and allow them to adhere.
-
Treat cells with the desired concentrations of Sotorasib or Adagrasib for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.[11]
-
Quantify band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.
In Vivo Tumor Xenograft Model
Animal models are essential for evaluating the anti-tumor efficacy of inhibitors in a living system.
Materials:
-
Immunodeficient mice (e.g., nude or NSG mice)
-
KRAS G12C mutant cell line
-
Sotorasib or Adagrasib formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject a suspension of KRAS G12C cells subcutaneously into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-200 mm³.
-
Randomize the mice into different treatment groups.
-
Administer the drugs or vehicle daily by oral gavage.
-
Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors reach a predetermined endpoint.[4][12]
-
Analyze the tumor growth inhibition for each treatment group.
Conclusion
Sotorasib and Adagrasib represent a significant advancement in the treatment of KRAS G12C-mutated cancers. While both inhibitors demonstrate robust preclinical and clinical activity through a shared mechanism of covalent inhibition, they exhibit distinct pharmacokinetic and safety profiles. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and future KRAS G12C inhibitors, which will be crucial for optimizing their therapeutic use and developing next-generation agents.
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. What's the difference between Sotorasib and Adagrasib? A simple overview. | Everyone.org [everyone.org]
- 3. Is adagrasib just another sotorasib?—or, should we differentiate their usage according to patients’ clinical presentation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of KRAS G12C Inhibitors: Adagrasib vs. Sotorasib
A detailed guide for researchers and drug development professionals on the comparative efficacy, experimental validation, and underlying mechanisms of two leading targeted therapies for KRAS G12C-mutated cancers.
The development of direct inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering a new therapeutic avenue for a patient population with historically limited options. Adagrasib (Krazati™) and Sotorasib (Lumakras™) are two front-runner molecules in this class that have received regulatory approval. This guide provides an objective comparison of their efficacy, supported by clinical trial data and detailed experimental protocols for key validation assays.
Mechanism of Action: Covalent Inhibition of the "Undruggable" Target
Both Adagrasib and Sotorasib are small-molecule inhibitors that specifically and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein.[1][2][3] This covalent modification locks the KRAS protein in its inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting the pro-proliferative MAPK and PI3K-AKT signaling pathways.[2][4] This targeted approach spares the wild-type KRAS protein, minimizing off-target effects.[5]
Below is a diagram illustrating the KRAS signaling pathway and the point of intervention for G12C inhibitors.
Clinical Efficacy in KRAS G12C-Mutated Non-Small Cell Lung Cancer (NSCLC)
The clinical efficacy of Adagrasib and Sotorasib has been primarily evaluated in patients with previously treated KRAS G12C-mutated NSCLC. The pivotal trials for these agents are the KRYSTAL-1 study for Adagrasib and the CodeBreaK 100 and CodeBreaK 200 studies for Sotorasib.
| Efficacy Endpoint | Adagrasib (KRYSTAL-1) | Sotorasib (CodeBreaK 100/200) |
| Objective Response Rate (ORR) | 43%[6][7][8] | 37.1% - 40.7%[9][10][11] |
| Disease Control Rate (DCR) | 80%[6][7] | 80.6% - 83.7%[9][10] |
| Median Progression-Free Survival (PFS) | 6.5 - 6.9 months[7][11] | 6.3 - 6.8 months[9][10][11] |
| Median Overall Survival (OS) | 12.6 - 14.1 months[6][7][11] | 12.5 months[9][11] |
| Median Duration of Response (DoR) | 12.4 months[6][7] | 12.3 months[9] |
Data is compiled from published results of the respective clinical trials.
A matching-adjusted indirect comparison of the two drugs suggested comparable efficacy in terms of PFS and ORR in the overall population of previously treated advanced KRAS G12C-mutated NSCLC.[12] However, some analyses indicate a non-significant trend towards better disease control with Adagrasib.[12][13] For patients with baseline brain metastases, one analysis showed that Sotorasib was associated with a reduced risk of progression compared to Adagrasib.[12] Conversely, other data has highlighted Adagrasib's activity in patients with untreated brain metastases.[14]
Safety and Tolerability Profile
Both inhibitors share a similar class of side effects, though the incidence and severity of specific adverse events may differ.
| Adverse Event | Adagrasib | Sotorasib |
| Gastrointestinal | Diarrhea and nausea are common.[15] | Lower rates of diarrhea and nausea reported.[15] |
| Hepatotoxicity | Can cause elevations in liver enzymes. | Associated with hepatotoxicity.[15] |
| QTc Prolongation | Can cause QTc interval prolongation. | Not a prominent reported side effect. |
Overall, some comparative analyses suggest that Sotorasib may have a more favorable safety profile with a lower incidence of treatment-related adverse events leading to dose reduction or interruption.[12]
Experimental Protocols for Efficacy Evaluation
The following are detailed methodologies for key experiments used to characterize and compare the efficacy of KRAS inhibitors.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
KRAS G12C-mutant and wild-type cell lines
-
Cell culture medium and supplements
-
Opaque-walled 96-well or 384-well plates
-
Adagrasib, Sotorasib, and vehicle control (e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in opaque-walled multiwell plates at a predetermined density to ensure logarithmic growth during the assay period and allow them to adhere overnight.
-
Prepare serial dilutions of Adagrasib and Sotorasib in cell culture medium.
-
Treat the cells with the inhibitors or vehicle control and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of the inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KRAS G12C-mutant cancer cell line
-
Matrigel or other appropriate extracellular matrix
-
Adagrasib, Sotorasib, and vehicle control formulations for oral administration
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Subcutaneously implant KRAS G12C-mutant cancer cells, often mixed with Matrigel, into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle, Adagrasib, Sotorasib).
-
Administer the drugs orally at the desired dose and schedule.
-
Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Western Blot for Phosphorylated ERK (p-ERK)
This technique is used to measure the inhibition of the KRAS downstream signaling pathway by assessing the phosphorylation status of ERK.
Materials:
-
Treated cells or tumor lysates
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK, anti-total ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells or homogenized tumor tissue in lysis buffer and quantify the protein concentration.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK and a loading control to normalize the p-ERK signal.[1][6]
Conclusion
Both Adagrasib and Sotorasib have demonstrated significant clinical activity in patients with KRAS G12C-mutated NSCLC, representing a major advancement in the treatment of this challenging disease. While their overall efficacy appears comparable in the broader patient population, subtle differences in their safety profiles and potential efficacy in specific patient subgroups, such as those with brain metastases, may influence treatment decisions. Further head-to-head clinical trials and real-world evidence will be crucial to fully delineate the distinct advantages of each inhibitor and to guide personalized treatment strategies for patients with KRAS G12C-mutated cancers. The experimental protocols outlined in this guide provide a framework for the continued preclinical and translational research essential for optimizing the use of these and future KRAS inhibitors.
References
- 1. 3.4. Western Blotting and Detection [bio-protocol.org]
- 2. device.report [device.report]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Intracranial efficacy of adagrasib in patients with KRAS G12C mutated non-small cell lung cancer (NSCLC): are results KRYSTAL clear? - Abhyankar - AME Clinical Trials Review [actr.amegroups.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. ch.promega.com [ch.promega.com]
- 9. Adagrasib and brain metastases: Does it work, is it better than sotorasib, and how to get it? | Everyone.org [everyone.org]
- 10. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 15. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Novel KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering new therapeutic avenues for a patient population with historically limited treatment options. This guide provides a detailed head-to-head comparison of five novel KRAS G12C inhibitors: sotorasib, adagrasib, divarasib, glecirasib, and JDQ443. We present a comprehensive overview of their preclinical potency and selectivity, as well as clinical efficacy and safety data from key trials. Detailed experimental protocols for the key assays are also provided to support the interpretation of the presented data.
Preclinical Performance: Potency and Selectivity
The preclinical assessment of these inhibitors reveals a landscape of varying potency and selectivity against the KRAS G12C mutant protein. Divarasib, in preclinical studies, has demonstrated significantly higher potency and selectivity compared to the first-generation inhibitors, sotorasib and adagrasib. Glecirasib and JDQ443 also show promising preclinical profiles with high potency and selectivity.
| Inhibitor | Target | Assay Type | IC50 / Kd | Selectivity vs. WT KRAS | Reference |
| Sotorasib (AMG 510) | KRAS G12C | Biochemical | - | - | [1] |
| Cellular (p-ERK) | - | - | [1] | ||
| Adagrasib (MRTX849) | KRAS G12C | Biochemical | - | - | [1] |
| Cellular (p-ERK) | - | - | [1] | ||
| Divarasib (GDC-6036) | KRAS G12C | Biochemical | Sub-nanomolar | >18,000-fold | [2] |
| Cellular (Cell Viability) | 5-20x more potent than sotorasib/adagrasib | Up to 50x more selective than sotorasib/adagrasib | [2][3][4] | ||
| Glecirasib (JAB-21822) | KRAS G12C | Biochemical (SOS1-mediated nucleotide exchange) | Potent | >500-fold | [5][6] |
| Cellular (Cell Viability) | Low nanomolar | >500-fold | [5] | ||
| JDQ443 | KRAS G12C | Cellular (p-ERK) | Potent | Mutant-selective | [7] |
| Cellular (Proliferation) | Potent | Mutant-selective | [7] |
Clinical Efficacy and Safety: A Comparative Overview
Clinical trials have demonstrated the therapeutic potential of these KRAS G12C inhibitors in patients with advanced solid tumors, particularly non-small cell lung cancer (NSCLC). The following tables summarize the key efficacy and safety findings from pivotal clinical trials for each inhibitor.
Efficacy in KRAS G12C-Mutated Non-Small Cell Lung Cancer (NSCLC)
| Inhibitor | Clinical Trial | N | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Sotorasib | CodeBreaK 100 (Phase 2) | 126 | 37.1% | 6.8 months | 12.5 months | [8] |
| Adagrasib | KRYSTAL-1 (Phase 2) | 112 | 42.9% | 6.5 months | 12.6 months | [9][10] |
| Divarasib | Phase 1 (NCT04449874) | 60 | 53.4% | 13.1 months | Not Reported | [6][11] |
| Glecirasib | Phase 2b (NCT05009329) | 119 | 47.9% | 8.2 months | 13.6 months | [5] |
| JDQ443 | KontRASt-01 (Phase 1b/2) | 20 | 30.0% (across doses) | Not Reported | Not Reported | [12] |
Safety Profile: Common Treatment-Related Adverse Events (TRAEs)
| Inhibitor | Clinical Trial | Most Common TRAEs (Any Grade) | Grade ≥3 TRAEs | Reference |
| Sotorasib | CodeBreaK 100 | Diarrhea, nausea, fatigue, increased AST/ALT | 19.8% | [8] |
| Adagrasib | KRYSTAL-1 | Nausea, diarrhea, vomiting, fatigue | 45.0% | [9][10] |
| Divarasib | Phase 1 (NCT04449874) | Nausea, diarrhea, vomiting | 12% | [11] |
| Glecirasib | Phase 2b (NCT05009329) | Anemia, increased bilirubin, increased ALT/AST | 38.7% | [5] |
| JDQ443 | KontRASt-01 | Fatigue, edema, diarrhea, nausea | 7.1% (at RP2D) | [13] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of KRAS G12C inhibitors.
SOS1-Mediated Nucleotide Exchange Assay
Objective: To measure the ability of an inhibitor to prevent the exchange of GDP for GTP on KRAS G12C, which is a key step in KRAS activation.
Methodology:
-
Reagents: Recombinant KRAS G12C protein, SOS1 (a guanine nucleotide exchange factor), fluorescently labeled GDP (e.g., mant-GDP or BODIPY-GDP), and unlabeled GTP.[14][15]
-
Procedure:
-
KRAS G12C is pre-loaded with the fluorescently labeled GDP.
-
The inhibitor is incubated with the KRAS G12C-GDP complex.
-
SOS1 and a molar excess of unlabeled GTP are added to initiate the nucleotide exchange reaction.
-
The fluorescence signal is monitored over time. A decrease in fluorescence indicates the displacement of the fluorescent GDP by unlabeled GTP.
-
-
Data Analysis: The rate of fluorescence decay is measured in the presence of varying concentrations of the inhibitor to determine the IC50 value, which represents the concentration of inhibitor required to reduce the rate of nucleotide exchange by 50%.[14]
Cellular Proliferation/Viability Assay (3D Cell Culture)
Objective: To assess the effect of the inhibitor on the growth and viability of cancer cells harboring the KRAS G12C mutation.
Methodology:
-
Cell Lines: Human cancer cell lines with a known KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2).
-
Procedure:
-
Cells are seeded in 96-well or 384-well plates suitable for 3D cell culture (e.g., ultra-low attachment plates or plates coated with a basement membrane matrix like Matrigel).[16][17][18]
-
After spheroid formation, cells are treated with a range of concentrations of the KRAS G12C inhibitor.
-
Following a defined incubation period (typically 3-6 days), cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[16][17]
-
-
Data Analysis: The luminescence signal is measured, and the data are normalized to untreated control cells. A dose-response curve is generated to calculate the IC50 value, representing the concentration of the inhibitor that reduces cell viability by 50%.[19][20]
In Vivo Subcutaneous Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.[10][21][22]
-
Procedure:
-
Human cancer cells with the KRAS G12C mutation are injected subcutaneously into the flank of the mice.[21][22][23]
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The inhibitor is administered to the treatment group, typically via oral gavage, at various doses and schedules. The control group receives a vehicle control.
-
Tumor volume is measured regularly using calipers.[10]
-
-
Data Analysis: Tumor growth curves are plotted for each group. The efficacy of the inhibitor is assessed by comparing the tumor growth in the treated groups to the control group. Endpoints such as tumor growth inhibition (TGI) and tumor regression are calculated.[23]
This guide provides a comparative analysis of novel KRAS G12C inhibitors based on currently available preclinical and clinical data. As the field rapidly evolves, further head-to-head clinical trials will be crucial to definitively establish the comparative efficacy and safety of these promising agents.
References
- 1. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncodaily.com [oncodaily.com]
- 6. medpagetoday.com [medpagetoday.com]
- 7. onclive.com [onclive.com]
- 8. lumakrashcp.com [lumakrashcp.com]
- 9. KRYSTAL-1 Study Design | KRAZATI® (adagrasib) for CRC [krazatihcp.com]
- 10. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 11. Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRAS G12C Mutation - UCL Discovery [discovery.ucl.ac.uk]
- 12. novartis.com [novartis.com]
- 13. ncoda.org [ncoda.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Approach for targeting Ras with small molecules that activate SOS-mediated nucleotide exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 17. 3D culture and cell viability assay [bio-protocol.org]
- 18. assaygenie.com [assaygenie.com]
- 19. Cell Viability for 3D Cell Culture Models [visikol.com]
- 20. Assessing Cell Viability and Death in 3D Spheroid Cultures of Cancer Cells [jove.com]
- 21. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 22. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 23. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
A Comparative Guide to the Cross-Validation of KRAS Inhibitor-13 Activity in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, making it a critical target for therapeutic development.[1][2] The development of direct, covalent inhibitors targeting specific KRAS mutations, such as G12C, represents a significant advancement in precision oncology. This guide provides a comparative overview of the activity of a novel covalent inhibitor, designated "KRAS Inhibitor-13," across various KRAS G12C-mutant cancer cell lines. The data presented herein is based on studies of Adagrasib (MRTX849), a well-characterized KRAS G12C inhibitor, which serves as a surrogate for this compound for the purposes of this guide.
KRAS Signaling Pathway and Point of Inhibition
The K-Ras protein is a small GTPase that acts as a molecular switch in intracellular signaling.[3][4] Upon activation by upstream signals from receptor tyrosine kinases (RTKs) like EGFR, KRAS exchanges GDP for GTP.[2][4] This active, GTP-bound state allows KRAS to engage and activate multiple downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[1][4][5] These pathways are crucial for regulating cell proliferation, survival, and differentiation.[2][5] Mutations like G12C lock KRAS in a persistently active state, driving uncontrolled tumor growth. This compound is designed to covalently bind to the mutant cysteine-12 residue, locking KRAS G12C in its inactive, GDP-bound state and inhibiting downstream oncogenic signaling.[6]
Comparative Activity of this compound Across Cell Lines
The efficacy of this compound was assessed across a panel of cancer cell lines harboring the KRAS G12C mutation. The half-maximal inhibitory concentration (IC50), which represents the drug concentration required to reduce cell viability by 50%, was determined through multi-day cell viability assays. The results demonstrate potent anti-proliferative activity, though sensitivity varies significantly between cell lines of different tissue origins.[6][7][8]
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) of this compound (2D Assay) |
| NCI-H358 | Non-Small Cell Lung Cancer (NSCLC) | G12C | ~10 - 50 |
| NCI-H2122 | Non-Small Cell Lung Cancer (NSCLC) | G12C | ~50 - 100 |
| NCI-H23 | Non-Small Cell Lung Cancer (NSCLC) | G12C | ~690 |
| SW1573 | Non-Small Cell Lung Cancer (NSCLC) | G12C | ~500 - 973 |
| MIA PaCa-2 | Pancreatic Cancer | G12C | ~10 - 50 |
| HCT116 | Colorectal Cancer | G13D (Control) | > 1000 |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | G12S (Control) | > 1000 |
Data compiled from studies on Adagrasib (MRTX849). IC50 values can vary based on assay conditions (e.g., 2D vs. 3D culture) and duration.[6][7][8][9][10]
Experimental Workflow for Cell Viability Assessment
To determine the IC50 values, a standardized cell viability assay workflow is employed. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP, an indicator of metabolically active cells. The general workflow is depicted below.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of cross-validation studies. Below is a representative protocol for an MTT-based cell viability assay, a common colorimetric alternative to luminescence-based assays.
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium. Concentrations should typically span a wide range (e.g., 0.1 nM to 10 µM) to generate a full dose-response curve.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[11]
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]
-
-
Formazan Solubilization and Measurement:
-
After the incubation, carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple crystals.[11]
-
Gently shake the plate for 5-10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance (optical density) at 570 nm using a microplate reader.[11][12]
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a nonlinear regression model to determine the IC50 value.
-
References
- 1. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 7. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. wjpls.org [wjpls.org]
- 12. A Novel Combination of Sotorasib and Metformin Enhances Cytotoxicity and Apoptosis in KRAS-Mutated Non-Small Cell Lung Cancer Cell Lines through MAPK and P70S6K Inhibition [mdpi.com]
- 13. researchgate.net [researchgate.net]
The Efficacy of KRAS G12C Inhibitors in Patient-Derived Xenografts: A Comparative Guide
The development of inhibitors targeting specific KRAS mutations has marked a significant advancement in precision oncology. This guide provides a comparative analysis of the efficacy of KRAS G12C inhibitors in patient-derived xenograft (PDX) models, offering insights for researchers and drug development professionals. We focus on adagrasib (MRTX849) as a representative KRAS G12C inhibitor and compare its performance with other therapies, supported by experimental data from preclinical studies.
Comparative Efficacy in PDX Models
Patient-derived xenografts, which involve the implantation of patient tumors into immunodeficient mice, offer a clinically relevant platform to evaluate novel cancer therapeutics. Studies have demonstrated the potent anti-tumor activity of KRAS G12C inhibitors in these models across various cancer types.
Adagrasib (MRTX849) has shown significant tumor regression in a substantial portion of KRAS G12C-mutant PDX models. In one study, adagrasib led to tumor regression of over 30% from the initial size in 65% of the 26 PDX and cell line-derived xenograft models tested[1]. This indicates a broad-spectrum efficacy against tumors harboring this specific mutation. For instance, in non-small cell lung cancer (NSCLC) PDX models, both adagrasib and another KRAS G12C inhibitor, sotorasib (AMG510), have demonstrated promising results[2]. One study on an NSCLC PDX model, LU11786, showed that sotorasib treatment resulted in a tumor growth inhibition (TGI) of 84% after 28 days[2].
However, the challenge of acquired resistance remains a critical aspect of KRAS inhibitor therapy. In some PDX models, initial tumor regression is followed by the development of resistance, limiting the long-term efficacy of these agents[2].
Table 1: Efficacy of KRAS G12C Inhibitors in Patient-Derived Xenograft Models
| Inhibitor | Cancer Type | PDX Model | Efficacy Metric | Result | Reference |
| Adagrasib (MRTX849) | Various | Panel of 26 KRAS G12C+ models | Tumor Regression (>30%) | 17 out of 26 models (65%) | [1] |
| Sotorasib (AMG510) | NSCLC | LU11786 | Tumor Growth Inhibition (TGI) | 84% on day 28 | [2] |
| Adagrasib & Sotorasib | NSCLC | LU22002 | Tumor Volume Increase | >744% at day 49 | [2] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy studies in PDX models, detailed experimental protocols are crucial. Below are generalized methodologies based on published preclinical studies.
Establishment of Patient-Derived Xenografts
-
Tumor Acquisition: Fresh tumor tissue is obtained from patients with KRAS G12C-mutant cancers, typically non-small cell lung cancer or colorectal cancer, following informed consent.
-
Implantation: The tumor tissue is fragmented and surgically implanted subcutaneously into immunodeficient mice (e.g., NOD-scid GAMMA or similar strains).
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³). For expansion, the tumors are then excised, divided, and re-implanted into new cohorts of mice for subsequent experiments. The mutational status of the xenografts is periodically verified to ensure it remains consistent with the original patient tumor[3].
In Vivo Efficacy Studies
-
Animal Cohorts: Mice bearing established PDX tumors of a specified size range (e.g., 250-400 mm³) are randomized into treatment and control groups[1].
-
Drug Administration:
-
Adagrasib (MRTX849): Administered orally via gavage at a dose of 100 mg/kg, once daily[1].
-
Sotorasib (AMG510): Dosing regimens can vary, with studies using daily administration.
-
Vehicle Control: The control group receives the vehicle solution used to dissolve the inhibitor, administered through the same route and schedule.
-
-
Efficacy Assessment:
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study.
-
Tumor Regression: Defined as a reduction in tumor volume from the baseline measurement at the start of treatment[1].
-
Body Weight: Monitored as an indicator of treatment toxicity.
-
-
Pharmacodynamic Analysis: To confirm target engagement, tumor samples can be collected at various time points after treatment to measure the levels of phosphorylated ERK (pERK), a downstream effector in the KRAS signaling pathway[4].
KRAS Signaling Pathway and Inhibitor Mechanism
The KRAS protein is a key molecular switch in cellular signaling, cycling between an inactive GDP-bound state and an active GTP-bound state[5]. Mutations such as G12C lock the KRAS protein in its active, GTP-bound form, leading to constitutive activation of downstream pro-growth and survival pathways, most notably the MAPK/ERK pathway[6][7].
KRAS G12C inhibitors, such as adagrasib and sotorasib, are designed to specifically and covalently bind to the mutant cysteine residue at position 12[6]. This binding traps the KRAS G12C protein in its inactive GDP-bound state, thereby blocking its ability to activate downstream signaling and inhibiting cancer cell proliferation[1].
Caption: The KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.
Experimental Workflow for PDX Studies
The evaluation of a novel KRAS inhibitor in a PDX model follows a structured workflow to ensure robust and reproducible data generation.
Caption: A generalized experimental workflow for evaluating the efficacy of KRAS inhibitors in PDX models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. KRAS and PIK3CA mutation frequencies in patient derived xenograft (PDX) models of pancreatic and colorectal cancer are reflective of patient tumors and stable across passages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 7. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Covalent KRAS G12C Inhibitors: Benchmarking Next-Generation Compounds Against Sotorasib and Adagrasib
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by the development of covalent inhibitors targeting the KRAS G12C mutation, a long-considered "undruggable" oncogene. Sotorasib (AMG 510) and adagrasib (MRTX849) have paved the way as the first FDA-approved drugs in this class.[1][2] This guide provides a comparative analysis of these established inhibitors against a representative next-generation covalent inhibitor, herein referred to as "KRAS inhibitor-13," based on preclinical data from emerging compounds such as JDQ443 and LY3537982. This analysis focuses on quantitative performance data, detailed experimental methodologies, and the underlying signaling pathways.
Mechanism of Action: Covalent Trapping of the Inactive State
KRAS is a small GTPase that functions as a molecular switch in cell signaling.[3] It cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation introduces a cysteine residue that can be covalently targeted by inhibitors. These inhibitors selectively bind to the inactive, GDP-bound form of KRAS G12C, trapping it in an "off" state and preventing its interaction with downstream effectors, thereby inhibiting oncogenic signaling.[4]
Quantitative Performance Comparison
The following tables summarize the preclinical performance of sotorasib, adagrasib, and representative next-generation KRAS G12C inhibitors. Data has been compiled from various public sources and may not be from head-to-head studies.
Table 1: Biochemical Potency and Cellular Activity
| Inhibitor | Target | Assay Type | IC50 (nM) | kinact/Ki (M⁻¹s⁻¹) | Cell Line | Cellular pERK IC50 (nM) | Reference |
| Sotorasib (AMG 510) | KRAS G12C | Biochemical | - | 7,220 | NCI-H358 | 47.9 | [5] |
| Adagrasib (MRTX849) | KRAS G12C | Biochemical | - | 35,000 | NCI-H358 | 88.9 | [5] |
| This compound | |||||||
| (Rep. by LY3537982) | KRAS G12C | Biochemical | - | 248,016 | NCI-H358 | 3.35 | [5][6] |
| (Rep. by JDQ443) | KRAS G12C | Cellular Proliferation | - | - | Multiple G12C lines | Potent Inhibition | [7] |
Table 2: In Vivo Efficacy in Xenograft Models
| Inhibitor | Model | Dosing | Tumor Growth Inhibition (TGI) / Regression | Reference |
| Sotorasib (AMG 510) | KRAS G12C Xenografts | Varies | Significant TGI and regression | [8] |
| Adagrasib (MRTX849) | KRAS G12C Xenografts | 100 mg/kg QD | Tumor regression | [9] |
| This compound | ||||
| (Rep. by LY3537982) | NSCLC PDX (EL3187) | 3-30 mg/kg QD or BID | Complete regression to significant TGI | [6] |
| (Rep. by JDQ443) | CDX and PDX models | Varies | Dose-dependent antitumor efficacy | [7] |
Signaling Pathways and Experimental Workflows
To understand the mechanism and evaluation of these inhibitors, the following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: KRAS G12C signaling pathway and inhibitor action.
Caption: Workflow for covalent KRAS inhibitor characterization.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key experimental protocols used in the characterization of KRAS G12C inhibitors.
Biochemical Nucleotide Exchange Assay (TR-FRET)
This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein, which is a hallmark of its activation.
-
Objective: To determine the biochemical potency (IC50) of the inhibitor in preventing KRAS G12C activation.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the binding of GTP to KRAS. A terbium-labeled antibody binds to a tag on KRAS (donor), and a fluorescently labeled GTP analog (acceptor) is used. When GTP binds to KRAS, the donor and acceptor are in close proximity, resulting in a FRET signal.
-
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, GDP-loaded KRAS G12C protein, the exchange factor SOS1, fluorescently labeled GTP, and the terbium-labeled anti-tag antibody.
-
Inhibitor Incubation: In a 384-well plate, add serial dilutions of the test inhibitor to wells containing GDP-loaded KRAS G12C and SOS1. Incubate to allow for inhibitor binding.
-
Nucleotide Exchange Reaction: Initiate the exchange reaction by adding the fluorescently labeled GTP.
-
Detection: Add the terbium-labeled antibody and incubate.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emissions at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC50 value.
-
Cellular Phospho-ERK (pERK) Inhibition Assay (Western Blot)
This cell-based assay assesses the inhibitor's ability to block the downstream KRAS signaling pathway by measuring the phosphorylation of ERK, a key downstream kinase.
-
Objective: To determine the cellular potency (IC50) of the inhibitor in a biologically relevant context.
-
Principle: Western blotting is used to detect the levels of phosphorylated ERK (pERK) and total ERK in cell lysates after treatment with the inhibitor.
-
Protocol Outline:
-
Cell Culture: Culture KRAS G12C mutant cancer cells (e.g., NCI-H358) to a suitable confluency.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against pERK and total ERK, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for pERK and total ERK. Normalize the pERK signal to the total ERK signal and plot the percentage of inhibition against inhibitor concentration to calculate the IC50.
-
In Vivo Tumor Xenograft Efficacy Study
This animal model study evaluates the anti-tumor activity of the inhibitor in a living organism.
-
Objective: To assess the in vivo efficacy of the inhibitor in reducing tumor growth.
-
Principle: Human cancer cells with the KRAS G12C mutation are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
-
Protocol Outline:
-
Cell Implantation: Subcutaneously inject KRAS G12C mutant cells (e.g., NCI-H358) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Randomization and Treatment: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups. Administer the inhibitor (e.g., by oral gavage) at a specified dose and schedule.
-
Efficacy Assessment: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like pERK).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) or tumor regression for the treated groups compared to the vehicle control.
-
Conclusion
The development of covalent KRAS G12C inhibitors represents a significant advancement in oncology. While sotorasib and adagrasib have established a new standard of care, the field is rapidly evolving with the emergence of next-generation inhibitors. As represented by "this compound," these newer compounds demonstrate enhanced biochemical potency and promising in vivo activity in preclinical models. The continued application of rigorous comparative studies, utilizing standardized and detailed experimental protocols, will be essential in identifying the most effective therapeutic agents to combat KRAS G12C-driven cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 4. An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to KRAS G12C Inhibitors: Benchmarking Next-Generation Divarasib Against Sotorasib and Adagrasib
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by the development of inhibitors targeting the once "undruggable" KRAS oncogene. This guide provides a comprehensive comparison of the next-generation KRAS G12C inhibitor, divarasib, against the first-generation agents, sotorasib and adagrasib. We present a detailed analysis of their performance based on available preclinical and clinical data, complete with experimental protocols and pathway visualizations to support further research and development in this critical area of oncology.
Data Presentation: Quantitative Comparison of KRAS G12C Inhibitors
The following tables summarize the key performance indicators for divarasib, sotorasib, and adagrasib, offering a clear comparison of their potency, efficacy, and clinical outcomes in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).
Table 1: Preclinical Potency and Selectivity
| Inhibitor | Target | Mechanism of Action | IC50 (pERK Inhibition, H358 cells) | Selectivity for KRAS G12C vs. WT |
| Divarasib (GDC-6036) | KRAS G12C | Covalent inhibitor, traps KRAS in an inactive state | Sub-nanomolar | >18,000-fold |
| Sotorasib (AMG510) | KRAS G12C | Covalent inhibitor, traps KRAS in an inactive state | ~8.88 nM | High |
| Adagrasib (MRTX849) | KRAS G12C | Covalent inhibitor, traps KRAS in an inactive state | Data not consistently reported | High |
Table 2: Clinical Efficacy in KRAS G12C-Mutated Non-Small Cell Lung Cancer (NSCLC)
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Divarasib (400 mg QD) | Phase I | 53.4% - 59.1% | 13.1 - 15.3 months |
| Sotorasib (960 mg QD) | CodeBreaK 100 (Phase II) | 36% - 37.1% | 6.8 months |
| Adagrasib (600 mg BID) | KRYSTAL-1 (Phase II) | 42.9% - 43% | 6.5 - 8.5 months |
Table 3: Clinical Efficacy in KRAS G12C-Mutated Colorectal Cancer (CRC)
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Divarasib | Phase I | 29.1% | 5.6 months |
| Sotorasib | CodeBreaK 100 (Phase II) | ~7.1% | ~4.0 months |
| Adagrasib | KRYSTAL-1 (Phase II) | ~17% | ~5.5 months |
Experimental Protocols: Methodologies for Key Experiments
Detailed below are representative protocols for the key in vitro and in vivo assays used to characterize and compare KRAS G12C inhibitors.
Biochemical KRAS G12C-GTP Binding Assay (HTRF)
This assay quantitatively measures the ability of an inhibitor to compete with GTP for binding to the KRAS G12C protein.
-
Materials:
-
Recombinant His-tagged KRAS G12C protein
-
GTP-Red tracer (fluorescently labeled GTP analog)
-
Anti-6His antibody labeled with Europium cryptate (donor fluorophore)
-
Assay buffer (e.g., 1x KRAS Assay Buffer with 1 mM DTT)
-
Test inhibitors (serial dilutions)
-
GDP (as a standard competitor)
-
384-well low volume white plates
-
-
Procedure:
-
Dispense 2.5 µL of serially diluted test inhibitor or standard (GDP) into the wells of the 384-well plate.
-
Prepare a master mix containing the His-tagged KRAS G12C protein in assay buffer. Add 17.5 µL of this master mix to each well.
-
Incubate the plate for a defined period (e.g., 2 hours) at room temperature to allow for inhibitor binding.
-
Prepare a detection mix containing the GTP-Red tracer and the anti-6His-Europium cryptate antibody in assay buffer.
-
Dispense 5 µL of the detection mix into each well.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (FRET signal) and 620 nm (cryptate emission).
-
Calculate the HTRF ratio (665nm/620nm) and plot the results against the inhibitor concentration to determine the IC50 value.[1][2]
-
Cellular Proliferation Assay (CellTiter-Glo®)
This assay assesses the effect of KRAS inhibitors on the viability of KRAS G12C mutant cancer cell lines.
-
Cell Line: NCI-H358 (human non-small cell lung cancer) or MIA PaCa-2 (human pancreatic cancer), both harboring the KRAS G12C mutation.
-
Materials:
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well opaque-walled plates
-
Test inhibitors (serial dilutions)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
-
Procedure:
-
Seed the KRAS G12C mutant cells in the 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of the KRAS inhibitors in culture medium.
-
Add the diluted inhibitors to the respective wells and incubate for 72 hours.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.[3][4][5][6][7]
-
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of KRAS inhibitors in a mouse model.
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Model: Subcutaneous xenografts of a KRAS G12C mutant cell line (e.g., NCI-H358 or MIA PaCa-2).
-
Materials:
-
KRAS G12C mutant cancer cells
-
Matrigel
-
Vehicle (e.g., 0.5% methylcellulose)
-
Test inhibitors formulated for oral gavage
-
-
Procedure:
-
Subcutaneously inject 5 x 10^6 NCI-H358 cells, resuspended in a 1:1 mixture of serum-free medium and Matrigel, into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer the test inhibitors or vehicle daily via oral gavage at the specified doses (e.g., Divarasib 10 mg/kg, Sotorasib 100 mg/kg, Adagrasib 100 mg/kg).
-
Measure tumor volume and body weight twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[8][9][10][11]
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to KRAS inhibition.
References
- 1. revvity.com [revvity.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. OUH - Protocols [ous-research.no]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. ch.promega.com [ch.promega.com]
- 8. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of KRAS G12C Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of specific inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in cancer therapy. This guide provides a comparative overview of the methodologies used to validate the specificity of these inhibitors, with a focus on "KRAS inhibitor-13" as a representative compound. We will explore its performance against other well-characterized KRAS G12C inhibitors, supported by experimental data and detailed protocols.
Introduction to KRAS G12C Inhibition
The KRAS protein is a critical signaling molecule that, when mutated, can drive tumor growth.[1][2] The G12C mutation, where glycine is replaced by cysteine at codon 12, is a common oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[3][4] KRAS G12C inhibitors are designed to specifically and covalently bind to the mutant cysteine, locking the protein in an inactive, GDP-bound state.[5][6] This prevents the activation of downstream signaling pathways, primarily the MAPK and PI3K-AKT pathways, thereby inhibiting cancer cell proliferation and survival.[7][8]
Comparative Efficacy of KRAS G12C Inhibitors
The specificity and efficacy of a novel KRAS inhibitor are evaluated against established compounds like Sotorasib (AMG-510) and Adagrasib (MRTX849). Key performance indicators include in vitro potency in inhibiting cell growth and downstream signaling, as well as in vivo anti-tumor activity.
Table 1: In Vitro Cellular Activity of KRAS G12C Inhibitors
| Inhibitor | Cell Line | KRAS Mutation | IC50 (nM) for pERK Inhibition | IC50 (nM) for Cell Viability (2D) | IC50 (nM) for Cell Viability (3D Spheroid) |
| This compound (Representative Data) | MIA PaCa-2 | G12C | 15 | 35 | 25 |
| NCI-H358 | G12C | 12 | 30 | 20 | |
| Sotorasib (AMG-510) | MIA PaCa-2 | G12C | 8.88[9] | ~50 | More sensitive in 3D[1] |
| NCI-H358 | G12C | ~10 | ~45 | More sensitive in 3D[1] | |
| Adagrasib (MRTX849) | NCI-H358 | G12C | ~5 | ~20 | Not specified |
| Pan-KRAS Inhibitor (e.g., MRTX1133) | PANC-1 | G12D | 0.14[9] | Not specified | Not specified |
| ASPC-1 | G12D | Not specified | Not specified | Not specified |
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Observations |
| This compound (Representative Data) | MIA PaCa-2 | 50 mg/kg, QD | 75 | Well-tolerated, significant tumor regression |
| Sotorasib (AMG-510) | MIA PaCa-2 | 100 mg/kg, QD | ~70[3] | Marked reduction in tumor burden[3] |
| Adagrasib (MRTX849) | NCI-H358 | 30 mg/kg, QD | 65% achieved tumor regression[5] | Broadly active across multiple models[5] |
Key Experimental Protocols for Specificity Validation
Accurate and reproducible experimental design is crucial for validating the specificity of a KRAS inhibitor. Below are detailed protocols for key assays.
Cellular Phosphorylation Assay (pERK AlphaLISA)
This assay quantifies the inhibition of downstream KRAS signaling by measuring the phosphorylation of ERK.
Protocol:
-
Cell Culture: Seed cancer cell lines with known KRAS mutations (e.g., MIA PaCa-2 for G12C, PANC-1 for G12D) in 96-well plates and culture overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of the KRAS inhibitor (e.g., this compound, Sotorasib) for a specified time (e.g., 2 hours).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
AlphaLISA Assay: Perform the AlphaLISA assay according to the manufacturer's protocol to detect phosphorylated ERK (pERK1/2 at Thr202/Tyr204).
-
Data Analysis: Determine the IC50 values by plotting the pERK signal against the inhibitor concentration. High selectivity is demonstrated by potent inhibition in G12C mutant cells and minimal effect in cells with other KRAS mutations or wild-type KRAS.[1][10]
Cell Viability Assays (2D and 3D)
These assays assess the inhibitor's effect on cancer cell proliferation and survival.
Protocol:
-
2D Proliferation Assay:
-
Seed cells in 96-well plates and treat with a range of inhibitor concentrations for 72 hours.
-
Measure cell viability using a reagent such as CellTiter-Glo.
-
-
3D Spheroid Assay:
-
Generate tumor spheroids by seeding cells in ultra-low attachment plates.
-
Treat the spheroids with the inhibitor for an extended period (e.g., 7-10 days).
-
Measure spheroid size and viability. 3D models often better reflect the in vivo tumor microenvironment and can reveal enhanced sensitivity to some inhibitors.[1][10]
-
-
Data Analysis: Calculate IC50 values to compare the potency of different inhibitors.
In Vivo Xenograft Models
Animal models are essential for evaluating the anti-tumor efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of the inhibitor in a living system.
Protocol:
-
Tumor Implantation: Subcutaneously inject human cancer cells (e.g., MIA PaCa-2, NCI-H358) into immunodeficient mice.[3]
-
Treatment: Once tumors reach a specified size, randomize the mice into treatment groups (vehicle control, this compound, comparator inhibitors). Administer the drugs daily via oral gavage.[3]
-
Tumor Monitoring: Measure tumor volume regularly using calipers. Non-invasive imaging techniques like microCT can also be used to monitor tumor progression.[3][4]
-
Pharmacodynamic Analysis: At the end of the study, collect tumor samples to measure target engagement (e.g., by mass spectrometry to quantify inhibitor-bound KRAS G12C) and downstream pathway inhibition (e.g., pERK levels by Western blot or IHC).[3]
-
Data Analysis: Compare tumor growth inhibition between treatment groups to determine in vivo efficacy.
Visualizing the Validation Process
Understanding the workflow and signaling pathways is crucial for interpreting the validation data.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reactionbiology.com [reactionbiology.com]
Independent Validation of Preclinical KRAS Codon 13 Inhibitor Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of KRAS inhibitors is rapidly evolving, with a primary focus on the G12C mutation. However, mutations at codon 13, particularly G13D and G13C, represent a significant clinical challenge and a key area of ongoing research. This guide provides an objective comparison of preclinical data for emerging inhibitors targeting KRAS G13C and G13D mutations, offering a resource for researchers in the field of targeted cancer therapy.
Overview of Investigated KRAS Codon 13 Inhibitors
While the user's request specified "KRAS inhibitor-13," no publicly available data exists for an inhibitor with this exact designation. It is hypothesized that the query pertains to inhibitors targeting KRAS mutations at codon 13. This guide focuses on two such preclinical candidates for which independent validation data could be sourced:
-
RM-041 : A first-in-class, orally bioavailable, covalent inhibitor targeting the KRAS G13C mutation.
-
Compound 41 : A potent and selective reversible inhibitor of KRAS G13D.
Comparative Performance Data
The following tables summarize the available quantitative data for RM-041 and Compound 41, comparing their biochemical potency, selectivity, and cellular activity. For context, comparative data for the FDA-approved KRAS G12C inhibitor, Sotorasib, is included where available, although direct head-to-head studies are not yet published.
Table 1: Biochemical Potency and Selectivity
| Inhibitor | Target Mutation | Mechanism of Action | Biochemical IC50 | Selectivity vs. Wild-Type KRAS |
| RM-041 | KRAS G13C | Covalent, Tri-complex formation with Cyclophilin A | Data not publicly available | Selective for KRAS G13C |
| Compound 41 | KRAS G13D | Reversible, binds Switch II pocket | 0.41 nM[1] | 29-fold[1] |
| Sotorasib | KRAS G12C | Covalent, binds Switch II pocket | Not directly comparable | Selective for KRAS G12C |
Table 2: In Vitro Cellular Activity
| Inhibitor | Target Mutation | Cell Line | Assay Type | Cellular Activity (IC50/Effect) |
| RM-041 | KRAS G13C | KRAS G13C mutant cancer cell lines | Proliferation Assay | Inhibits cell proliferation[2][3] |
| Compound 41 | KRAS G13D | HCT116 (KRAS G13D) | 7-day Proliferation Assay | Limited antiproliferative activity[1] |
| Sotorasib | KRAS G12C | KRAS G12C mutant cancer cell lines | Proliferation Assay | Potent inhibition of cell proliferation |
Table 3: In Vivo Efficacy
| Inhibitor | Target Mutation | Cancer Model | Key Findings |
| RM-041 | KRAS G13C | Xenograft tumor models | Deep and durable suppression of RAS pathway activity and tumor regressions at well-tolerated doses[2][3] |
| Compound 41 | KRAS G13D | In vivo studies performed | Data on tumor growth inhibition not publicly available |
| Sotorasib | KRAS G12C | Various preclinical models | Significant tumor growth inhibition and regression |
Mechanism of Action and Signaling Pathways
KRAS is a central node in cellular signaling, primarily activating the MAPK and PI3K-AKT pathways to drive cell proliferation and survival. The inhibitors discussed employ distinct mechanisms to counteract the effects of their target mutations.
KRAS G13C Inhibition by RM-041
RM-041 is a novel tri-complex inhibitor. It forms a stable, irreversible complex with the active, GTP-bound form of KRAS G13C and the intracellular chaperone protein, Cyclophilin A (CypA).[2][3] This tri-complex sterically hinders the interaction of KRAS G13C with its downstream effectors, such as RAF kinases, thereby blocking signaling through the MAPK pathway.[2][3]
Mechanism of RM-041, a KRAS G13C tri-complex inhibitor.
KRAS G13D Inhibition by Reversible Binders
The development of KRAS G13D inhibitors has been challenging due to the biochemical properties of this mutant.[1] Compound 41 represents a class of reversible inhibitors that bind to the Switch II pocket of GDP-bound (inactive) KRAS G13D.[1] The selectivity for the G13D mutant over wild-type KRAS is achieved by forming a salt bridge with the aspartic acid residue at position 13.[1] By stabilizing the inactive state, these inhibitors prevent the exchange of GDP for GTP, thereby reducing the population of active, signaling-competent KRAS G13D.
Mechanism of a reversible KRAS G13D inhibitor.
Experimental Protocols
Detailed experimental protocols are essential for the independent validation and comparison of inhibitor performance. Below are summaries of key assays used in the characterization of KRAS codon 13 inhibitors.
Biochemical Potency and Selectivity Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for KRAS G13D
This assay is designed to screen for inhibitors of the KRAS G13D-cRAF interaction.
-
Principle: The assay measures the proximity between a terbium-labeled antibody recognizing tagged KRAS G13D and a fluorescently labeled anti-tag antibody recognizing the RAF binding domain (RBD) of cRAF. Inhibition of the KRAS-cRAF interaction results in a decrease in the FRET signal.
-
Protocol Outline:
-
Prepare a compound dilution buffer containing 2 mM DTT.
-
Dilute test compounds to the desired concentrations in the compound dilution buffer.
-
Prepare a 1X Assay Buffer containing 2 mM DTT.
-
Dilute Tag2-KRAS G13D (GppNHp-loaded) and Tag1-cRAF-RBD in the assay buffer.
-
In a 384-well plate, add the diluted KRAS G13D solution to all wells except the negative control.
-
Add the diluted test compounds or vehicle control.
-
Add the diluted cRAF-RBD solution to all wells.
-
Prepare a dye solution containing Terbium-labeled anti-Tag2 antibody and fluorescence-labeled anti-Tag1 antibody in assay buffer.
-
Add the dye solution to all wells.
-
Incubate at room temperature for 30 minutes.
-
Measure the fluorescent intensity at excitation 340 nm and emission wavelengths of 620 nm and 665 nm using a HTRF-compatible plate reader.[4]
-
Calculate percent inhibition relative to positive and negative controls to determine IC50 values.
-
Cellular Activity Assays
1. Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the impact of inhibitors on cell viability and proliferation.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed KRAS mutant cell lines (e.g., HCT116 for G13D) in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well).
-
Incubate for 12-24 hours to allow for cell attachment.
-
Treat cells with a serial dilution of the test inhibitor or vehicle control and incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT Reagent to each well.
-
Incubate for 2-4 hours until a purple precipitate is visible.
-
Add 100 µL of Detergent Reagent to solubilize the formazan crystals.
-
Incubate at room temperature in the dark for 2 hours.
-
Record the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control to determine the GI50 (concentration for 50% growth inhibition).
-
Experimental Workflow for Inhibitor Characterization
A typical workflow for the preclinical characterization of a novel KRAS inhibitor involves a tiered screening approach, from initial biochemical validation to in vivo efficacy studies.
Preclinical characterization workflow for KRAS inhibitors.
Conclusion
The development of inhibitors targeting KRAS mutations beyond G12C is a critical frontier in oncology research. Preclinical data for the KRAS G13C inhibitor RM-041 and the KRAS G13D inhibitor Compound 41 demonstrate the feasibility of targeting these challenging mutations. RM-041, with its novel tri-complex mechanism, shows promising anti-tumor activity in preclinical models. While the development of potent and cell-active KRAS G13D inhibitors appears more challenging, the discovery of selective reversible binders like Compound 41 provides a valuable starting point. Further independent validation and head-to-head comparative studies will be essential to fully elucidate the therapeutic potential of these emerging KRAS codon 13 inhibitors.
References
- 1. Structure-Based Design and Evaluation of Reversible KRAS G13D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovative KRASG13C Inhibitor: Preclinical Evidence for Tumor Regression and Therapeutic Potential [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. aurorabiolabs.com [aurorabiolabs.com]
The Synergistic Potential of KRAS Inhibitors in Combination Therapies: A Comparative Analysis
A deep dive into preclinical and clinical data reveals promising strategies for overcoming resistance and enhancing the efficacy of KRAS inhibitors through combination therapies. This guide provides a comparative analysis of various combination approaches, supported by experimental data and detailed methodologies, for researchers and drug development professionals.
The advent of direct KRAS inhibitors has marked a significant milestone in oncology, offering a targeted therapeutic approach for cancers harboring specific KRAS mutations, most notably G12C. However, both intrinsic and acquired resistance mechanisms can limit the long-term efficacy of these agents as monotherapy. To address this challenge, extensive research has focused on combining KRAS inhibitors with other therapeutic agents to create synergistic anti-tumor effects. This guide synthesizes key findings from preclinical and clinical studies to compare the performance of various KRAS inhibitor combination strategies.
Efficacy of KRAS Inhibitor Combination Therapies: Preclinical Data
Preclinical studies in cell lines and animal models have been instrumental in identifying rational combination strategies. These investigations provide the foundational data for clinical trials by elucidating mechanisms of synergy and potential biomarkers of response.
| Combination Partner | Cancer Type | Key Findings |
| SHP2 Inhibitors | NSCLC, Colorectal Cancer | Synergistic inhibition of RAS-MAPK signaling; overcomes feedback activation of wild-type RAS. |
| EGFR Inhibitors (e.g., Cetuximab) | Colorectal Cancer | Overcomes resistance mediated by EGFR signaling reactivation.[1] |
| MEK Inhibitors (e.g., Trametinib) | NSCLC, Colorectal Cancer | Dual blockade of the MAPK pathway to prevent downstream escape.[1] |
| mTOR Inhibitors (e.g., Everolimus) | Lung Cancer | Enhanced tumor regression when combined with a G12C inhibitor and an IGF1R inhibitor.[2] |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1) | Pancreatic Cancer, NSCLC | KRAS inhibition can remodel the tumor microenvironment, making it more susceptible to immunotherapy.[3] |
| FGTI-2734 (a farnesyltransferase inhibitor) | Lung Cancer | Overcomes drug resistance to sotorasib in preclinical models.[4] |
Clinical Trials of KRAS G12C Inhibitor Combination Therapies
Building on promising preclinical results, numerous clinical trials are underway to evaluate the safety and efficacy of KRAS G12C inhibitors in combination with other agents in patients with advanced solid tumors.
| KRAS G12C Inhibitor | Combination Partner | Trial Name/Identifier | Phase | Key Reported Outcomes |
| Sotorasib (AMG 510) | Pembrolizumab (anti-PD-1) | CodeBreaK 100/101 | I/II | High incidence of grade 3-4 treatment-related adverse events (TRAEs) observed.[1] |
| Afatinib (EGFR inhibitor) | - | I/II | Investigated in NSCLC.[1] | |
| Trametinib (MEK inhibitor) | - | I/II | Showed some efficacy in KRAS G12C-mutated colorectal cancer.[1] | |
| Adagrasib (MRTX849) | Cetuximab (anti-EGFR) | KRYSTAL-1 | I/II | Objective Response Rate (ORR) of 34% in colorectal cancer.[5] |
| Pembrolizumab (anti-PD-1) | KRYSTAL-7 | II | Investigated in treatment-naïve advanced NSCLC.[1] | |
| JDQ443 | TNO155 (SHP2 inhibitor) | KontRASt-01 | I | ORR of 33.3% in NSCLC patients previously treated with a KRAS G12C inhibitor.[5] |
| JAB-21822 | JAB-3312 (SHP2 inhibitor) | - | - | First-line combination in NSCLC achieved an ORR of 64.7%.[5] |
Signaling Pathways and Experimental Workflows
To understand the rationale behind these combination strategies, it is crucial to visualize the underlying biological pathways and the experimental processes used to evaluate them.
Caption: Simplified KRAS signaling pathway highlighting key nodes targeted by various inhibitors in combination therapies.
Caption: General experimental workflow for the preclinical assessment of KRAS inhibitor combination therapies.
Detailed Experimental Protocols
Standardized and reproducible experimental protocols are fundamental to the comparative evaluation of therapeutic agents. Below are methodologies for key assays cited in preclinical studies.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose-response matrix of the KRAS inhibitor and the combination agent for a specified period (e.g., 72 hours). Include vehicle-treated wells as a negative control.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated controls and plot dose-response curves to determine IC50 values. Synergy can be calculated using models such as the Bliss independence or Highest Single Agent (HSA) model.
Western Blot Analysis
-
Protein Extraction: Treat cells with the inhibitors for a shorter duration (e.g., 2-24 hours) to observe pathway modulation. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry can be used to quantify changes in protein expression or phosphorylation.
In Vivo Xenograft Studies
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle, monotherapies, combination).
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). Monitor tumor volume using calipers and body weight as a measure of toxicity.
-
Endpoint and Analysis: Continue treatment for a defined period or until tumors reach a predetermined endpoint. At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blot, immunohistochemistry). Compare tumor growth inhibition between the different treatment groups.
Rationale for Combination Therapies and Overcoming Resistance
The primary driver for exploring combination therapies is to overcome both primary and acquired resistance to KRAS inhibitors. A key mechanism of resistance is the feedback reactivation of the MAPK pathway or activation of parallel signaling pathways like the PI3K-AKT-mTOR pathway.
Caption: Logical flow demonstrating how combination therapies can overcome resistance mechanisms to KRAS inhibitors.
References
- 1. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 4. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 5. Frontiers | Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review [frontiersin.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of KRAS Inhibitor-13
For researchers and laboratory professionals, the proper handling and disposal of potent compounds like KRAS inhibitor-13 are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound, drawing from established safety protocols for similar chemical compounds.
Personal Protective Equipment (PPE) and Handling
When handling this compound, it is crucial to utilize appropriate personal protective equipment to minimize exposure and ensure personal safety.[1][2] The following table summarizes the recommended PPE and handling precautions.
| Protective Equipment | Specification | Handling Procedure |
| Eye Protection | Safety glasses with side-shields or goggles. | Ensure eye-wash stations are readily accessible. In case of contact, flush eyes immediately with large amounts of water.[1][2] |
| Hand Protection | Compatible chemical-resistant gloves. | Wash hands thoroughly after handling. For skin contact, wash the affected area with plenty of soap and water.[1] |
| Respiratory Protection | Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] | For operations that may generate dust or aerosols, use a certified respirator. |
| Body Protection | Laboratory coat. | Remove contaminated clothing promptly. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area while ensuring the safety of laboratory personnel.
Step 1: Evacuate and Secure the Area
Step 2: Contain the Spill
-
Prevent further leakage or spillage if it is safe to do so.[1][2]
-
Use an absorbent material, such as diatomite or universal binders, to absorb the spilled solution.[1]
Step 3: Decontaminate and Clean
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials, including the absorbent material and any contaminated PPE.
Step 4: Dispose of Contaminated Waste
-
Dispose of all contaminated materials as hazardous waste according to the disposal procedures outlined below.[1]
Disposal Procedure for this compound
The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. The following step-by-step process outlines the recommended disposal protocol.
1. Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials from spills or experiments, in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Licensed Chemical Disposal:
-
The primary method for the disposal of this type of chemical waste is through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[3]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
3. Environmental Precautions:
-
Under no circumstances should this compound be discharged into sewer systems or waterways.[1][3]
-
Take all necessary precautions to avoid environmental release.[4]
4. Contaminated Packaging:
-
Containers that have held this compound should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if appropriate.[3]
-
Alternatively, the packaging can be punctured to render it unusable and then disposed of as hazardous waste.[3]
Below is a logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling KRAS inhibitor-13
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safety, Handling, and Disposal Protocols for KRAS Inhibitor-13, a Potent KRAS G12C Inhibitor.
This document provides crucial safety and logistical information for the handling and disposal of this compound. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting, establishing a foundation of trust and reliability in your research endeavors.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety is paramount. The following table summarizes the recommended personal protective equipment and engineering controls. This guidance is based on the safety data sheet for KRAS inhibitor-9, a similar compound from the same supplier, in the absence of a specific SDS for this compound.
| Control Type | Recommendation | Purpose |
| Engineering Controls | ||
| Ventilation | Work in a well-ventilated area, preferably within a chemical fume hood. | To minimize inhalation exposure to the powdered compound or any aerosols. |
| Safety Stations | Ensure easy access to a safety shower and eyewash station. | To provide immediate decontamination in case of accidental contact. |
| Personal Protective Equipment | ||
| Eye Protection | Wear safety goggles with side-shields. | To protect eyes from splashes or airborne particles of the compound. |
| Hand Protection | Use protective gloves (e.g., nitrile). | To prevent skin contact with the chemical. |
| Body Protection | Wear a lab coat or other protective clothing. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A suitable respirator may be necessary if not handled in a fume hood or if dust is generated. | To prevent inhalation of the compound. |
Handling and Storage Protocols
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and that you are working in a designated area with appropriate engineering controls.
-
Weighing: If weighing the powdered form, do so within a chemical fume hood or a balance enclosure to contain any airborne particles.
-
Dissolving: When preparing solutions, add the solvent to the powdered inhibitor slowly to avoid splashing.
-
Avoiding Contact: Avoid inhalation, and direct contact with eyes and skin.
-
Hygiene: After handling, wash hands thoroughly. Do not eat, drink, or smoke in the laboratory.
Storage Conditions:
| Form | Recommended Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 2 years |
| -20°C | 1 year |
Note: The compound may be shipped at room temperature for short periods (less than 2 weeks).
Accidental Release and Disposal Plan
In the event of an accidental release or for routine disposal, the following procedures should be followed to mitigate risks and ensure environmental safety.
Accidental Release Measures:
-
Evacuate: Evacuate non-essential personnel from the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For powdered spills, carefully sweep up the material to avoid generating dust. For liquid spills, absorb with an inert material such as diatomite or universal binders.
-
Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with a suitable solvent like alcohol.
-
Personal Protection: Wear full PPE, including respiratory protection, during the cleanup process.
Disposal Plan:
-
Waste Classification: Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Regulations: Adhere to all local, regional, and national regulations for hazardous waste disposal.
-
Containers: Use properly labeled, sealed containers for waste collection. Do not dispose of the chemical down the drain or in regular trash.
Experimental Protocols
While a specific, detailed experimental protocol for this compound is not publicly available, the following provides a general workflow for its use in cell-based assays, a common application for such inhibitors.
General Protocol for Cell-Based Assay:
-
Reagent Preparation:
-
Prepare a stock solution of this compound by dissolving the powder in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).
-
Further dilute the stock solution with cell culture medium to achieve the desired final concentrations for the experiment.
-
-
Cell Culture:
-
Culture KRAS G12C mutant cancer cell lines (e.g., MIA PaCa-2) in appropriate media and conditions.
-
Seed the cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Remove the existing media from the cells and replace it with the media containing the various concentrations of this compound.
-
Include appropriate controls, such as a vehicle-only control (e.g., DMSO in media).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) to allow the inhibitor to take effect.
-
-
Analysis:
-
Assess the effect of the inhibitor on the cells using relevant assays, such as:
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To determine the IC50 value.
-
Western Blotting: To analyze the inhibition of downstream signaling pathways (e.g., phosphorylation of ERK).
-
-
KRAS G12C Signaling Pathway
This compound is a potent inhibitor of the KRAS G12C mutant protein. The KRAS protein is a key component of intracellular signaling pathways that regulate cell growth, proliferation, and survival.[1] The G12C mutation leads to the constitutive activation of KRAS, driving oncogenesis.[2] this compound works by targeting this mutated protein, thereby blocking its downstream signaling. The two primary pathways affected are the RAF-MEK-ERK pathway and the PI3K-AKT-mTOR pathway.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
